MK-571 Methyl Ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3S2/c1-30(2)25(31)13-15-34-27(35-16-14-26(32)33-3)21-6-4-5-19(17-21)7-11-23-12-9-20-8-10-22(28)18-24(20)29-23/h4-12,17-18,27H,13-16H2,1-3H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJDBNVYDOBYMF-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437373 | |
| Record name | MK-571 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120443-15-4 | |
| Record name | MK-571 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MK-571 Methyl Ester on CysLT1 Receptors
This guide provides a comprehensive technical overview of the mechanism of action of MK-571 and its methyl ester derivative on the Cysteinyl Leukotriene Receptor 1 (CysLT1). It is intended for researchers, scientists, and drug development professionals actively engaged in the fields of pharmacology, cell biology, and immunology. This document delves into the core pharmacology of these compounds, offering detailed experimental protocols and data-driven insights to facilitate a deeper understanding of their application in research.
Introduction: The Cysteinyl Leukotriene Signaling Axis
Cysteinyl leukotrienes (CysLTs), comprising leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent, pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1][2] These molecules are central to the pathophysiology of a range of inflammatory and allergic conditions, most notably asthma and allergic rhinitis.[3][4][5]
The biological effects of CysLTs are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor.[1][4] Activation of the CysLT1 receptor by its endogenous ligands, with LTD4 exhibiting the highest affinity, initiates a cascade of intracellular signaling events.[6][7] This signaling predominantly couples through Gq/11 proteins, leading to the activation of phospholipase C, subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations.[6][8] The physiological consequences of CysLT1 receptor activation are profound and include bronchoconstriction, increased vascular permeability, enhanced mucus secretion, and the recruitment of inflammatory cells such as eosinophils.[4][6]
Given their pivotal role in allergic and inflammatory responses, CysLT1 receptors have emerged as a critical therapeutic target. The development of selective CysLT1 receptor antagonists, such as montelukast and zafirlukast, has revolutionized the management of asthma and allergic rhinitis.[7][9]
MK-571 and MK-571 Methyl Ester: Potent CysLT1 Receptor Antagonists
MK-571, also known as L-660,711, is a potent, selective, and orally active antagonist of the CysLT1 receptor.[10][11][12] It acts as a competitive inhibitor, effectively blocking the binding of LTD4 to the CysLT1 receptor and thereby attenuating the downstream pro-inflammatory signaling pathways.[11][12][13] While MK-571 is a well-characterized research tool, it is important to note its dual activity as an inhibitor of multidrug resistance-associated proteins (MRPs), specifically MRP1 and MRP4.[10][14][15] This guide, however, will focus on its mechanism of action at the CysLT1 receptor.
This compound is a derivative of MK-571, often used in research settings. The esterification of the carboxylic acid group can potentially enhance cell permeability, facilitating its use in in vitro cell-based assays. It is generally understood that once inside the cell, the methyl ester is likely hydrolyzed by intracellular esterases to yield the active parent compound, MK-571. Therefore, the mechanistic discussions in this guide largely pertain to the actions of MK-571.
Pharmacodynamics: Competitive Antagonism at the CysLT1 Receptor
The primary mechanism of action of MK-571 is competitive antagonism at the CysLT1 receptor.[10][12] This means that MK-571 binds to the same site on the receptor as the endogenous ligand, LTD4, but does not activate the receptor. By occupying the binding site, MK-571 prevents LTD4 from binding and initiating the signaling cascade that leads to inflammatory responses. Some studies also suggest that MK-571 may act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[15][16]
The interaction of MK-571 with the CysLT1 receptor is highly specific and potent. Binding affinity studies have demonstrated that MK-571 exhibits high affinity for the CysLT1 receptor, with Ki values in the low nanomolar range.[10][11][17]
Signaling Pathway Interruption
The binding of CysLTs to the CysLT1 receptor triggers a conformational change in the receptor, leading to the activation of associated G proteins. As depicted in the diagram below, this initiates a signaling cascade that results in the physiological responses associated with allergic inflammation. MK-571, by blocking the initial ligand-receptor interaction, effectively halts this entire downstream signaling pathway.
Experimental Characterization of this compound Activity
To rigorously characterize the mechanism of action of this compound on CysLT1 receptors, a series of well-established in vitro assays are employed. These assays are designed to quantify the binding affinity, functional potency, and downstream cellular effects of the compound.
Radioligand Binding Assay
Principle: This assay directly measures the ability of a test compound (unlabeled MK-571) to compete with a radiolabeled ligand (e.g., [3H]LTD4) for binding to the CysLT1 receptor in a membrane preparation. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the inhibitor constant (Ki), a measure of the compound's binding affinity.
Experimental Protocol:
-
Membrane Preparation:
-
Culture cells endogenously expressing or recombinantly overexpressing the human CysLT1 receptor (e.g., U937 cells or transfected HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]LTD4 (typically at its Kd value), and varying concentrations of unlabeled MK-571.
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled CysLT1 antagonist).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the MK-571 concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of MK-571 that inhibits 50% of [3H]LTD4 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]LTD4 is used as it is the highest affinity endogenous ligand for the CysLT1 receptor, ensuring a robust and specific binding signal.
-
Competition Format: This format directly assesses the ability of MK-571 to displace the natural ligand, providing a clear measure of its competitive binding at the orthosteric site.
-
Non-specific Binding Control: This is crucial to account for the binding of the radioligand to non-receptor components, ensuring that the measured signal is specific to the CysLT1 receptor.
Calcium Mobilization Assay
Principle: This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a CysLT1 receptor agonist (e.g., LTD4). As CysLT1 receptor activation leads to a Gq-mediated release of calcium from intracellular stores, the inhibition of this response is a direct measure of the compound's antagonist activity.
Experimental Protocol:
-
Cell Preparation:
-
Plate cells expressing the CysLT1 receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid to prevent dye leakage).
-
Incubate the cells to allow for de-esterification of the dye.
-
Wash the cells to remove excess extracellular dye.
-
-
Compound Treatment and Agonist Stimulation:
-
Add varying concentrations of this compound to the wells and pre-incubate for a specific period.
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Initiate the reading and, after establishing a stable baseline, add a fixed concentration of LTD4 (typically the EC80 concentration to ensure a robust signal) to all wells simultaneously.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the functional potency of the antagonist.
-
Causality Behind Experimental Choices:
-
Fluorescent Calcium Indicator: Fluo-4 AM is a widely used and sensitive indicator for measuring intracellular calcium changes, providing a strong signal-to-noise ratio.
-
Pre-incubation with Antagonist: This allows the antagonist to bind to the receptors and reach equilibrium before the addition of the agonist, ensuring an accurate measurement of its inhibitory effect.
-
Use of EC80 Agonist Concentration: This concentration provides a robust and reproducible signal that is sensitive to inhibition by an antagonist, allowing for a clear determination of the IC50 value.
Quantitative Data Summary
The following table summarizes typical quantitative data for MK-571, demonstrating its high affinity and potency as a CysLT1 receptor antagonist.
| Parameter | Species | Assay Type | Value | Reference |
| Ki | Guinea Pig (lung membranes) | Radioligand Binding ([3H]LTD4) | 0.22 nM | [10][11][12] |
| Ki | Human (lung membranes) | Radioligand Binding ([3H]LTD4) | 2.1 nM | [10][11][12] |
| pA2 | Guinea Pig (trachea) | Functional (LTD4-induced contraction) | 9.4 | [11][15] |
| pA2 | Human (trachea) | Functional (LTD4-induced contraction) | 8.5 | [11] |
| EC50 | N/A | Inverse Agonist Activity | 1.3 nM | [15][16] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Conclusion
MK-571 and its methyl ester derivative are invaluable tools for researchers investigating the role of the cysteinyl leukotriene signaling pathway in health and disease. Their potent and selective competitive antagonism of the CysLT1 receptor allows for the precise interrogation of this pathway's involvement in various physiological and pathophysiological processes. This guide has provided a detailed overview of the mechanism of action of these compounds, supported by established experimental protocols and quantitative data. By understanding the principles behind these assays and the nuances of the CysLT1 signaling cascade, researchers can effectively utilize MK-571 and its derivatives to advance our knowledge in areas such as asthma, allergic diseases, and other inflammatory conditions.
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Ruiz, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]
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Kanaoka, Y., & Boyce, J. A. (2014). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Allergy, Asthma & Immunology Research, 6(4), 288–295. [Link]
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Jung, M. K., et al. (2014). Role of cysteinyl leukotriene signaling in a mouse model of noise-induced cochlear injury. Proceedings of the National Academy of Sciences, 111(27), 9942–9947. [Link]
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Drazen, J. M. (1998). From Bench to Bedside: The Hurdles of Discovering a New Leukotriene Receptor Antagonist. American Journal of Respiratory and Critical Care Medicine, 158(5), 1647-1650. [Link]
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Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. [Link]
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Patsnap Synapse. (2023). Advances in Clinical Research on Leukotriene Receptor Antagonist. [Link]
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Capra, V., et al. (2005). CysLT1 receptor is a target for extracellular nucleotide-induced heterologous desensitization: a possible feedback mechanism in inflammation. Journal of Cell Science, 118(Pt 23), 5513–5523. [Link]
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Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17–28. [Link]
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Parekh, A. B., & Putney, J. W. (2005). Cysteinyl leukotriene type I receptor desensitization sustains Ca2+-dependent gene expression. Nature, 438(7064), 115–119. [Link]
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PubMed. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. [Link]
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Margolskee, D. J. (1991). Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist. Annals of the New York Academy of Sciences, 629, 148–156. [Link]
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Mellor, E. A., et al. (2001). Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells. Proceedings of the National Academy of Sciences, 98(14), 7964–7969. [Link]
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Kim, D., et al. (2014). Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Medicinal Chemistry Letters, 5(7), 819–823. [Link]
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Lee, K. S., et al. (2007). Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. Proteomics, 7(23), 4322–4331. [Link]
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Mamedova, L., et al. (2005). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology, 146(1), 136–144. [Link]
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De Lepeleire, I., et al. (1991). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology, 31(7), 657–662. [Link]
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what is the difference between MK-571 and MK-571 Methyl Ester
An In-Depth Technical Guide: Differentiating MK-571 and its Methyl Ester Prodrug for Advanced Research Applications
Executive Summary
In the landscape of pharmacological tools, precision is paramount. The choice between a parent compound and its esterified analog can fundamentally alter experimental outcomes. This guide provides a detailed comparative analysis of MK-571 and MK-571 Methyl Ester, two related but functionally distinct molecules. MK-571 is a potent antagonist of the cell surface cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the MRP1 efflux transporter.[1][2][3] Its chemical nature as a carboxylic acid, however, limits its passive diffusion across cellular membranes.
This compound, by contrast, is a cell-permeant prodrug. Through esterification of the carboxyl group, the molecule becomes more lipophilic, facilitating its entry into cells. Once inside, ubiquitous intracellular esterases hydrolyze the ester, releasing the active, charged MK-571, effectively "trapping" it within the cytoplasm. This fundamental difference dictates their application: MK-571 is the tool of choice for studying extracellular and plasma membrane-bound targets, while its methyl ester is designed to deliver the active compound to the intracellular environment. This guide will dissect these differences, providing researchers with the rationale and protocols necessary to select the appropriate compound for their specific experimental questions.
The Scientific Context: CysLT1 and MRP1
To appreciate the nuanced applications of MK-571 and its methyl ester, one must first understand their primary molecular targets.
-
The Cysteinyl Leukotriene Receptor 1 (CysLT1): CysLT1 is a G protein-coupled receptor (GPCR) that plays a critical role in the inflammatory cascade.[2] Its endogenous ligands, the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), are potent lipid mediators involved in the pathophysiology of asthma and other allergic diseases.[1][4] Activation of CysLT1 on the surface of smooth muscle and immune cells leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[5][6] Antagonists of this receptor, therefore, are of significant therapeutic and research interest.
-
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): MRP1 is a member of the ATP-binding cassette (ABC) transporter superfamily.[7] These proteins function as ATP-dependent efflux pumps, actively transporting a wide array of substrates—including conjugated drugs, toxins, and endogenous molecules like leukotriene C₄—out of the cell.[7][8] Overexpression of MRP1 is a key mechanism by which cancer cells develop resistance to chemotherapy.[9] Inhibitors of MRP1 are thus crucial tools for studying drug resistance and cellular detoxification pathways.[7]
MK-571 was originally developed as a CysLT1 antagonist but was later identified as a potent inhibitor of MRP1, making it a valuable, albeit complex, pharmacological tool.[1][8][9]
A Tale of Two Molecules: Physicochemical and Mechanistic Divergence
The core difference between MK-571 and its methyl ester derivative lies in a single chemical modification: the conversion of a carboxylic acid to a methyl ester. This change creates a cascade of differences in solubility, cell permeability, and ultimately, the biological question each compound is suited to answer.
MK-571: The Extracellular Specialist
MK-571 (often supplied as a sodium salt for improved aqueous solubility) is a dicarboxylic acid that is negatively charged at physiological pH.[5][10] This charge significantly hinders its ability to passively cross the lipophilic cell membrane.
-
Mechanism of Action: Its activity is primarily directed at targets on the cell surface.
-
Experimental Rationale: The choice to use MK-571 is predicated on the need to isolate effects to the plasma membrane. Its low permeability is not a bug, but a feature, ensuring that observed effects are due to the blockade of surface receptors or transporters rather than confounding intracellular targets.
This compound: The Intracellular Delivery System
This compound is the prodrug counterpart to MK-571.[] By neutralizing the carboxylic acid group, the molecule's lipophilicity is increased, transforming it into a cell-permeant agent.
-
Mechanism of Action:
-
Passive Diffusion: The uncharged methyl ester readily diffuses across the plasma membrane into the cytoplasm.
-
Intracellular Conversion: Inside the cell, non-specific intracellular esterases cleave the methyl ester group.
-
Activation and Trapping: This hydrolysis regenerates the parent compound, MK-571, in its active, charged form. The negative charge prevents the newly formed MK-571 from diffusing back out of the cell, leading to its intracellular accumulation.
-
-
Experimental Rationale: This compound should be used when the goal is to achieve high intracellular concentrations of MK-571. This is relevant for investigating potential intracellular binding partners, studying the function of MRP transporters on organellar membranes, or overcoming MRP1-mediated efflux to sensitize cells to other treatments.
Comparative Summary
The distinct properties of each compound are summarized below.
| Feature | MK-571 | This compound |
| Chemical Nature | Dicarboxylic Acid (Anionic at physiological pH) | Methyl Ester (Neutral, Lipophilic) |
| Primary Form | Free Acid or Sodium Salt | Neutral Oil |
| Solubility | Soluble in DMSO; sodium salt has moderate aqueous solubility.[13] | Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate).[14] |
| Cell Permeability | Low | High |
| Mechanism | Direct antagonist/inhibitor at the cell surface. | Prodrug; passively enters cell, then hydrolyzed to active MK-571. |
| Primary Site of Action | Extracellular / Plasma Membrane | Intracellular |
| Core Application | Studying CysLT1 receptor or MRP1 function at the plasma membrane. | Delivering active MK-571 into the cell for intracellular accumulation. |
| Molecular Formula | C₂₆H₂₇ClN₂O₃S₂ | C₂₇H₂₉ClN₂O₃S₂[] |
| Molecular Weight | 515.09 g/mol | 529.11 g/mol [] |
Visualizing the Mechanisms of Action
The distinct pathways by which these two compounds exert their effects are best understood visually.
Diagram 1: Comparative Cellular Mechanisms
Caption: Comparative mechanisms of MK-571 and this compound.
Diagram 2: Experimental Decision Workflow
Caption: Decision workflow for selecting the correct compound.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, illustrating the practical application of each compound.
Protocol 4.1: Validating CysLT1 Receptor Antagonism with MK-571
This protocol uses a fluorescence-based calcium mobilization assay to measure the ability of MK-571 to block LTD₄-induced activation of the CysLT1 receptor.
Methodology:
-
Cell Culture: Culture a cell line endogenously or exogenously expressing the human CysLT1 receptor (e.g., HEK293-CysLT1) to ~90% confluency in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Wash cells once with Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES. Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 45-60 minutes at 37°C.
-
Compound Pre-incubation (The Causality Check): Wash cells twice with HBSS/HEPES to remove excess dye. Add varying concentrations of MK-571 (e.g., 0.1 nM to 1 µM final concentration) or vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for 15-20 minutes at 37°C. This pre-incubation allows MK-571 to occupy the receptor before the agonist is introduced, which is essential for demonstrating competitive antagonism.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure baseline fluorescence for 15-20 seconds. Inject Leukotriene D₄ (LTD₄) to a final concentration equal to its EC₈₀ (previously determined) and continue reading fluorescence every second for at least 2 minutes.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each well. Plot the response against the concentration of MK-571 to determine the IC₅₀.
Expected Outcome: Wells pre-treated with MK-571 will show a dose-dependent inhibition of the LTD₄-induced calcium signal, validating its function as a CysLT1 receptor antagonist.
Protocol 4.2: Demonstrating Intracellular Accumulation with this compound
This protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to directly quantify the intracellular conversion of the methyl ester to active MK-571.
Methodology:
-
Cell Plating: Plate cells (e.g., A549 or another suitable line) in 6-well plates and grow to ~90% confluency.
-
Compound Incubation: Treat cells with 10 µM this compound or 10 µM MK-571 (as a control for passive entry) for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Harvesting and Washing (Critical Step): Aspirate the media. Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove all extracellular compound. This step is critical to ensure that the measurement reflects only the intracellular concentration.
-
Cell Lysis and Extraction: Lyse the cells by adding 500 µL of an ice-cold 80:20 methanol:water solution containing an appropriate internal standard (e.g., a stable isotope-labeled version of MK-571). Scrape the cells, collect the lysate, and vortex thoroughly.
-
Sample Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet protein and cell debris. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the detection and quantification of MK-571 and its methyl ester.
-
Data Normalization: Normalize the quantified intracellular MK-571 amount to the total protein content or cell number for each sample.
Expected Outcome: Cells treated with this compound will show a time-dependent increase in intracellular MK-571 concentration. In contrast, cells treated with MK-571 will show very low to non-detectable intracellular levels, directly demonstrating the superior cell permeability and subsequent intracellular trapping of the prodrug.
Conclusion
MK-571 and this compound are not interchangeable reagents. They are precision tools designed for distinct biological inquiries. MK-571 is the appropriate choice for probing the function of extracellular receptors and plasma membrane transporters, where its inherent low permeability is an experimental advantage. This compound serves as a specialized delivery vehicle, leveraging a prodrug strategy to bypass the membrane barrier and achieve high intracellular concentrations of the active compound. A thorough understanding of these fundamental differences in their chemical properties and mechanisms of action is essential for the rigorous design and accurate interpretation of pharmacological studies.
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Ruiz, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. Available at: [Link][1][15][16]
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Jones, T.R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. Available at: [Link][11]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-52. Available at: [Link][9]
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Kutt-Sikimic, L., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Frontiers in Oncology, 11, 796495. Available at: [Link][7]
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An In-depth Technical Guide to MK-571 Methyl Ester: From Discovery to Application
This guide provides a comprehensive technical overview of MK-571 methyl ester, a significant tool in the study of cysteinyl leukotriene signaling. We will delve into the discovery and development history of its parent compound, MK-571, the rationale and methodology for the synthesis of its methyl ester, and its application in contemporary research, complete with detailed experimental protocols.
The Scientific Imperative: Targeting the Cysteinyl Leukotriene Pathway
The cysteinyl leukotrienes (CysLTs), comprising LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] These molecules are pivotal in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis.[2][3] Their biological effects, which include bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment, are mediated through specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1).[1][4] The central role of CysLTs in airway inflammation and smooth muscle dysfunction established the CysLT1 receptor as a prime therapeutic target for the development of antagonist drugs.[4]
The following diagram illustrates the biosynthesis and signaling pathway of cysteinyl leukotrienes.
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role of MK-571 as an MRP1 and MRP4 inhibitor
An In-Depth Technical Guide on the Role of MK-571 as an MRP1 and MRP4 Inhibitor
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of MK-571's role as a pivotal research tool for inhibiting the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and Multidrug Resistance-Associated Protein 4 (MRP4/ABCC4). Initially developed as a potent antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, MK-571 has been extensively adopted in the scientific community to probe the function and physiological relevance of these key ATP-binding cassette (ABC) transporters.[1][2][3] This document will explore the mechanistic underpinnings of its inhibitory action, present quantitative data on its efficacy, provide detailed experimental protocols for its application, and offer insights into best practices for its use in a research setting.
Introduction: The Significance of MRP1 and MRP4 in Cellular Homeostasis and Disease
The Multidrug Resistance-Associated Proteins (MRPs) are members of the ABCC subfamily of ABC transporters, a large family of integral membrane proteins that actively transport a vast array of substrates across cellular membranes by harnessing the energy of ATP hydrolysis.[4][5] Among these, MRP1 and MRP4 are of considerable interest due to their broad substrate specificity and their implications in both normal physiology and pathological states.
-
MRP1 (ABCC1): Ubiquitously expressed, MRP1 plays a crucial role in cellular detoxification by effluxing a wide range of xenobiotics, toxins, and their metabolites, particularly glutathione and glucuronide conjugates.[6][7][8] It is a key transporter of the pro-inflammatory mediator leukotriene C4 (LTC4) and contributes to tissue defense against oxidative stress.[9][10] Overexpression of MRP1 is a well-established mechanism of multidrug resistance (MDR) in various cancers, leading to the efflux of chemotherapeutic agents and diminished treatment efficacy.[5][7][11]
-
MRP4 (ABCC4): While also contributing to multidrug resistance, MRP4 has a distinct and equally vital physiological role.[12][13][14] It is a primary transporter for cyclic nucleotides (cAMP and cGMP), prostaglandins, and various drugs, including antiviral and anticancer agents.[15][16] Its ability to transport signaling molecules positions MRP4 as a key regulator of cellular signaling pathways.[15] Like MRP1, its overexpression in cancer cells is linked to resistance to chemotherapy.[17]
Given their roles in drug disposition and resistance, the modulation of MRP1 and MRP4 activity is a significant area of research in pharmacology and oncology.[4]
MK-571: A Dual-Purpose Molecular Probe
MK-571 was originally synthesized and characterized as a potent, selective, and orally active competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor, with high affinity in the nanomolar range.[18][19][20] Its development was aimed at treating asthma and other inflammatory conditions where leukotrienes are key mediators.[21] However, subsequent research revealed that MK-571 also acts as an inhibitor of MRP-mediated transport.[22] This dual activity has cemented its status as an indispensable tool for researchers investigating both leukotriene signaling and multidrug resistance. It is important to note that while widely used as an MRP inhibitor, its primary pharmacology as a CysLT1 receptor antagonist must always be considered in experimental design.[2][3]
Mechanism of Action: Competitive Inhibition of MRP1 and MRP4
MK-571 functions as a competitive inhibitor of both MRP1 and MRP4.[6] This means it vies with the transporters' substrates for binding to the transport site within the protein. By occupying this site, MK-571 prevents the binding and subsequent ATP-dependent efflux of endogenous substrates and xenobiotics, leading to their intracellular accumulation.
Caption: Mechanism of MRP1/4 inhibition by MK-571.
Quantitative Inhibitory Profile of MK-571
The potency of an inhibitor is quantified by its IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant). While MK-571 is a potent inhibitor of MRP1, it is generally less potent against MRP4. It's crucial for researchers to be aware of the concentrations required to achieve effective inhibition of each transporter, as this can vary between cell types and experimental systems.
| Transporter | Parameter | Reported Value (µM) | Reference |
| MRP1 | Ki | ~0.6 | [23] |
| MRP2 | Ki | ~13.1 - 26.4 | [23] |
| MRP4 | IC50 | ~10 | [23] |
| MRP4 | IC50 | ~44.57 (in HepG2.4D14 cells) | [24] |
Note: IC50 and Ki values can vary depending on the substrate, cell line, and assay conditions used. The non-selectivity of MK-571 extends to other MRPs, such as MRP2 and MRP5, and it has also been reported to inhibit phosphodiesterases.[25][26] This underscores the need for careful experimental design and data interpretation.
Experimental Protocols for the Application of MK-571
MK-571 is a versatile tool that can be employed in various assays to probe MRP1 and MRP4 function. Below are detailed protocols for common applications.
Protocol 1: Fluorescent Substrate Efflux Assay
This protocol is designed to measure the inhibitory effect of MK-571 on MRP1 or MRP4 activity by monitoring the intracellular accumulation of a fluorescent substrate. Calcein-AM is a common substrate for MRP1, while fluorescently labeled cAMP (such as 8-[Fluo]-cAMP) can be used for MRP4.[27][28][29]
Caption: Workflow for a fluorescent substrate efflux inhibition assay.
Methodology:
-
Cell Seeding: Seed cells overexpressing the target transporter (e.g., HEK293-MRP4) and a corresponding control cell line (e.g., HEK293-vector) in a 96-well plate. Allow cells to adhere overnight.
-
Pre-incubation with Inhibitor: Wash the cells with a suitable buffer (e.g., HBSS). Add buffer containing MK-571 at various concentrations (e.g., 1-50 µM) or a vehicle control (e.g., DMSO). Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent substrate to each well. For example, use Calcein-AM for MRP1-expressing cells or 8-[Fluo]-cAMP for MRP4-expressing cells.[27][28]
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C, protected from light. This allows for substrate uptake and efflux.
-
Termination and Washing: Terminate the assay by aspirating the medium and washing the cells with ice-cold buffer to remove extracellular substrate.
-
Fluorescence Measurement: Lyse the cells if necessary (depending on the substrate) and measure the intracellular fluorescence using a microplate reader.[30] Alternatively, for single-cell analysis, detach the cells and analyze them via flow cytometry.[27]
-
Data Analysis: An increase in intracellular fluorescence in the presence of MK-571 compared to the vehicle control indicates inhibition of the transporter's efflux activity.[29] Calculate IC50 values by plotting fluorescence against the log of the MK-571 concentration.
Protocol 2: Vesicular Transport Assay
This cell-free system uses inside-out membrane vesicles prepared from cells overexpressing MRP1 or MRP4. It allows for the direct measurement of ATP-dependent transport of a substrate into the vesicle and its inhibition by compounds like MK-571, without the confounding factors of cellular metabolism or substrate uptake.[31]
Methodology:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing the transporter of interest.
-
Assay Setup: In a 96-well filter plate, incubate the vesicles with a radiolabeled or fluorescent substrate in the presence of MK-571 or a vehicle control.
-
Initiation of Transport: Initiate the transport reaction by adding ATP. A parallel reaction with AMP is used as a negative control to determine non-specific binding and passive diffusion.[31]
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes).[31]
-
Termination: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through the filter plate using a vacuum manifold.
-
Quantification: Measure the amount of substrate trapped within the vesicles. For radiolabeled substrates, this is done by scintillation counting. For fluorescent substrates, elution and fluorometric analysis are performed.[32]
-
Data Analysis: ATP-dependent transport is calculated as the difference between the uptake in the presence of ATP and AMP. The inhibitory effect of MK-571 is determined by the reduction in ATP-dependent transport.
Protocol 3: Chemosensitization (Cytotoxicity) Assay
This assay determines if MK-571 can reverse MRP1- or MRP4-mediated resistance to a specific chemotherapeutic drug.
Methodology:
-
Cell Seeding: Seed MRP-overexpressing cells and control cells in a 96-well plate.
-
Drug Treatment: Treat the cells with a serial dilution of a known MRP substrate chemotherapeutic agent (e.g., vincristine or etoposide for MRP1) in the presence or absence of a fixed, non-toxic concentration of MK-571 (e.g., 10-50 µM).[22][33]
-
Incubation: Incubate the cells for a period appropriate to induce cell death (e.g., 48-72 hours).[22][34]
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or a tetrazolium-based colorimetric assay.[22]
-
Data Analysis: Compare the dose-response curves of the chemotherapeutic agent with and without MK-571. A leftward shift in the curve and a lower IC50 value for the chemotherapeutic agent in the presence of MK-571 indicates reversal of resistance.[25][34]
Critical Considerations and Best Practices
When using MK-571, scientific rigor demands adherence to the following principles:
-
Appropriate Controls: Always include a parental/vector-only cell line that does not overexpress the transporter to account for off-target effects of MK-571.
-
Concentration Selection: Use concentrations of MK-571 that are relevant to the transporter being studied, based on its known IC50 values. Be aware that high concentrations may lead to non-specific effects or cytotoxicity.[24]
-
Confirm Transporter Expression: Verify the expression of MRP1 or MRP4 in your cell model using techniques like Western blot or qPCR.
-
Acknowledge Non-Specificity: When interpreting data, always consider the potential confounding effects from MK-571's inhibition of other MRPs and its primary activity as a CysLT1 receptor antagonist.[3][25] In some contexts, it may be necessary to use more specific inhibitors if they are available.[16]
Conclusion
MK-571 remains a cornerstone tool for investigating the complex biology of MRP1 and MRP4. Its ability to competitively inhibit the efflux of a wide range of substrates has provided invaluable insights into the mechanisms of multidrug resistance and the physiological roles of these transporters. By employing the robust protocols and adhering to the critical considerations outlined in this guide, researchers can effectively leverage MK-571 to advance our understanding of MRP-mediated transport and develop strategies to overcome its impact in disease.
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An, G., & Morris, M.E. (2010). Multidrug resistance associated proteins in multidrug resistance. PMC - PubMed Central. Available at: [Link]
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Robey, R.W., et al. (2009). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. PMC - NIH. Available at: [Link]
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Wortelboer, H.M., et al. (2003). Interplay between MRP Inhibition and Metabolism of MRP Inhibitors: The Case of Curcumin. ResearchGate. Available at: [Link]
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Westlake, C.J., et al. (2005). Role of the NH2-terminal Membrane Spanning Domain of Multidrug Resistance Protein 1/ABCC1 in Protein Processing and Trafficking. Molecular Biology of the Cell. Available at: [Link]
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Aszalos, A. (2008). Flow Cytometric Evaluation of Multidrug Resistance Proteins. PMC - NIH. Available at: [Link]
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Yamasaki, Y., et al. (2010). Expression levels of multidrug resistance-associated protein 4 (MRP4) in human leukemia and lymphoma cell lines, and the inhibitory effects of the MRP-specific inhibitor MK-571 on methotrexate distribution in rats. Oncology Letters. Available at: [Link]
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Ait-Slimane, T., et al. (2018). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. PMC - PubMed Central. Available at: [Link]
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Jedlitschky, G., et al. (2019). Specific inhibition of the transporter MRP4/ABCC4 affects multiple signaling pathways and thrombus formation in human platelets. PMC - NIH. Available at: [Link]
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Absorption Systems. (2011). Application of a Fluorescent Substrate / Inside-Out Transporter Vesicle Assay for Identifying Inhibitors of MRP Transport. SlideShare. Available at: [Link]
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Ferreira, R.J., et al. (2013). P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods. NIH. Available at: [Link]
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Kafi, M.A., et al. (2017). Microchamber Device for Detection of Transporter Activity of Adherent Cells. Frontiers in Chemistry. Available at: [Link]
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Ait-Slimane, T., et al. (2018). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Jedlitschky, G., et al. (2014). MRP inhibitors augment cAMP levels in a submembrane compartment. ResearchGate. Available at: [Link]
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Yuan, B., et al. (2015). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. ResearchGate. Available at: [Link]
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Okoro, E., et al. (2020). A Fluorescent Cell-Based Technique for Monitoring Efflux of MRP4. Scirp.org. Available at: [Link]
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O'Brien, F.E., et al. (2017). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. PMC - PubMed Central. Available at: [Link]
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Wortelboer, H.M., et al. (2005). Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of α,β-unsaturated carbonyl compounds. ResearchGate. Available at: [Link]
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Okoro, E., et al. (2020). A Fluorescent Cell-Based Technique for Monitoring Efflux of MRP4. ResearchGate. Available at: [Link]
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Kips, J.C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease. Available at: [Link]
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Mansfield, K.M., et al. (2010). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. PMC - NIH. Available at: [Link]
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Jones, T.R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Chemical Properties and Structure of MK-571 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of MK-571 Methyl Ester. Designed for professionals in the fields of research, science, and drug development, this document delves into the core chemical characteristics of this compound, offering insights grounded in established scientific principles and experimental observations.
Introduction: Understanding the Significance of MK-571 and its Methyl Ester Derivative
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor.[1][2] Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma. By blocking the CysLT1 receptor, MK-571 inhibits the pro-inflammatory actions of CysLTs, making it a valuable tool for studying inflammatory pathways.
Beyond its activity at the CysLT1 receptor, MK-571 is also recognized as an inhibitor of the multidrug resistance-associated protein 1 (MRP1), a member of the ATP-binding cassette (ABC) transporter superfamily.[1] MRP1 is involved in the cellular efflux of a wide range of compounds, including therapeutic agents, and its inhibition can modulate cellular drug resistance.
This compound is the methyl ester derivative of MK-571. The addition of the methyl ester group modifies the physicochemical properties of the parent compound, such as its lipophilicity and cell permeability. This alteration can be advantageous in specific experimental settings, potentially facilitating its transport across cellular membranes. Once inside the cell, the methyl ester can be hydrolyzed by intracellular esterases to release the active parent compound, MK-571. This prodrug-like strategy is often employed in drug design to enhance the bioavailability and cellular uptake of pharmacologically active agents.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is paramount for its effective use in research and development. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| IUPAC Name | methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate | BOC Sciences |
| Chemical Formula | C27H29ClN2O3S2 | BOC Sciences |
| Molecular Weight | 529.11 g/mol | BOC Sciences |
| Appearance | Yellow Oil | BOC Sciences |
| Solubility | Soluble in dichloromethane and ethyl acetate. | MyBioSource |
| Purity | Typically ≥95% | BOC Sciences |
| CAS Number | 120443-15-4 | BOC Sciences |
Structural Elucidation: A Spectroscopic Perspective
While specific, publicly available spectroscopic data for this compound is limited, we can predict the expected signals based on its chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed for its structural confirmation.
Predicted ¹H and ¹³C NMR Spectral Features
¹H NMR: The proton NMR spectrum of this compound would be complex, exhibiting a range of signals corresponding to the various protons in the molecule. Key expected signals would include:
-
Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons of the quinoline and phenyl rings.
-
Vinylic Protons: Signals for the ethenyl bridge protons, likely appearing as doublets with a large coupling constant characteristic of a trans configuration.
-
Methyl Protons: A singlet around 3.7 ppm corresponding to the methyl group of the ester. The N,N-dimethyl groups would also produce a singlet, likely at a slightly different chemical shift.
-
Methylene and Methine Protons: A series of multiplets in the upfield region corresponding to the various methylene and methine protons in the thioether and propanoate chains.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom. Expected key resonances include:
-
Carbonyl Carbon: A signal in the downfield region (around 170 ppm) for the ester carbonyl carbon. Another carbonyl signal for the amide would also be present.
-
Aromatic and Vinylic Carbons: A cluster of signals in the 120-150 ppm range corresponding to the carbons of the aromatic and vinylic systems.
-
Methyl Carbon: A signal in the upfield region (around 52 ppm) for the ester methyl carbon.
-
Aliphatic Carbons: Signals for the methylene and methine carbons in the remainder of the molecule.
Mass Spectrometry Fragmentation Pattern
Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight and fragmentation pattern of this compound. The positive ion mode would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 530.1. Tandem mass spectrometry (MS/MS) of this ion would be expected to yield characteristic fragment ions resulting from the cleavage of the ester group, the thioether linkages, and other labile bonds within the molecule, providing further structural confirmation.
Synthesis of this compound
The synthesis of this compound from its parent carboxylic acid, MK-571, can be achieved through standard esterification methods. The choice of method depends on the scale of the synthesis and the desired purity of the final product.
Fischer Esterification
A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[3][4][5]
Experimental Protocol: Fischer Esterification of MK-571
-
Dissolution: Dissolve MK-571 in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or dry hydrogen chloride gas to the solution.
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Esterification using Diazomethane
For smaller-scale syntheses and to avoid the use of strong acids and high temperatures, diazomethane offers a milder alternative for the methylation of carboxylic acids.[6][7] However, diazomethane is a toxic and explosive gas, requiring specialized equipment and handling procedures.
Experimental Protocol: Esterification of MK-571 with Diazomethane
-
Dissolution: Dissolve MK-571 in a suitable solvent, such as a mixture of diethyl ether and methanol.
-
Reaction: Add a freshly prepared ethereal solution of diazomethane dropwise to the MK-571 solution at 0°C until a faint yellow color persists, indicating a slight excess of diazomethane. Nitrogen gas will be evolved during the reaction.
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid.
-
Work-up: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the product by column chromatography if necessary.
Mechanism of Action and Biological Significance
The biological activity of this compound is contingent on its intracellular hydrolysis to MK-571. As a prodrug, its primary role is to facilitate the delivery of the active antagonist to its intracellular or membrane-associated targets.
CysLT1 Receptor Antagonism
Once hydrolyzed, MK-571 acts as a potent and selective antagonist of the CysLT1 receptor. The cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are powerful mediators of inflammation and allergic responses. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration. By blocking the CysLT1 receptor, MK-571 effectively counteracts these effects, making it an invaluable tool for studying the role of the CysLT pathway in various physiological and pathological processes.
Signaling Pathway of Cysteinyl Leukotrienes and Inhibition by MK-571
Caption: CysLT pathway and MK-571 inhibition.
Inhibition of Multidrug Resistance-Associated Protein 1 (MRP1)
MK-571 is also a well-characterized inhibitor of MRP1. MRP1 is an efflux pump that actively transports a variety of molecules, including glutathione conjugates, leukotrienes, and many chemotherapeutic drugs, out of the cell. Overexpression of MRP1 is a significant mechanism of multidrug resistance in cancer cells. By inhibiting MRP1, MK-571 can increase the intracellular accumulation and efficacy of MRP1 substrates. This property makes it a valuable chemical probe for investigating MRP1 function and for studies aimed at overcoming multidrug resistance.
Experimental Workflow for Studying MRP1 Inhibition
Caption: Workflow for MRP1 inhibition assay.
Experimental Protocols and Considerations
Due to its potential for enhanced cell permeability, this compound can be a valuable tool in cell-based assays.
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 10-50 mM). The stock solution should be stored at -20°C or -80°C to maintain its stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assays
When using this compound in cell culture experiments, it is crucial to consider the kinetics of its hydrolysis to the active form, MK-571. The rate of hydrolysis can vary depending on the cell type and the activity of intracellular esterases.
General Protocol for Cell Treatment
-
Cell Seeding: Plate the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the stock solution of this compound to the desired final concentration in the cell culture medium. Ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the cells for the desired period, allowing time for the methyl ester to be taken up and hydrolyzed.
-
Assay: Perform the desired downstream analysis, such as measuring changes in cell signaling, gene expression, or cell viability.
Important Considerations:
-
Hydrolysis Rate: The rate of hydrolysis of the methyl ester to the active carboxylic acid can influence the onset and duration of the biological effect. This rate can be cell-type dependent.
-
Control Experiments: It is essential to include appropriate controls, such as a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control with the parent compound, MK-571, to validate the observed effects.
-
Stability: The stability of this compound in aqueous cell culture media should be considered, as spontaneous hydrolysis can occur over time.[8][9][10] It is advisable to prepare fresh working solutions for each experiment.
Conclusion
This compound serves as a valuable chemical tool for researchers studying the cysteinyl leukotriene pathway and multidrug resistance. Its modified chemical structure, featuring a methyl ester group, offers the potential for improved cellular uptake compared to its parent compound, MK-571. A comprehensive understanding of its chemical and physical properties, coupled with carefully designed experimental protocols, is crucial for its effective application in elucidating complex biological processes and in the development of novel therapeutic strategies.
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- NMR Chemical Shifts. J. Org. Chem.
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- 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts.
- Preparation of Methyl Ester Precursors of Biologically Active Agents.
- Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie.
- Diazomethane (CH2N2). Master Organic Chemistry.
- The values for proton and C-13 chemical shifts given below are typical approxim
- MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human.
- Fischer Esterific
- 13C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl3, 125 MHz)..
- Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
- Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing....
- Interpret
- Fischer Esterific
- Fischer esterific
- The effect of the linker on the hydrolysis r
- NMR Spectra and Molecular Structure.
- Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. PubMed.
- Fischer Esterific
- Diazomethane formation of Methyl Esters mechanism. YouTube.
- Mass Spectrometry - Fragmentation P
- A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis r
- MDCK-MDR1 Permeability Assay. Evotec.
- Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent | ACS Omega.
- 1H NMR Chemical Shifts.
- Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. PubMed.
- Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod | Request PDF.
- Preparation of methyl esters.
- Hydrolysis of methyl esters.
- mass spectra - fragmentation p
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC - NIH.
- The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. Biblioteca Virtual da FAPESP.
- Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters.
- interpreting C-13 NMR spectra. Chemguide.
- 1H NMR Chemical Shift.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).
- Solving Mass Spectroscopy Problems - Analyzing Fragmentation P
- Fragment
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pharmacology and pharmacokinetics of MK-571 in vivo
An In-Depth Technical Guide to the In Vivo Pharmacology and Pharmacokinetics of MK-571
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of MK-571 (also known as L-660,711), a pivotal research compound, for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causal mechanisms, experimental rationale, and critical pharmacokinetic considerations necessary for designing robust and interpretable in vivo studies.
Introduction: The Dual Identity of MK-571
MK-571 is a potent and selective synthetic compound that has carved out a unique niche in biomedical research due to its dual pharmacological activities. Initially developed as a high-affinity competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, it was extensively studied for its potential in treating asthma and other inflammatory conditions.[1][2][3] However, subsequent research revealed a second, equally important function: its ability to inhibit specific members of the ATP-binding cassette (ABC) transporter family, most notably the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[3][4][5][6] This discovery expanded its utility into diverse fields such as oncology, neuroscience, and cardiovascular research.
Understanding this dual identity is paramount for any researcher employing MK-571. The experimental context dictates which activity is being leveraged, and interpreting results requires a clear appreciation for its effects on both leukotriene signaling and molecular transport. This guide is structured to first dissect these core mechanisms and then explore their practical applications in various in vivo models, supported by detailed protocols and critical pharmacokinetic data.
Part 1: Core Pharmacology - A Tale of Two Targets
The versatility of MK-571 stems from its ability to interact with two distinct protein families. The choice of experimental model, dosage, and observed phenotype is critically dependent on which of these targets is being investigated.
Mechanism I: CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid mediators of inflammation and allergic responses.[1] They are synthesized from arachidonic acid via the 5-lipoxygenase pathway and exert their effects by binding to CysLT receptors. The CysLT1 receptor, in particular, is responsible for key features of asthma pathophysiology, including bronchoconstriction, mucus secretion, and plasma exudation.[7][8]
MK-571 acts as a potent and selective competitive antagonist at the CysLT1 receptor.[1][4][6] It exhibits high affinity for the LTD₄ binding site, with Ki values of 0.22 nM in guinea pig lung membranes and 2.1 nM in human lung membranes.[1][4][6][9] By competitively blocking the binding of endogenous LTD₄ and LTE₄, MK-571 effectively prevents the downstream signaling cascade that leads to smooth muscle contraction and inflammatory cell recruitment.[1][3] Its selectivity is noteworthy; it is substantially less active against LTC₄ binding and does not significantly interact with receptors for histamine, acetylcholine, or prostaglandins, ensuring a targeted pharmacological effect in relevant models.[1][10]
Mechanism II: MRP/ABCC Transporter Inhibition
Multidrug Resistance-Associated Proteins (MRPs), members of the ABCC subfamily of ABC transporters, are ATP-dependent efflux pumps that transport a wide range of endogenous and exogenous substances out of cells.[5][11] This function is vital for cellular detoxification but also contributes significantly to multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of tumor cells.[11][12]
MK-571 is a well-established inhibitor of both MRP1 (ABCC1) and MRP4 (ABCC4).[4][6] It acts by competitively binding to the transporter, thereby blocking the efflux of its substrates.[5] This inhibition leads to the intracellular accumulation of MRP substrates. This mechanism is particularly relevant in:
-
Oncology: Reversing resistance to anticancer drugs that are MRP1 substrates.[12][13]
-
Pharmacology: Modulating the intracellular concentration of cyclic nucleotides like cGMP and cAMP, which are substrates of MRP4 and MRP5, thereby influencing smooth muscle tone.[14][15]
-
Neuroscience: Potentially increasing the penetration of therapeutic agents across the blood-brain barrier (BBB), where MRPs act as gatekeepers.[16]
Part 2: In Vivo Applications & Experimental Protocols
The dual activity of MK-571 allows its use in a wide array of in vivo models. This section provides practical insights and protocols for its application.
Application I: CysLT1 Antagonism in Respiratory Models
The primary and most well-characterized in vivo application of MK-571 is the antagonism of leukotriene-induced effects in models of asthma and allergy.
Evidence of Efficacy:
-
Guinea Pigs: Intravenously administered MK-571 antagonizes bronchoconstriction induced by LTC₄, LTD₄, and LTE₄.[1][10]
-
Rats: Oral administration of MK-571 (0-0.5 mg/kg) produces a dose-dependent inhibition of antigen-induced dyspnea in sensitized rats.[4][6]
-
Squirrel Monkeys: Orally administered MK-571 (0-1 mg/kg) effectively blocks bronchoconstriction induced by both LTD₄ and Ascaris antigen challenge.[4][6]
-
Humans: Intravenous MK-571 potently inhibits LTD₄-induced bronchoconstriction in both healthy and asthmatic subjects.[7]
Protocol: Antigen-Induced Bronchoconstriction in Conscious Squirrel Monkeys
This protocol is a self-validating system to assess the efficacy of CysLT1 antagonists against a relevant allergic challenge.
Objective: To determine the dose-dependent effect of orally administered MK-571 on Ascaris suum antigen-induced bronchoconstriction.
Methodology:
-
Animal Model & Sensitization:
-
Use adult, conscious squirrel monkeys naturally sensitive to Ascaris suum antigen. Sensitivity is pre-screened and confirmed by a robust bronchoconstrictor response to an inhaled antigen challenge.
-
Causality Insight: Using naturally sensitive, conscious animals provides a physiologically relevant model that avoids the confounding effects of anesthesia on pulmonary mechanics.
-
-
Pulmonary Function Measurement:
-
Place the monkey in a double-chamber plethysmograph to measure pulmonary resistance (Rₚ) and dynamic compliance (Cdyn). These are direct measures of airway obstruction.
-
Establish a stable baseline reading for 15-30 minutes before any intervention.
-
-
Dosing & Challenge:
-
Administer MK-571 (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle (e.g., 1% Methocel) via oral gavage.
-
Protocol Insight: An oral route is chosen to reflect the intended clinical use and to assess the compound's oral bioavailability and activity.[1] A 2-4 hour pretreatment time is typical to allow for absorption.[6][9]
-
Following the pretreatment period, challenge the animal with an aerosolized solution of Ascaris suum antigen at a pre-determined concentration known to elicit a submaximal but consistent response.
-
-
Data Acquisition & Analysis:
-
Continuously monitor and record Rₚ and Cdyn for at least 60 minutes post-challenge.
-
The primary endpoint is the percentage inhibition of the peak bronchoconstrictor response (increase in Rₚ, decrease in Cdyn) in MK-571-treated animals compared to the vehicle-treated control group.
-
Self-Validation: Each animal can serve as its own control in a crossover design, with a sufficient washout period (e.g., >1 week) between treatments to ensure the validity of the comparison.
-
Application II: MRP Inhibition in Oncology & CNS Models
MK-571's ability to block MRP transporters makes it a valuable tool for investigating drug resistance and delivery.
Key Applications:
-
Reversing Multidrug Resistance: In xenograft models of human cancers that overexpress MRP1, co-administration of MK-571 with chemotherapeutics like vincristine or cisplatin can restore drug sensitivity and reduce tumor growth compared to chemotherapy alone.[12][13]
-
Enhancing CNS Drug Delivery: MRPs are highly expressed at the blood-brain and blood-retinal barriers, actively exporting substrates. In a zebrafish model, co-treatment with MK-571 significantly increased the penetration of a fluorescent MRP substrate into the optic tectum and retina, demonstrating its potential to modulate barrier permeability.[16]
-
Modulating cGMP Signaling: In obese mice with erectile dysfunction, chronic treatment with MK-571 restored erectile function by inhibiting MRPs in the corpus cavernosum, leading to an accumulation of intracellular cGMP and enhanced smooth muscle relaxation.[15] A similar mechanism was observed in the prostate, where MK-571 inhibited hypercontractility.[14][17]
Protocol: Evaluating MRP1-Mediated Drug Resistance in a Xenograft Model
Objective: To determine if MK-571 can potentiate the anti-tumor effect of an MRP1-substrate chemotherapeutic agent in vivo.
Methodology:
-
Cell Line & Model Selection:
-
Select a human cancer cell line with documented MRP1 overexpression and resistance to a specific drug (e.g., A549/DX lung cancer cells resistant to cisplatin).[13]
-
Implant cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Causality Insight: The choice of an MRP1-overexpressing line is critical. A parallel study arm using the parental, drug-sensitive cell line (with low MRP1 expression) serves as a crucial negative control; in this group, MK-571 should have little to no potentiating effect, validating that the observed synergy is MRP1-mediated.
-
-
Study Groups & Treatment:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into four treatment groups:
-
Vehicle Control
-
Chemotherapy alone (e.g., Cisplatin)
-
MK-571 alone
-
Chemotherapy + MK-571
-
-
Administer drugs via appropriate routes (e.g., intraperitoneal for cisplatin, oral gavage or i.p. for MK-571) on a pre-determined schedule. Doses for MK-571 in mouse models often range from 5 to 25 mg/kg.[4][14]
-
-
Tumor Measurement & Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The primary endpoint is tumor growth inhibition. The study is concluded when tumors in the control group reach a pre-defined maximum size.
-
-
Validation & Analysis:
-
At the end of the study, tumors can be excised for downstream analysis (e.g., Western blot or IHC) to confirm sustained MRP1 expression and to measure intratumoral drug concentrations (if analytical methods are available).
-
Self-Validation: The lack of efficacy in the "MK-571 alone" group confirms it is not cytotoxic at the administered dose. Significant tumor growth inhibition in the combination group compared to all other groups demonstrates synergistic potentiation.[13]
-
Part 3: In Vivo Pharmacokinetics - Critical Considerations
The pharmacokinetic (PK) profile of MK-571 is complex and exhibits significant species variability, which must be accounted for in experimental design.
Absorption, Kinetics, and Tolerability
In humans, orally administered MK-571 is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours.[9][18] It is generally well-tolerated, with only mild gastrointestinal discomfort reported at very high doses in clinical trials.[18] Pharmacokinetic studies in humans have suggested nonlinear kinetics, with AUC values increasing more than proportionately with dose, which may indicate saturation of clearance mechanisms.[18]
Species-Dependent Stereoselective Plasma Protein Binding
MK-571 is a chiral molecule, and its enantiomers (S(+) and R(-)) exhibit profound species-dependent differences in plasma protein binding, primarily to albumin.[19] This is a critical and often overlooked factor that can dramatically impact the free (active) concentration of the drug and its overall disposition.
-
Causality Insight: The structural differences in the albumin protein across species lead to differential binding affinities for the MK-571 enantiomers.[19] This means that the PK profile in one species is not necessarily predictive of another. For example, the rat, a common preclinical model, binds the R-(-)-enantiomer more extensively, whereas humans bind the S-(+)-enantiomer more, making the rat a poor PK model for direct human extrapolation.[19]
| Binding Preference | Species | Implication for Research |
| Greater S-(+)-enantiomer Binding | Human, Baboon, Monkey, Dog, Cat, Cow | Primate and canine models may better reflect the stereoselective disposition seen in humans. |
| Greater R-(-)-enantiomer Binding | Rat, Guinea Pig, Sheep | Rodent models will have a different free fraction and clearance profile for each enantiomer compared to humans. |
| No Stereoselectivity | Rabbit, Hamster, Mouse | These species may offer a simpler PK profile without the complication of stereoselective binding, though this also differs from the human situation. |
Dosing and Formulation for In Vivo Research
For preclinical in vivo studies, MK-571 is typically administered orally or via intraperitoneal (i.p.) injection. Due to its poor water solubility, specific formulations are required.
Commonly Used Vehicles:
-
Suspension: A suspension in 1% Methocel or 5% carboxymethylcellulose-sodium (CMC-Na) is suitable for oral gavage.[6][9]
-
Solubilized Formulation: For i.p. or i.v. administration, a common formulation involves dissolving MK-571 in DMSO and then diluting it with a mixture of PEG300, Tween80, and water or saline.[9]
Typical Dose Ranges in Mice:
Protocol Insight: When preparing a solubilized formulation, it is critical to add the components in the correct order (e.g., dissolve in DMSO first, then add PEG300, then Tween80, and finally the aqueous component) to prevent precipitation. The final solution should be clear and used immediately.[9]
Conclusion
MK-571 is a powerful and multifaceted research tool whose utility extends far beyond its original design as an anti-asthmatic agent. Its dual ability to antagonize the CysLT1 receptor and inhibit MRP transporters makes it relevant for studies in immunology, oncology, neuroscience, and physiology. However, its effective use demands a sophisticated understanding of its pharmacology and, most critically, its species-dependent pharmacokinetics. Researchers must carefully select their animal model with an awareness of stereoselective protein binding and design their experiments to parse which of the two core mechanisms is responsible for the observed effects. By applying the principles and protocols outlined in this guide, scientists can leverage MK-571 to generate robust, interpretable, and impactful in vivo data.
References
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Jones, T. R., Zamboni, R., Belley, M., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. [Link]
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Jones, T. R., Zamboni, R., Belley, M., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Science Publishing. [Link]
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Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Merck Frosst Centre for Therapeutic Research. [Link]
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Kargman, S., et al. (1992). Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. PubMed. [Link]
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Teng, Y., et al. (2019). In vivo assessment of the permeability of the blood-brain barrier and blood-retinal barrier to fluorescent indoline derivatives in zebrafish. ResearchGate. [Link]
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Kips, J. C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. PubMed. [Link]
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Peng, X., et al. (2021). MRP1 inhibitor MK-571 shifts cellular thiol pools, further potentiating APR-246 efficacy. ResearchGate. [Link]
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Ferraretto, A., et al. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. International Journal of Molecular Sciences. [Link]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications. [Link]
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Lu, T., et al. (1993). Species-dependent enantioselective plasma protein binding of MK-571, a potent leukotriene D4 antagonist. PubMed. [Link]
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Damato, B., et al. (2020). The anti-asthmatic drug MK571 as a potential therapeutic agent for Uveal Melanoma. Investigative Ophthalmology & Visual Science. [Link]
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Sayed, A. A., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]
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Calmasini, F. B., et al. (2025). The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. World Journal of Urology. [Link]
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Calmasini, F. B., et al. (2023). Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation. Andrology. [Link]
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Asare, Y. A., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Heliyon. [Link]
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Ford-Hutchinson, A. W. (1991). Regulation of the production and action of leukotrienes by MK-571 and MK-886. Advances in Prostaglandin, Thromboxane, and Leukotriene Research. [Link]
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Yonehara, N., et al. (2001). The antinociceptive effect of leukotriene D(4) receptor antagonist, MK-571, in mice: possible involvement of opioidergic mechanism. PubMed. [Link]
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Calmasini, F. B., et al. (2025). The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. ResearchGate. [Link]
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The Selectivity of MK-571: A Technical Guide to a Potent CysLT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-571 is a potent and highly selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), a key mediator in the inflammatory cascade, particularly in the pathophysiology of asthma and other allergic diseases.[1] This technical guide provides an in-depth exploration of the selectivity profile of MK-571 for leukotriene receptors. We will delve into its mechanism of action, supported by quantitative binding and functional data, and provide detailed protocols for essential in vitro assays to characterize its pharmacological properties. Furthermore, this guide will visualize the intricate signaling pathways and experimental workflows to provide a comprehensive understanding of MK-571 as a critical research tool and a progenitor for therapeutic agents.
Introduction: The Leukotriene Signaling Axis in Inflammation
Leukotrienes are potent lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism and are central to the inflammatory response.[2][3] They are broadly classified into two families: the dihydroxy-leukotrienes (e.g., LTB4) and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[4] These mediators exert their biological effects by activating specific G protein-coupled receptors (GPCRs).[5][6]
The leukotriene receptor family consists of at least four subtypes:
-
BLT1 and BLT2 receptors: Primarily activated by LTB4, these receptors are crucial for chemotaxis and activation of leukocytes.[3][7]
-
CysLT1 and CysLT2 receptors: Activated by the CysLTs, these receptors mediate a range of pro-inflammatory effects, including smooth muscle contraction, increased vascular permeability, and mucus secretion, which are hallmark features of asthma.[2][4]
The distinct physiological roles of these receptors underscore the importance of developing selective antagonists to target specific pathological processes. MK-571 emerged from research efforts to develop a potent and selective antagonist for the CysLT1 receptor to treat asthma and related inflammatory conditions.[8]
Pharmacological Profile of MK-571: A High-Affinity CysLT1 Antagonist
MK-571, chemically known as (3-(((3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)(3-(dimethylamino)-3-oxopropyl)sulfanyl)methyl)sulfanyl)propanoic acid), is a potent and selective competitive antagonist of the CysLT1 receptor.[9][10] Its selectivity is a cornerstone of its utility as both a research tool and a therapeutic candidate.
Binding Affinity and Selectivity
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for its receptor.[11] These assays typically involve competing a non-labeled compound (like MK-571) with a radiolabeled ligand for binding to the target receptor. The inhibitory constant (Ki) is a measure of the compound's binding affinity.
| Receptor/Binding Site | Ligand | Species | Ki / IC50 | Reference |
| CysLT1 Receptor | [3H]LTD4 | Guinea Pig Lung | 0.22 nM (Ki) | [9][12] |
| CysLT1 Receptor | [3H]LTD4 | Human Lung | 2.1 nM (Ki) | [9][13] |
| LTC4 Binding Site | [3H]LTC4 | Guinea Pig Lung | 23 µM (IC50) | [9] |
As the data clearly demonstrates, MK-571 exhibits a very high affinity for the CysLT1 receptor in the nanomolar range, while its affinity for the LTC4 binding site is significantly lower (in the micromolar range), highlighting its selectivity.[9][12][13]
Functional Antagonism
Beyond binding, it is crucial to assess the functional consequences of receptor interaction. Functional assays measure the ability of an antagonist to inhibit the cellular response triggered by an agonist. MK-571 has been shown to be a potent functional antagonist of CysLT1 receptor-mediated effects.
In functional assays, MK-571 competitively antagonizes contractions of guinea pig trachea and ileum induced by LTD4 and LTE4.[9] It also effectively blocks LTD4-induced bronchoconstriction in both healthy volunteers and asthmatic patients.[14] Importantly, at concentrations where it potently blocks CysLT1 receptors, MK-571 does not inhibit contractions induced by other mediators like histamine, acetylcholine, serotonin, or prostaglandins, further confirming its selectivity.[9]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of MK-571's action, it is helpful to visualize the relevant biological and experimental processes.
The CysLT1 Receptor Signaling Cascade
The CysLT1 receptor is a Gq-coupled GPCR.[15] Upon activation by its endogenous ligands (LTD4, LTC4, LTE4), it initiates a downstream signaling cascade that ultimately leads to the physiological responses associated with inflammation and allergy.[15]
Caption: CysLT1 Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the Ki of a test compound like MK-571.
Caption: Radioligand Binding Assay Workflow.
Methodologies for Assessing Selectivity
A thorough understanding of a compound's selectivity requires a combination of binding and functional assays. Here, we provide detailed protocols for two key experiments.
Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps to determine the inhibitory constant (Ki) of MK-571 for the CysLT1 receptor.[11][16]
Objective: To determine the binding affinity of MK-571 for the CysLT1 receptor by measuring its ability to displace the binding of a radiolabeled CysLT1 agonist, [3H]LTD4.
Materials:
-
Membrane preparation from a source rich in CysLT1 receptors (e.g., guinea pig lung tissue or a cell line overexpressing the human CysLT1 receptor).[9]
-
[3H]LTD4 (Radioligand)
-
MK-571 (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding)
-
Scintillation fluid
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[16]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + [3H]LTD4 + Assay Buffer
-
Non-specific Binding: Membranes + [3H]LTD4 + a high concentration of unlabeled LTD4 or another CysLT1 antagonist.
-
Competition: Membranes + [3H]LTD4 + increasing concentrations of MK-571.
-
-
Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of MK-571.
-
Determine the IC50 value (the concentration of MK-571 that inhibits 50% of the specific binding of [3H]LTD4) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Protocol: Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of MK-571 by monitoring changes in intracellular calcium levels.[17][18]
Objective: To assess the ability of MK-571 to inhibit LTD4-induced calcium mobilization in cells expressing the CysLT1 receptor.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the CysLT1 receptor (e.g., RBL-1 cells).[19]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
LTD4 (agonist)
-
MK-571 (antagonist)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an integrated fluidics system (e.g., FLIPR or FlexStation).[17]
-
96- or 384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition (Antagonist): Wash the cells to remove excess dye. Add varying concentrations of MK-571 to the wells and incubate for a period to allow for receptor binding.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's fluidics, add a fixed concentration of the agonist (LTD4) to all wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the maximal LTD4 response against the log concentration of MK-571.
-
Calculate the IC50 value, which represents the concentration of MK-571 that inhibits 50% of the LTD4-induced calcium mobilization.
-
Structure-Activity Relationships (SAR) and the Basis of Selectivity
The high selectivity of MK-571 for the CysLT1 receptor is dictated by its chemical structure. Structure-activity relationship studies of CysLT1 antagonists have identified several key pharmacophoric features necessary for high-affinity binding.[20] These generally include:
-
A lipophilic anchor that fits into a hydrophobic pocket of the receptor.[20] In MK-571, the quinoline moiety serves this purpose.[20][21]
-
A central, relatively flat unit that mimics the triene system of the natural ligand, LTD4.[20]
-
One or more acidic groups that can interact with basic residues in the receptor binding pocket.[20][22] MK-571 possesses a propanoic acid group.
-
Appropriate spacers to correctly orient these features within the binding site.[20]
The specific arrangement and chemical nature of these groups in MK-571 are optimized for interaction with the CysLT1 receptor, while being suboptimal for binding to other leukotriene receptors like CysLT2, thus conferring its high selectivity.[20]
Off-Target Activities and Considerations
While highly selective for the CysLT1 receptor, it is important for researchers to be aware of other potential biological activities of MK-571, particularly at higher concentrations. MK-571 is also known to be an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter.[23][24] This activity is generally observed at concentrations higher than those required for effective CysLT1 antagonism.[25] When designing experiments, it is crucial to use concentrations of MK-571 that are within the selective range for CysLT1 inhibition to avoid confounding results from MRP1 inhibition.
Clinical and Therapeutic Implications
The development of potent and selective CysLT1 receptor antagonists, pioneered by compounds like MK-571, has led to the successful introduction of drugs such as montelukast and zafirlukast for the treatment of asthma and allergic rhinitis.[26] These drugs work by blocking the pro-inflammatory actions of cysteinyl leukotrienes in the airways.[26] MK-571 itself has been used in clinical studies to investigate the role of LTD4 in asthma.[14][27] The high selectivity of these antagonists is critical for their therapeutic efficacy and favorable safety profile, as it minimizes off-target effects.
Conclusion
MK-571 is a well-characterized and highly selective CysLT1 receptor antagonist that has been instrumental in elucidating the role of cysteinyl leukotrienes in health and disease. Its high affinity for the CysLT1 receptor, coupled with its low affinity for other leukotriene receptors and other signaling molecules, makes it an invaluable tool for in vitro and in vivo research. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the pharmacology of CysLT1 antagonists and to further explore the complexities of the leukotriene signaling pathway. A thorough understanding of its selectivity, as determined by the methodologies described herein, is paramount for the accurate interpretation of experimental results and for the continued development of novel therapeutics targeting inflammatory disorders.
References
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Cysteinyl-leukotriene type 1 receptor antagonists. (n.d.). In Wikipedia. Retrieved from [Link]
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Wong, W. S., et al. (2007). Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. European Journal of Pharmacology, 575(1-3), 169–178. [Link]
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Margolskee, D. J., et al. (1991). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology, 31(1), 59–65. [Link]
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Hauser, A. S., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 69, 137–145. [Link]
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Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1446, 147–158. [Link]
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Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. [Link]
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De Lepeleire, I., et al. (1991). Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist. Annals of the New York Academy of Sciences, 629, 148–156. [Link]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345–352. [Link]
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Kips, J. C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease, 145(4 Pt 1), 784–788. [Link]
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All-Ericsson, C., et al. (2021). The anti-asthmatic drug MK571 as a potential therapeutic agent for Uveal Melanoma. Investigative Ophthalmology & Visual Science, 62(8), 2445. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Canadian Journal of Physiology and Pharmacology, 70(Suppl), S58–S66. [Link]
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MK-571 Methyl Ester: A Precision Tool for Interrogating Leukotriene Signaling
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of MK-571 methyl ester as a pivotal tool for researchers, scientists, and drug development professionals investigating leukotriene signaling pathways. We will delve into the mechanistic underpinnings of its action, provide validated experimental protocols, and offer insights into its application for dissecting the roles of cysteinyl leukotrienes in health and disease. This guide is designed to empower researchers with the knowledge to effectively employ this compound in their studies, ensuring both scientific rigor and experimental success.
Introduction: The Significance of Leukotriene Signaling
Leukotrienes are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] They are key players in inflammatory responses and are implicated in a range of pathologies, including asthma, allergic rhinitis, and cardiovascular diseases.[2][3] The cysteinyl leukotrienes (CysLTs) — LTC₄, LTD₄, and LTE₄ — exert their effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R) and cysteinyl leukotriene receptor 2 (CysLT2R).[4][5][6]
Given their central role in inflammation, the CysLT receptors have become attractive targets for therapeutic intervention.[7] Pharmacological tools that can selectively modulate these receptors are therefore indispensable for both basic research and drug discovery. MK-571, a potent and selective CysLT1R antagonist, has emerged as a cornerstone in this field.[8][9] This guide focuses on the methyl ester form of MK-571, a modification that enhances its utility in cellular-based assays.
The Leukotriene Signaling Pathway: A Visual Overview
The synthesis of leukotrienes is a multi-step enzymatic cascade initiated by cellular activation.[10] Understanding this pathway is crucial for contextualizing the action of inhibitors like MK-571.
Caption: The Leukotriene Biosynthesis and Signaling Pathway.
This compound: Mechanism of Action and Scientific Rationale
From Prodrug to Potent Antagonist
MK-571 itself is a potent and selective competitive antagonist of the CysLT1R.[8][9] However, its carboxylic acid moiety limits its passive diffusion across cell membranes. To overcome this, the methyl ester form is utilized. This compound is a more lipophilic prodrug that readily permeates the cell membrane. Once inside the cell, it is rapidly hydrolyzed by intracellular esterases to yield the active antagonist, MK-571.[11][12] This intracellular conversion is a critical design feature that ensures high intracellular concentrations of the active compound, making it an ideal tool for cell-based assays.
Caption: Intracellular activation of this compound.
Selectivity and Potency
MK-571 exhibits high affinity and selectivity for the CysLT1R over other leukotriene receptors.[9][13] This specificity is paramount for accurately dissecting the contribution of CysLT1R-mediated signaling in a given biological process. It is important to note that while highly selective for CysLT1R, at higher concentrations, MK-571 can also inhibit multidrug resistance-associated proteins (MRPs), such as MRP1 and MRP4.[14][15] This off-target effect should be considered when designing experiments and interpreting results, particularly in studies unrelated to leukotriene signaling.
Table 1: Binding Affinities and Potency of MK-571
| Receptor/Target | Species | Assay | Value | Reference |
| CysLT1R | Guinea Pig (lung) | [³H]LTD₄ Binding (Ki) | 0.22 nM | [9] |
| CysLT1R | Human (lung) | [³H]LTD₄ Binding (Ki) | 2.1 nM | [9] |
| CysLT1R | Guinea Pig (trachea) | LTD₄-induced contraction (pA₂) | 9.4 | |
| CysLT1R | Guinea Pig (ileum) | LTD₄-induced contraction (pA₂) | 10.5 | |
| CysLT1R | Human | Inverse Agonist (EC₅₀) | 1.3 nM | |
| MRP1 | Human | Inhibition | Yes | [15] |
| MRP4 | Human | Inhibition | Yes | [14] |
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and include internal controls to ensure the validity of the experimental outcomes.
In Vitro Calcium Mobilization Assay
Objective: To measure the inhibition of LTD₄-induced intracellular calcium release by this compound in a cell line endogenously or exogenously expressing CysLT1R.
Materials:
-
Cells expressing CysLT1R (e.g., CHO-K1 cells stably transfected with human CysLT1R)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Leukotriene D₄ (LTD₄)
-
This compound
-
DMSO (vehicle)
-
Fluorescence plate reader with kinetic reading capabilities
Step-by-Step Methodology:
-
Cell Culture: Plate CysLT1R-expressing cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a final concentration of 5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Wash cells once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS. A final concentration range of 1 nM to 10 µM is recommended. Include a vehicle control (DMSO).
-
Add 100 µL of the this compound dilutions or vehicle to the respective wells.
-
Incubate for 30 minutes at 37°C to allow for cell permeation and hydrolysis.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and set the kinetic read parameters (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
Establish a stable baseline reading for 15-30 seconds.
-
Add a pre-determined EC₈₀ concentration of LTD₄ to all wells simultaneously using an automated injector.
-
Continue recording the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (or ratio for Fura-2) upon LTD₄ addition.
-
Normalize the response in the MK-571 treated wells to the vehicle control.
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀.
-
Self-Validating System:
-
Positive Control: LTD₄ stimulation in vehicle-treated cells should elicit a robust calcium response.
-
Negative Control: Cells not stimulated with LTD₄ should show no significant change in fluorescence.
-
Vehicle Control: The final concentration of DMSO should not exceed 0.1% and should not affect the cellular response.
-
Cell Viability: A parallel assay (e.g., MTT or trypan blue exclusion) should be performed to ensure that the observed inhibition is not due to cytotoxicity of this compound at the tested concentrations.
Chemotaxis Assay
Objective: To assess the ability of this compound to block LTD₄-induced migration of immune cells (e.g., eosinophils, mast cells).
Materials:
-
Immune cells of interest (e.g., primary human eosinophils or a suitable cell line)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts)
-
RPMI 1640 medium with 0.5% BSA
-
Leukotriene D₄ (LTD₄)
-
This compound
-
DMSO (vehicle)
-
Calcein AM or other cell viability stain
Step-by-Step Methodology:
-
Cell Preparation: Isolate or culture the immune cells and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10⁶ cells/mL.
-
Compound Pre-incubation:
-
In a separate tube, incubate the cell suspension with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Chemotaxis Setup:
-
Add RPMI 1640 with 0.5% BSA containing a chemoattractant concentration of LTD₄ (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane (e.g., 5 µm pore size for eosinophils) over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber.
-
-
Incubation: Incubate the chamber for 1-3 hours at 37°C in a 5% CO₂ incubator.
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Alternatively, for fluorescently labeled cells, measure the fluorescence of the cells that have migrated to the lower chamber.
-
-
Data Analysis:
-
Quantify the number of migrated cells per high-power field or the total fluorescence.
-
Calculate the percentage of inhibition of migration for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value.
-
Self-Validating System:
-
Positive Control: LTD₄ alone should induce significant cell migration compared to the medium-only control.
-
Negative Control: Medium without LTD₄ in the lower chamber should result in minimal basal migration.
-
Chemoattractant Specificity: To confirm the CysLT1R-dependency, a different chemoattractant that acts through a different receptor (e.g., C5a) should be used as a control; MK-571 should not inhibit migration towards this chemoattractant.
Applications in Drug Development and Beyond
This compound is not only a tool for basic research but also has implications for drug development. Its ability to potently and selectively block CysLT1R makes it a valuable reference compound for screening and characterizing novel CysLT1R antagonists.[3][16][17] Furthermore, its use in preclinical models of inflammatory diseases can help to validate CysLT1R as a therapeutic target and to elucidate the potential efficacy of CysLT1R-targeted therapies.[18][19]
It is also important to acknowledge its use as an inhibitor of MRPs in cancer research, where it can be used to study mechanisms of multidrug resistance.[15][20] Researchers using MK-571 for this purpose should be aware of its potent CysLT1R antagonist activity and design their experiments accordingly to avoid confounding results.
Conclusion: A Versatile and Indispensable Research Tool
This compound stands out as a highly effective and specific tool for the investigation of leukotriene signaling. Its cell-permeant nature, coupled with its potent and selective antagonism of the CysLT1R, provides researchers with a reliable means to probe the multifaceted roles of cysteinyl leukotrienes in a wide array of biological systems. By following rigorously designed and self-validating experimental protocols, scientists can leverage the power of this compound to advance our understanding of inflammatory diseases and to accelerate the development of novel therapeutics.
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Unveiling a Novel Host-Targeting Antiviral Strategy: A Technical Guide to the Foundational Research on MK-571's Impact on Viral Replication
This guide provides an in-depth technical exploration into the foundational research investigating the antiviral properties of MK-571, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental designs, grounding the proposed methodologies in established scientific principles to foster a comprehensive understanding of this novel potential host-targeting antiviral strategy.
Executive Summary: The Rationale for Investigating MK-571 as an Antiviral Agent
The landscape of antiviral drug development is continually evolving, with a growing emphasis on host-targeting agents to circumvent the challenges of viral resistance. Viruses, as obligate intracellular parasites, are intrinsically dependent on host cellular machinery for their replication.[1][2][3] This dependency presents a rich tapestry of host factors that can be targeted to disrupt the viral life cycle. The cysteinyl leukotriene (CysLT) signaling pathway, a well-established mediator of inflammation, particularly in the context of asthma and allergic rhinitis, has emerged as a potential, yet underexplored, host target for antiviral intervention.
Cysteinyl leukotrienes are potent lipid mediators that modulate immune responses through their interaction with G protein-coupled receptors, primarily CysLT1R.[4] The quinoline compound MK-571 was originally developed as a selective CysLT1R antagonist.[5] While its role in mitigating inflammatory responses is well-documented, a seminal study has unveiled an unexpected and significant activity of MK-571: the inhibition of Hepatitis C Virus (HCV) replication.[5][6] This discovery provides a compelling rationale for a deeper investigation into MK-571's broader antiviral potential and its underlying mechanism of action.
This technical guide will first elucidate the established antiviral effects of MK-571 against HCV, presenting it as a foundational proof-of-concept. Subsequently, it will provide a comprehensive framework of detailed, self-validating experimental protocols to extend this research to other significant human pathogens, with a particular focus on enveloped RNA viruses such as Influenza and Respiratory Syncytial Virus (RSV).
The Foundational Discovery: MK-571 Inhibits Hepatitis C Virus Replication via CysLT1R Antagonism
A pivotal study unexpectedly discovered the anti-HCV activity of MK-571 while investigating the role of the multidrug resistance protein-1 (MRP-1), for which MK-571 is also a known inhibitor.[5] The research demonstrated that MK-571 inhibits HCV replication in a dose-dependent manner in human hepatoma cell cultures.[5][6]
-
Other specific MRP-1 inhibitors did not exhibit anti-HCV activity.
-
Another CysLT1R antagonist, SR2640, paradoxically increased HCV RNA levels, suggesting a complex interplay with the receptor.
-
The antiviral effect of MK-571 was completely reversed by the natural CysLT1R agonist, leukotriene D4 (LTD4), as well as other CysLT1R antagonists like zafirlukast and cinalukast.[5]
These findings strongly indicate that the CysLT1R signaling pathway is a previously unknown host factor that can be manipulated to influence the HCV life cycle.[5]
Quantitative Data Summary from Foundational HCV Study
| Parameter | Value | Reference |
| MK-571 EC50 for HCV RNA reduction | 9.0 ± 0.3 μM | [5] |
| Maximal HCV RNA reduction with MK-571 | Approximately 11-fold | [5] |
| MK-571 CC50 in Huh7.5 cells | >100 μM | [5] |
The CysLT1R Signaling Pathway: A Potential Nexus for Viral-Host Interactions
To comprehend how MK-571 might exert its antiviral effects, it is essential to understand the CysLT1R signaling cascade. CysLT1R is a G protein-coupled receptor that, upon activation by its ligands (LTC4, LTD4, and LTE4), initiates a cascade of intracellular events.[4][7] These signaling pathways are known to regulate a multitude of cellular processes, including inflammation, cell proliferation, and migration, which could plausibly be co-opted by viruses for their own replication.[8][9]
Visualizing the CysLT1R Signaling Cascade
The following diagram illustrates the key downstream signaling pathways activated by CysLT1R, which represent potential nodes of interaction with viral replication machinery.
Caption: CysLT1R signaling pathways and the inhibitory action of MK-571.
Experimental Framework for Investigating the Broader Antiviral Potential of MK-571
The foundational evidence from HCV research strongly supports the hypothesis that CysLT1R is a pro-viral host factor. The following sections provide a detailed experimental framework to test this hypothesis for other clinically relevant enveloped RNA viruses, such as Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV).
Essential In Vitro Assays for Antiviral Efficacy
A multi-pronged approach is necessary to rigorously assess the antiviral activity of MK-571. This involves quantifying infectious virus particles, viral RNA, and viral protein levels.
Causality Behind Experimental Choice: Quantifying the number of infectious viral particles is the gold standard for determining antiviral efficacy. A reduction in infectious titer directly demonstrates an interference with the production of viable progeny virus. Two common methods for this are the Plaque Assay and the TCID50 Assay.
Detailed Protocol: Plaque Assay
-
Cell Seeding: Seed a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus[10][11][12]) in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in serum-free medium.
-
Infection: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) to restrict viral spread to adjacent cells.[12]
-
Incubation: Incubate the plates at 37°C until plaques (zones of cell death) are visible (typically 2-3 days for influenza).
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells.[13]
-
Quantification: Count the number of plaques at a dilution that yields a countable number (20-100 plaques) and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Detailed Protocol: 50% Tissue Culture Infectious Dose (TCID50) Assay
-
Cell Seeding: Seed a susceptible cell line (e.g., HEp-2 or A549 cells for RSV[14][15]) in a 96-well plate.
-
Virus Dilution: Prepare serial 10-fold dilutions of the virus stock.
-
Infection: Infect the cells with the virus dilutions, typically with 8 replicates per dilution.
-
Incubation: Incubate the plate at 37°C for a period sufficient to observe cytopathic effect (CPE), which can be several days.
-
Scoring: Observe each well for the presence or absence of CPE.
-
Calculation: Calculate the TCID50 value using the Reed-Muench or Spearman-Kärber method, which determines the virus dilution that causes CPE in 50% of the inoculated cell cultures.
Causality Behind Experimental Choice: Measuring viral RNA levels provides a direct assessment of the impact on viral genome replication and transcription. This method is highly sensitive and quantitative.
Detailed Protocol: Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Infect cells with the virus in the presence or absence of MK-571. At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).
-
Data Analysis: Quantify the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations. Normalize the viral RNA levels to a host housekeeping gene to control for variations in RNA extraction and loading.
Causality Behind Experimental Choice: Analyzing viral protein levels reveals whether the compound affects viral protein synthesis, which is a critical step in the viral life cycle.
Detailed Protocol: Western Blot
-
Protein Extraction: Infect cells with the virus in the presence or absence of MK-571. At a designated time post-infection, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a viral protein (e.g., influenza nucleoprotein (NP)[13][16] or RSV fusion (F) protein[17][18][19][20]).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Include a loading control (e.g., β-actin) to ensure equal protein loading.
Experimental Workflow for Assessing MK-571's Antiviral Activity
The following diagram outlines a logical workflow for a comprehensive in vitro assessment of MK-571's antiviral properties.
Caption: A comprehensive workflow for in vitro antiviral testing of MK-571.
Future Directions and Concluding Remarks
The initial findings on MK-571's inhibitory effect on HCV replication have opened a new and exciting avenue in the search for host-targeting antiviral therapies. The CysLT1R pathway, traditionally associated with inflammation, may play a more direct role in the life cycle of various viruses than previously appreciated.
The experimental framework detailed in this guide provides a robust and logical approach to validate and expand upon these foundational discoveries. By systematically evaluating the effect of MK-571 on the replication of other significant viral pathogens, the scientific community can begin to delineate the breadth of its antiviral activity.
Future research should also focus on elucidating the precise molecular mechanisms by which CysLT1R signaling supports viral replication. Investigating which downstream effectors of the CysLT1R pathway are co-opted by viruses will be critical for a deeper understanding and for the potential development of even more targeted therapeutics. The exploration of MK-571's antiviral properties exemplifies the value of repositioning existing drugs and investigating established cellular pathways in new biological contexts.
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Methodological & Application
Application Notes & Protocols: Utilizing MK-571 Methyl Ester for In Vitro Cell-Based Assays
Introduction: A Guide to Modulating Multidrug Resistance Protein 1 (MRP1) in Cell Culture
MK-571 is a potent and selective small molecule widely recognized for its dual activities as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor and as an inhibitor of the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2] In the context of in vitro cell culture, particularly in cancer research, MK-571 is an indispensable tool for investigating and overcoming multidrug resistance (MDR).[3][4] MRP1 functions as an efflux pump, actively transporting a wide array of chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy.[5][6]
This document focuses on the practical application of MK-571 Methyl Ester . The esterified form offers enhanced lipophilicity compared to its corresponding sodium salt, facilitating passive diffusion across the cell membrane. Once inside the cell, endogenous esterases hydrolyze the methyl ester to the active carboxylate form, MK-571, which then inhibits MRP1 from the cytoplasmic side. This "pro-drug" strategy ensures efficient intracellular delivery of the active inhibitor. These notes provide the scientific rationale and detailed protocols for effectively using this compound to study MRP1 function in vitro.
Part 1: Scientific Principles and Core Concepts
Mechanism of Action: Inhibition of MRP1-Mediated Efflux
MRP1 is a membrane transporter that plays a critical role in cellular detoxification by effluxing endogenous and exogenous compounds, including many anticancer drugs (e.g., vinca alkaloids, anthracyclines).[5] This process is ATP-dependent. MK-571 competitively binds to the transporter, preventing it from exporting its substrates.[5] By inhibiting MRP1, MK-571 can increase the intracellular accumulation of co-administered chemotherapeutics, thereby restoring their cytotoxic effects in resistant cells that overexpress MRP1.[2][3]
Caption: Mechanism of MRP1 inhibition by MK-571.
Critical Consideration: Off-Target Effects
Scientific rigor demands awareness of a compound's full pharmacological profile. While a potent MRP1 inhibitor, MK-571 was originally developed as a high-affinity antagonist of the CysLT1 receptor.[7] Additionally, at higher concentrations (typically >30 µM), MK-571 has been shown to inhibit phosphodiesterases (PDEs), which can lead to an increase in intracellular cAMP levels.[8]
Key Experimental Controls:
-
MRP1-Negative Control: Use a cell line with low or no MRP1 expression to distinguish MRP1-mediated effects from off-target effects.[3]
-
MK-571 Only Control: Always assess the baseline cytotoxicity of MK-571 alone at the concentrations used in your experiments to ensure observed effects are due to sensitization and not additive toxicity.[7]
-
Concentration Optimization: Use the lowest effective concentration of MK-571 to minimize the risk of engaging off-target pathways.
Part 2: Reagent Preparation and Handling
Proper preparation of this compound is critical for reproducible results. The compound's solubility and stability must be carefully managed.
Stock Solution Preparation
| Parameter | Recommendation | Rationale & Notes |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | This compound is highly soluble in DMSO.[9] Using anhydrous DMSO is crucial as moisture can reduce the solubility and long-term stability of the compound.[9] |
| Stock Concentration | 10-50 mM | Preparing a high-concentration stock allows for minimal solvent addition to the final cell culture medium, typically keeping the final DMSO concentration ≤0.5%. |
| Storage | Aliquot and store at -20°C or -80°C | Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound. Protect from light. |
| Working Dilutions | Prepare fresh from stock in cell culture medium | For experiments, dilute the DMSO stock directly into pre-warmed complete cell culture medium. Vortex gently but thoroughly immediately before adding to cells. |
Typical In Vitro Working Concentrations
The optimal concentration of this compound is cell-line and assay-dependent. A dose-response experiment is always recommended.
| Application | Typical Concentration Range | Reference |
| Reversal of Vincristine Resistance | 30 - 50 µM | [3] |
| Sensitization to Arsenic Trioxide | 10 - 25 µM | [10] |
| Inhibition of Fluo-3 Efflux | 15 µM | [1] |
| General MRP1 Inhibition Studies | 25 - 50 µM | [6][11] |
Part 3: Experimental Protocols
Protocol 1: Reversal of Multidrug Resistance (Chemosensitization Assay)
This protocol determines the ability of this compound to sensitize MRP1-overexpressing cells to a specific cytotoxic agent.
A. Materials
-
MRP1-expressing cell line (e.g., HL60/AR, A549/DX) and a parental/sensitive control line.
-
Complete cell culture medium.
-
This compound (DMSO stock).
-
Cytotoxic Drug (known MRP1 substrate, e.g., Vincristine, Doxorubicin).
-
96-well clear flat-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, CellTiter-Glo®).
-
Plate reader.
B. Experimental Workflow Diagram
Caption: Workflow for a chemosensitization assay.
C. Step-by-Step Methodology
-
Cell Seeding: On Day 1, seed cells into a 96-well plate at a pre-determined optimal density to ensure they remain in the exponential growth phase for the duration of the assay.[12] Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Preparation of Treatment Media: On Day 2, prepare two sets of serial dilutions for the cytotoxic drug in complete medium.
-
Set A: Cytotoxic drug dilutions only.
-
Set B: Cytotoxic drug dilutions + a fixed, non-toxic concentration of this compound (e.g., 25 µM).
-
Controls: Also prepare medium with vehicle (DMSO) only, and medium with this compound only. Ensure the final DMSO concentration is consistent across all wells.[12]
-
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared treatment media to the appropriate wells.
-
Incubation: Return the plate to the incubator for 48 to 72 hours, a duration that is typically sufficient to assess the cytotoxic effect.[3]
-
Viability Assessment: Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the dose-response curves (percent viability vs. log[cytotoxic drug concentration]) for both sets of treatments (with and without MK-571).
-
Calculate the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for each curve using non-linear regression analysis.
-
Interpretation: A significant decrease in the IC₅₀ value in the presence of MK-571 indicates successful reversal of MRP1-mediated resistance.
-
Protocol 2: MRP1 Efflux Inhibition Assay using a Fluorescent Substrate
This is a more direct functional assay to measure the inhibition of the transporter's pumping activity.
A. Materials
-
Cells expressing MRP1.
-
Suspension buffer (e.g., phenol red-free medium or PBS with calcium and magnesium).
-
Fluorescent MRP1 substrate (e.g., Fluo-3 AM, Calcein-AM).
-
This compound (DMSO stock).
-
Fluorometric plate reader or flow cytometer.
B. Step-by-Step Methodology
-
Cell Preparation: Harvest cells and wash them with suspension buffer. Resuspend to a concentration of approximately 1 x 10⁶ cells/mL.
-
Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Fluo-3 AM) to the cell suspension. Incubate at 37°C for 30-60 minutes in the dark to allow the substrate to enter the cells and be cleaved into its fluorescent form.
-
Washing: Pellet the cells by centrifugation and wash 2-3 times with ice-cold buffer to remove any extracellular substrate.
-
Inhibition and Efflux: Resuspend the loaded cells in pre-warmed buffer. Aliquot cells into two tubes:
-
Control: Add vehicle (DMSO).
-
Test: Add this compound (e.g., 15-25 µM).
-
-
Data Acquisition: Immediately begin measuring the intracellular fluorescence over time (e.g., every 5 minutes for 60 minutes) at 37°C using a plate reader. Alternatively, take samples at different time points for analysis by flow cytometry.
-
Data Analysis:
-
Plot fluorescence intensity versus time for both control and MK-571-treated cells.
-
Interpretation: In control cells, fluorescence will decrease over time as the substrate is effluxed by MRP1. In MK-571-treated cells, the rate of fluorescence decrease will be significantly slower, indicating that efflux is inhibited and the fluorescent substrate is retained within the cells.[1]
-
Part 4: Troubleshooting and Final Remarks
| Issue | Possible Cause | Suggested Solution |
| No chemosensitization observed | 1. Cell line does not express functional MRP1. 2. The cytotoxic drug is not an MRP1 substrate. 3. MK-571 concentration is too low. | 1. Verify MRP1 expression via Western Blot or qPCR. 2. Confirm from literature that your drug is transported by MRP1. 3. Perform a dose-response with MK-571 (e.g., 5-50 µM). |
| High toxicity from MK-571 alone | 1. Concentration is too high for the specific cell line. 2. Off-target effects are causing cytotoxicity.[13] | 1. Perform a viability assay with MK-571 alone to determine its CC₅₀ and use a concentration well below this value. 2. Consider if the CysLT1 or PDE pathways are critical for your cell model's survival. |
| High well-to-well variability | 1. Inconsistent cell seeding. 2. Poor compound solubility/precipitation in media. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare fresh dilutions and vortex thoroughly before adding to the plate. Visually inspect for precipitates. |
By providing a robust framework for understanding the mechanism, preparing the reagent, and executing validated protocols, these application notes are designed to empower researchers to confidently and accurately investigate the role of MRP1 in their in vitro models using this compound.
References
-
Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. Retrieved January 14, 2026, from [Link]
-
Peng, X., et al. (2021). MRP1 inhibitor MK-571 shifts cellular thiol pools, further potentiating APR-246 efficacy. EMBO Molecular Medicine, 13(11), e14459. Retrieved January 14, 2026, from [Link]
-
Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. Retrieved January 14, 2026, from [Link]
-
Sass, G., et al. (2011). Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP. Molecular Pharmacology, 80(3), 435-447. Retrieved January 14, 2026, from [Link]
-
Yuan, B., et al. (2015). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Silva, R., et al. (2015). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. Molecules, 20(7), 11633-11660. Retrieved January 14, 2026, from [Link]
-
Ammendola, M., et al. (2019). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. International Journal of Molecular Sciences, 20(15), 3656. Retrieved January 14, 2026, from [Link]
-
Chen, Y., et al. (2007). In vitro and in vivo inhibition of MRP gene expression and reversal of multidrug resistance by siRNA. Journal of Translational Medicine, 5, 20. Retrieved January 14, 2026, from [Link]
-
Kramer, N. I., et al. (2015). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Health Perspectives, 123(1), 33-40. Retrieved January 14, 2026, from [Link]
-
van Zanden, J. J., et al. (2005). Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of α,β-unsaturated carbonyl compounds. Biochemical Pharmacology, 69(3), 481-491. Retrieved January 14, 2026, from [Link]
-
Li, G., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1211422. Retrieved January 14, 2026, from [Link]
-
Asari, M., et al. (2018). Effect of MK571 on the cytotoxicity caused by the MeHg−SG adduct. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 57-78. Retrieved January 14, 2026, from [Link]
-
Malaria Culture & Drug Assays. (2022, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video [Video]. YouTube. Retrieved January 14, 2026, from [Link]
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- 4. In vitro and in vivo inhibition of MRP gene expression and reversal of multidrug resistance by siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Solubilization and Application of MK-571 Methyl Ester
Introduction: Unpacking the Utility of MK-571
MK-571, and its ester prodrugs, represent a class of potent and selective pharmacological tools with significant utility in biomedical research. Initially developed as a competitive antagonist for the Cysteinyl Leukotriene Receptor 1 (CysLT1), it has proven invaluable for dissecting the roles of leukotrienes in pathophysiology, particularly in asthma and allergic inflammation.[1][2][3] However, its scientific application has expanded considerably with the discovery of its potent inhibitory effects on specific ATP-binding cassette (ABC) transporters, namely the Multidrug Resistance Protein 1 (MRP1/ABCC1) and MRP4 (ABCC4).[4][5][6]
This dual functionality makes MK-571 a versatile compound for investigating two distinct but critical cellular processes: G-protein coupled receptor signaling and xenobiotic/endogenous molecule transport.[7] This guide provides a comprehensive, field-tested protocol for the solubilization of MK-571 methyl ester, ensuring its effective and reproducible application in in vitro experimental systems. We will delve into the causality behind procedural steps, best practices for storage, and the establishment of self-validating experimental controls.
The Dual Mechanism of Action: CysLT1 vs. MRP Inhibition
Understanding the dual targets of MK-571 is paramount for accurate experimental design and data interpretation. Depending on the cellular context and the concentration used, its observed effects could be attributed to one or both pathways.
-
CysLT1 Receptor Antagonism: Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent lipid mediators of inflammation that signal through CysLT receptors.[8] MK-571 acts as a potent, selective, and competitive antagonist at the CysLT1 receptor, blocking the downstream signaling cascades that lead to bronchoconstriction and inflammation.[3][9] This makes it a cornerstone tool for studying allergic responses and asthma.[10][11]
-
MRP Inhibition: MRP1 and MRP4 are membrane transporters that efflux a wide range of substrates, including cyclic nucleotides (cAMP, cGMP), glutathione conjugates, and various xenobiotics (including some chemotherapeutic drugs).[5][12] By inhibiting these transporters, MK-571 can increase the intracellular concentration of their substrates, making it an essential tool for studying drug resistance and cyclic nucleotide signaling.[5][12][13]
Caption: Dual inhibitory action of MK-571 on CysLT1 receptor signaling and MRP-mediated substrate efflux.
Physicochemical Properties & Solubility Profile
Accurate preparation of experimental reagents begins with a clear understanding of the compound's physical and chemical properties. While data for the specific methyl ester form is less common than for the parent acid or sodium salt, we can extrapolate best practices from the family of compounds.
| Property | Value | Source(s) |
| Compound | This compound | [14] |
| Molecular Formula | C₂₇H₂₉ClN₂O₃S₂ | [14] |
| Molecular Weight | ~529.1 g/mol (Calculated) | N/A |
| Appearance | Typically a solid powder | N/A |
| Storage (Solid) | Store at -20°C for long-term stability (≥ 3 years) | [15][16] |
| Solubility Profile | ||
| DMSO | ≥55 mg/mL (for parent compound) ; the ester is expected to be readily soluble. | [17] |
| Ethanol | Insoluble (for parent compound) | [17] |
| Water | Insoluble (for parent compound) | [17] |
| Dichloromethane | Soluble | [14] |
| Ethyl Acetate | Soluble | [14] |
Note on Solvent Choice: While Dichloromethane and Ethyl Acetate are listed as solvents, they are highly volatile and generally incompatible with aqueous cell culture systems. Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing stock solutions for in vitro biological assays.
Core Protocol: Reconstitution of this compound for In Vitro Experiments
This protocol details the preparation of a high-concentration stock solution in DMSO and its subsequent dilution to a working concentration for cell-based assays.
4.1. Materials Required
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes or amber glass vials
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Sterile cell culture medium appropriate for your cell line
4.2. Step-by-Step Protocol
Part A: Preparation of a 10 mM Stock Solution
The causality for creating a concentrated stock is to minimize the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced toxicity or off-target effects.[18]
-
Pre-Equilibration: Allow the vial of this compound powder to warm to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.
-
Initial Solubilization: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[14]
-
Calculation: Determine the required volume of DMSO to add. For example, to make a 10 mM stock solution from 1 mg of this compound (MW ≈ 529.1 g/mol ):
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 529.1 g/mol )) * 1,000,000 µL/L ≈ 189 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. The use of anhydrous DMSO is critical as moisture contamination can reduce the solubility and long-term stability of the compound.[15]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solution is clear and all particulate matter has dissolved.
-
Gentle Warming (If Necessary): If dissolution is slow, warm the solution at 37°C for 5-10 minutes, with intermittent vortexing.[17] This increases molecular motion and aids in solubilizing the compound. Do not boil.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store aliquots at -20°C for several months or at -80°C for up to a year.[15][17]
Part B: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to get a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., 5 µL of stock into 495 µL of medium). Vortex gently immediately after dilution to prevent precipitation.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your experimental wells containing cells and medium to achieve the desired final concentration (e.g., 1 µM to 50 µM). The final concentration of DMSO in the culture should be kept constant across all conditions and ideally below 0.1% (v/v) to avoid solvent toxicity.[19]
Caption: Workflow for preparing this compound stock and working solutions.
Protocol Validation & Quality Control
A protocol's trustworthiness is established through self-validating controls.
-
Vehicle Control (Crucial): Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of DMSO as the experimental groups, but without MK-571. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.[18]
-
Positive Control: If possible, include a positive control. For MRP1 inhibition studies, this could be a known substrate whose efflux is expected to be blocked by MK-571.[20] For CysLT1 studies, you could measure the inhibition of LTD₄-induced calcium flux or another downstream signaling event.
-
Dose-Response Curve: To confirm biological activity and determine the optimal concentration, perform a dose-response experiment. For example, in HCV replication studies, MK-571 showed a dose-dependent effect with an EC₅₀ of approximately 9.0 µM.[7][21]
Stability and Storage Recommendations
Proper storage is essential to maintain the potency and integrity of your compound.
| Form | Storage Temperature | Approximate Stability | Rationale & Best Practices |
| Solid Powder | -20°C | ≥ 3 Years | Protect from light and moisture. Store in a desiccator if possible.[15][16] |
| DMSO Stock Solution | -20°C | Several Months | Avoid repeated freeze-thaw cycles by making single-use aliquots.[17] |
| DMSO Stock Solution | -80°C | ≥ 1 Year | Preferred for long-term storage to minimize degradation.[15] |
| Aqueous Working Dilutions | 2-8°C | Use Immediately | Esters are susceptible to hydrolysis in aqueous solutions; do not store working dilutions.[22] Prepare fresh for each experiment. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation in culture medium | The compound is crashing out of the aqueous solution due to its hydrophobicity. | Ensure the final DMSO concentration is sufficient, but still non-toxic. Add the stock solution to the medium while gently vortexing/swirling the medium to ensure rapid dispersal. Consider a two-step dilution as described in the protocol.[19] |
| High background toxicity in vehicle control | The final DMSO concentration is too high for your specific cell line. | Reduce the final DMSO concentration to 0.1% or lower. You may need to prepare a more concentrated stock solution to achieve this. Perform a DMSO toxicity curve for your cell line to determine its tolerance. |
| Inconsistent or no biological effect | Compound degradation due to improper storage (e.g., repeated freeze-thaws, hydrolysis). | Use a fresh, un-thawed aliquot of stock solution. If the problem persists, prepare a fresh stock solution from the solid powder. Confirm the activity of your cell system with a known positive control. |
References
-
Ruiz, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]
-
Texas Health and Human Services. (2025). Leukotriene Receptor Antagonists. Retrieved from hhs.texas.gov. [Link]
-
Grokipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from grokipedia.org. [Link]
-
Wikipedia. (n.d.). Cysteinyl-leukotriene type 1 receptor antagonists. Retrieved from en.wikipedia.org. [Link]
-
Singh, R. K., & Tadi, P. (2023). Leukotriene Receptor Antagonists. In StatPearls. StatPearls Publishing. [Link]
-
Wikipedia. (n.d.). Antileukotriene. Retrieved from en.wikipedia.org. [Link]
-
Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. [Link]
-
Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. [Link]
-
ResearchGate. (n.d.). Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod. Request PDF. [Link]
-
Ruiz, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. PubMed. [Link]
-
MethodsX. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. [Link]
-
Williams, C. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2801-2806. [Link]
-
ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSo?. [Link]
-
Sassi, Y., et al. (2014). Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP. Journal of Biological Chemistry, 289(44), 30363-30373. [Link]
-
ResearchGate. (2017). How do you dissolve an oil-based sample to test on cells?. [Link]
-
Anderson, B. D., & Conradi, R. A. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. Journal of Pharmaceutical Sciences, 74(8), 815-820. [Link]
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ResearchGate. (2015). A study on the stability of anhydroecgonine methyl ester (crack biomarker), benzoylecgonine, and cocaine in human urine. [Link]
-
Gertz, B. J., et al. (1989). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology, 29(10), 923-928. [Link]
-
de Souza, G. F. P., et al. (2023). Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation. Andrology, 11(3), 611-620. [Link]
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- 4. medchemexpress.com [medchemexpress.com]
- 5. The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. txvendordrug.com [txvendordrug.com]
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Application Notes and Protocols for MK-571 Methyl Ester in Hepatitis C Virus (HCV) Replication Studies
Introduction: Unveiling a Novel Host-Virus Interaction
Hepatitis C Virus (HCV), a single-stranded RNA virus of the Flaviviridae family, remains a significant global health challenge, causing chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The development of direct-acting antivirals (DAAs) has revolutionized treatment, yet the emergence of drug-resistant variants and the need for IFN-free regimens for all genotypes continue to drive the search for novel therapeutic strategies.[2][3] One promising avenue is the targeting of host cellular factors essential for the viral life cycle, which can offer a higher barrier to resistance.[4]
This document provides a detailed guide for researchers on the application of MK-571 Methyl Ester in studying HCV replication. MK-571 is a well-established pharmacological tool, initially developed as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLTR1) and widely used as an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1).[5][6] While investigating the potential role of MRP1-mediated efflux on the efficacy of DAAs, a serendipitous discovery was made: MK-571 inhibits HCV replication through a mechanism independent of MRP1.[5][7]
Groundbreaking research has demonstrated that the anti-HCV activity of MK-571 is, in fact, attributable to its antagonism of CysLTR1, unveiling a previously unknown host-virus interaction crucial for HCV replication.[7][8] This application note will guide researchers in utilizing MK-571 and its cell-permeable methyl ester derivative to explore this novel pathway. We will provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for characterizing the effects of this compound on HCV replication in established cell culture models.
Scientific Rationale & Mechanism of Action
The initial hypothesis for using MK-571 in HCV research was to block the MRP1 transporter, potentially increasing the intracellular concentration and efficacy of other antiviral drugs.[7] However, studies revealed that MK-571 alone reduced HCV RNA levels in a dose-dependent manner.[5][7] Crucially, other specific MRP1 inhibitors, such as probenecid and apigenin homodimer, showed no effect on HCV replication, strongly suggesting that MRP1 is not the antiviral target.[7][8]
Further investigation confirmed that MK-571's anti-HCV effect is mediated through its antagonism of the CysLTR1 receptor. This was substantiated by the finding that the antiviral effect of MK-571 could be completely reversed by co-administration of CysLTR1 agonists (like LTD4) or other antagonists (like zafirlukast and cinalukast).[7][8] This discovery implicates the cysteinyl leukotriene signaling pathway as a key host dependency factor for the HCV life cycle.
This compound: For cell-based assays, the methyl ester form of MK-571 is often advantageous. The esterification of the carboxylic acid group increases the lipophilicity of the molecule, which can enhance its ability to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the methyl ester, releasing the active parent compound, MK-571, to interact with its target, CysLTR1.
The diagram below illustrates the proposed mechanism of action for MK-571's anti-HCV activity.
Caption: Proposed mechanism of MK-571's anti-HCV activity.
Quantitative Data Summary: In Vitro Efficacy of MK-571
The following table summarizes the key findings from the foundational study characterizing the anti-HCV activity of MK-571.[5][7] These values provide a benchmark for researchers using MK-571 or its methyl ester derivative.
| Parameter | Cell Line / Virus | Value | Reference |
| EC50 (50% Effective Concentration) | Huh7.5 cells with Genotype 1b HCV Subgenomic Replicon | 9.0 ± 0.3 µM | [7] |
| CC50 (50% Cytotoxic Concentration) | Huh7.5 cells | > 100 µM | [7] |
| Selectivity Index (SI) | Calculated as CC50 / EC50 | > 11.1 | [7] |
| Maximal RNA Reduction | 50 µM MK-571 treatment for 48h | ~11-12 fold | [7] |
Experimental Protocols
This section provides detailed protocols for assessing the antiviral activity and cytotoxicity of this compound. It is crucial to perform these experiments in parallel to determine the compound's therapeutic window.
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol describes the use of a stable human hepatoma (Huh-7) cell line harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) for the quantitative measurement of HCV RNA replication.[9][10]
Materials and Reagents:
-
Huh-7 derived cell line stably expressing an HCV replicon (e.g., Huh7.5-SGR)[7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) for selection (use concentration recommended for the specific cell line)
-
This compound (dissolved in DMSO to create a high-concentration stock, e.g., 50 mM)
-
96-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture Huh7.5-SGR cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of G418.
-
Trypsinize and seed the cells into 96-well white plates at a density of 1 x 104 cells per well in 100 µL of culture medium (without G418 for the assay).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound in assay medium (DMEM with 2% FBS). A typical starting concentration is 100 µM, followed by 2- or 3-fold dilutions down the plate.
-
Include a "vehicle control" (DMSO only, at the same final concentration as the highest compound dose) and a "cells only" control (no treatment).
-
Carefully remove the medium from the seeded plates and add 100 µL of the diluted compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator. The 48-hour time point was used in the key reference study.[7]
-
-
Luciferase Assay:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix briefly on an orbital shaker to induce cell lysis.
-
Measure luminescence using a microplate luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence from the vehicle control wells to 100% replication.
-
Calculate the percentage of replication inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.
-
Protocol 2: Cytotoxicity Assay for CC50 Determination
This assay is essential to ensure that the observed reduction in HCV replication is not due to cell death.[12][13] It should be run in parallel with the replicon assay, using the same cell line, compound concentrations, and incubation time.
Materials and Reagents:
-
Huh7.5 cell line (or the replicon-containing line)
-
Same media and 96-well plates (clear plates are suitable) as in Protocol 1
-
This compound dilution series (prepared identically to Protocol 1)
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based ATP assay like CellTiter-Glo®)[12][14]
-
Microplate reader (spectrophotometer for MTT/XTT, luminometer for ATP assay)
Procedure:
-
Cell Seeding & Treatment:
-
Follow steps 1 and 2 from Protocol 1 exactly. It is critical to plate the cells and treat them at the same time as the antiviral assay plate.
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.[11]
-
-
Cell Viability Measurement:
-
After incubation, assess cell viability using your chosen method.
-
For MTT Assay: Add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. Read absorbance at ~570 nm.[13]
-
For CellTiter-Glo® Assay: Follow the procedure described in Protocol 1, steps 4c-4e.
-
-
Data Analysis:
-
Normalize the data by setting the average signal from the "cells only" control wells to 100% viability.
-
Calculate the percentage of cytotoxicity for each concentration relative to the control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.[13]
-
Calculate the Selectivity Index (SI) = CC50 / EC50 . A higher SI value (typically >10) is desirable, indicating specific antiviral activity with a low level of toxicity.[11]
-
Experimental Workflow Visualization
The following diagram outlines the comprehensive workflow for evaluating this compound.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Conclusion and Future Directions
The discovery that MK-571 inhibits HCV replication via CysLTR1 antagonism opens up an exciting new area of research into host-virus interactions.[5][7][8] this compound serves as a critical tool for scientists to dissect the role of the cysteinyl leukotriene pathway in the HCV life cycle. The protocols detailed in this guide provide a robust framework for characterizing the antiviral activity of this compound and others that may target the same pathway. Further research using this tool could focus on identifying the specific stage of the HCV life cycle that is affected (e.g., entry, replication complex formation, or assembly) and elucidating the downstream signaling events that are co-opted by the virus. Ultimately, these studies may pave the way for the development of a new class of host-targeted antivirals for the treatment of Hepatitis C.
References
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Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(8), e00324-20. Available at: [Link]
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Lee, C. H., & Lee, S. W. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol, 3(24), e1009. Available at: [Link]
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Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Methods in Molecular Biology, 510, 145-63. Available at: [Link]
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Temburnikar, K., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2309. Available at: [Link]
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Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. PubMed. Available at: [Link]
-
Lohmann, V. (2009). HCV replicons: overview and basic protocols. PubMed. Available at: [Link]
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Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Available at: [Link]
-
ResearchGate. (n.d.). Anti-HCV activity of MK-571. [Figure]. Available at: [Link]
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GMSA. (2019). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. Available at: [Link]
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Tai, C. J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE. Available at: [Link]
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Zhang, H., et al. (2021). Synergistic inhibition of hepatitis C virus infection by a novel microtubule inhibitor in combination with daclatasvir. Virology Journal, 18(1), 1-13. Available at: [Link]
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Syed, G. H., et al. (2014). Up-Regulation of the ATP-Binding Cassette Transporter A1 Inhibits Hepatitis C Virus Infection. PLoS Pathogens, 10(3), e1003986. Available at: [Link]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. Available at: [Link]
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Reiss, S., et al. (2013). Hepatitis C Virus Replication Compartment Formation: Mechanism and Drug Target. Gastroenterology, 145(4), 713-716. Available at: [Link]
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MacPherson, L., et al. (2010). Chemical combinations elucidate pathway interactions and regulation relevant to Hepatitis C replication. Molecular Systems Biology, 6, 401. Available at: [Link]
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Scheel, T. K., & Rice, C. M. (2019). Hepatitis C Virus Replication. Cold Spring Harbor Perspectives in Medicine, 9(1), a032223. Available at: [Link]
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Ploss, A., & Dubuisson, J. (2012). Hepatitis C virus – host interactions, replication, and viral assembly. Current Opinion in Virology, 2(6), 706-712. Available at: [Link]
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protocols.io. (2025). Live Virus Zika - Vero-TMPRSS2 + PGP Inhibitor - Antiviral Screening Assay. Available at: [Link]
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protocols.io. (2025). Live Virus Zika - Vero-TMPRSS2 + PGP Inhibitor - Antiviral Screening Assay. Available at: [Link]
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Lindenbach, B. D., et al. (2005). Complete replication of hepatitis C virus in cell culture. Science, 309(5734), 623-626. Available at: [Link]
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ResearchGate. (n.d.). Virtual screening protocol. [Figure]. Available at: [Link]
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Narwal, M., et al. (2022). Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay. Communications Biology, 5(1), 1-13. Available at: [Link]
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Application Note: Utilizing MK-571 Methyl Ester for the Investigation of Cysteinyl Leukotriene-Mediated Bronchoconstriction in Animal Models
For Research Use Only.
Introduction: The Role of Cysteinyl Leukotrienes in Airway Pathophysiology
Asthma and other allergic airway diseases are characterized by airway inflammation, mucus overproduction, and bronchoconstriction[1]. A key family of inflammatory mediators implicated in this pathology is the cysteinyl leukotrienes (CysLTs), which include LTC₄, LTD₄, and LTE₄[2]. These potent lipid mediators are synthesized from arachidonic acid via the 5-lipoxygenase pathway and are released from various immune cells, including mast cells and eosinophils[3]. Upon release, CysLTs exert their biological effects by binding to specific G protein-coupled receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1R)[3][4]. Activation of CysLT1R on airway smooth muscle cells triggers a signaling cascade leading to profound bronchoconstriction, a hallmark of an asthmatic response[2][5]. Consequently, antagonists of the CysLT1R are a critical area of research for understanding and treating asthma[6][7].
MK-571 is a potent, selective, and competitive antagonist of the CysLT1 receptor[5][8][9]. It exhibits high affinity for CysLT1R in both guinea pig (Ki ≈ 0.22 nM) and human (Ki ≈ 2.1 nM) lung tissues, effectively blocking the bronchoconstrictive actions of LTD₄ and LTE₄[8][9]. While the parent compound MK-571 is a sodium salt soluble in aqueous solutions for in vivo use, the methyl ester form is also utilized in research, particularly for in vitro applications where its increased lipophilicity may facilitate cell membrane permeability. For in vivo studies, the sodium salt form is typically used. This document provides a comprehensive guide for researchers on the effective use of MK-571 in preclinical animal models of bronchoconstriction.
Mechanism of Action: CysLT1R Blockade
The signaling pathway begins with an inflammatory stimulus (e.g., an allergen) triggering the release of arachidonic acid from the cell membrane. The 5-lipoxygenase (5-LO) enzyme metabolizes this into an unstable epoxide, LTA₄, which is then conjugated with glutathione to form LTC₄. Extracellular enzymes subsequently convert LTC₄ to LTD₄ and then to LTE₄. These CysLTs bind to and activate the CysLT1 receptor on airway smooth muscle cells. This activation initiates a Gq-protein signaling cascade, leading to increased intracellular calcium and resulting in smooth muscle contraction and bronchoconstriction. MK-571 acts as a competitive antagonist, binding to the CysLT1 receptor without activating it, thereby preventing CysLTs from binding and eliciting their constrictive effect[4][8].
Caption: Cysteinyl Leukotriene (CysLT) signaling pathway and MK-571 antagonism.
PART 1: Experimental Design Considerations
Selection of Animal Model
The choice of animal model is critical and depends on the specific research question. Different species exhibit varying sensitivity to CysLTs and allergens.
-
Guinea Pigs: Highly sensitive to the bronchoconstrictive effects of leukotrienes and histamine, making them a classic model for asthma research[10]. Their airway physiology shares similarities with humans[10].
-
Mice: The availability of numerous transgenic and knockout strains makes mice invaluable for dissecting molecular pathways[10][11]. BALB/c mice are commonly used as they mount a strong T-helper 2 (Th2) biased immune response, which is characteristic of allergic asthma[10][11]. C57BL/6 and A/J strains are also utilized[11].
-
Rats: Also used in asthma research, producing IgE and showing airway hyperresponsiveness to various stimuli[12].
-
Squirrel Monkeys: Oral administration of MK-571 has been shown to block LTD₄- and Ascaris-induced bronchoconstriction in conscious squirrel monkeys, demonstrating its efficacy in non-human primates[2][8].
Induction of Bronchoconstriction
Bronchoconstriction can be induced through various methods to mimic different aspects of asthma pathophysiology.
-
Allergen Challenge: This is the most clinically relevant model. Animals are first sensitized to an allergen, commonly ovalbumin (OVA), and then challenged via aerosol or intranasal administration to induce an allergic inflammatory response and bronchoconstriction[1][11][13]. House dust mite (HDM) extract is another clinically relevant allergen used in these models[14].
-
Direct CysLT Administration: Intravenous or aerosolized administration of LTD₄ or other CysLTs provides a direct and specific way to induce CysLT1R-mediated bronchoconstriction[15]. This method is ideal for studying the direct antagonistic effect of MK-571 without the complexities of a full inflammatory response.
-
Pharmacological Agents: Methacholine, a cholinergic agonist, is frequently used to measure general airway hyperresponsiveness (AHR), a key feature of asthma[16][17]. While not specific to the CysLT pathway, it is a standard tool for assessing airway function post-allergen challenge.
MK-571 Preparation and Administration
Proper preparation and administration are crucial for obtaining reliable and reproducible results.
-
Formulation: For in vivo use, MK-571 sodium salt is typically dissolved in a sterile, aqueous vehicle like saline or phosphate-buffered saline (PBS)[18]. For oral administration, it can be formulated as a suspension in vehicles like 0.5% methylcellulose or 0.5% sodium carboxymethylcellulose (Na-CMC)[18][19]. Some protocols may use solubilizing agents like PEG300 and Tween 80 for specific routes[20]. Always ensure the final formulation is sterile for parenteral routes.
-
Route of Administration:
-
Intravenous (i.v.): Provides immediate and complete bioavailability. Often used to study acute antagonism of a bronchoconstrictor[15][21].
-
Intraperitoneal (i.p.): A common route in rodent studies, offering good systemic absorption.
-
Oral (p.o.): MK-571 is orally active[2][8][19]. This route is relevant for modeling prophylactic therapeutic use. Peak plasma concentrations are typically reached 1-2 hours after oral administration[21].
-
Aerosol/Intranasal: Direct delivery to the lungs can be effective, as shown in guinea pig studies[15].
-
-
Dosage and Timing: The effective dose varies by species and experimental design. A dose-response study is highly recommended. Pre-treatment time is critical; MK-571 should be administered prior to the bronchoconstrictive challenge to allow for sufficient distribution and receptor binding.
| Animal Model | Route | Dosage Range (mg/kg) | Pre-treatment Time | Reference |
| Guinea Pig | i.v. | 0.1 - 1.0 | 5-15 min before challenge | [15] |
| Rat | p.o. | 0.05 - 0.5 | 1-4 hours before challenge | [19] |
| Mouse | p.o. | 1.0 - 25 | 1-2 hours before challenge | [2][19] |
| Squirrel Monkey | p.o. | 0.1 - 1.0 | ~1 hour before challenge | [2][19] |
Note: These are starting ranges. The optimal dose and timing must be determined empirically for each specific experimental protocol.
Measurement of Bronchoconstriction
Several techniques are available to assess airway function in animal models.
-
Invasive Measurement: In anesthetized animals, a cannula is inserted into the trachea to directly measure lung resistance (Rₗ) and dynamic compliance (Cdyn)[15][22]. This is considered a gold standard method as it provides precise measurements of lung mechanics.
-
Non-Invasive Measurement (Whole-Body Plethysmography): This technique is used in conscious, unrestrained animals[16]. It measures respiratory parameters and calculates a value known as Enhanced Pause (Penh), which is used as an index of airway obstruction[16][22][23]. While less direct than invasive methods, WBP allows for longitudinal studies in the same animal and avoids the confounding effects of anesthesia[24]. The validity of Penh is debated, but it is widely used as a surrogate for airway hyperresponsiveness[16][22].
PART 2: Detailed Experimental Protocols
Protocol 1: Inhibition of Allergen-Induced Bronchoconstriction in a Mouse Model
This protocol describes an acute model of allergic asthma using ovalbumin (OVA) sensitization and challenge in BALB/c mice, with assessment of airway responsiveness via whole-body plethysmography.
Materials:
-
BALB/c mice (6-8 weeks old)[25]
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
MK-571 Sodium Salt
-
Sterile 0.9% Saline
-
Methacholine
-
Whole-body plethysmograph system
Experimental Workflow Diagram:
Caption: Experimental workflow for an acute OVA-induced bronchoconstriction model.
Step-by-Step Procedure:
-
Sensitization:
-
Drug Preparation and Administration:
-
Prepare a stock solution of MK-571 sodium salt in sterile saline.
-
On Day 21, approximately 60 minutes before the allergen challenge, administer MK-571 (e.g., 10 mg/kg, i.p.) or vehicle (saline) to the respective treatment groups.
-
-
Allergen Challenge:
-
On Day 21, place the mice in an exposure chamber and challenge them with an aerosol of 1-5% OVA in saline for 30 minutes using a nebulizer[25].
-
-
Airway Hyperresponsiveness (AHR) Measurement:
-
24 hours after the final OVA challenge (Day 22), assess AHR using a whole-body plethysmograph[22].
-
Place a single, conscious, unrestrained mouse into the main chamber and allow it to acclimatize for 10-15 minutes.
-
Record baseline Penh values for 3 minutes.
-
Expose the mouse to nebulized saline (vehicle control) for 3 minutes, followed by increasing concentrations of nebulized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).
-
Record Penh values for 3-5 minutes after each methacholine concentration.
-
-
Data Analysis:
-
Calculate the average Penh value for each methacholine concentration.
-
Plot the percentage increase in Penh over baseline against the methacholine concentration for each treatment group.
-
Compare the dose-response curves between the vehicle-treated and MK-571-treated groups. A significant rightward shift or a reduction in the maximal Penh response in the MK-571 group indicates inhibition of allergen-induced AHR.
-
Expected Outcome: Mice sensitized and challenged with OVA are expected to show a significant increase in airway hyperresponsiveness to methacholine compared to control animals[16][17]. Pre-treatment with MK-571 should significantly attenuate this hyperresponsiveness, demonstrating the role of CysLTs in the development of AHR in this model.
PART 3: Validation and Troubleshooting
-
Self-Validation: A robust study design must include proper controls.
-
Vehicle Control: Administer the drug vehicle to a group of allergen-sensitized/challenged animals. This is the primary comparison group for the MK-571-treated animals.
-
Negative Control: A group of animals sensitized with saline/alum and challenged with saline to establish baseline airway function.
-
Positive Control (Optional): Use a known, clinically effective CysLT1R antagonist like montelukast to benchmark the effects of MK-571.
-
-
Troubleshooting:
-
High Variability: Variability in plethysmography data is common. Ensure consistent timing, proper acclimatization of animals, and use a sufficient number of animals per group (n=8-10 is typical) to achieve statistical power.
-
No Effect of MK-571:
-
Verify the dose and timing of administration. A full dose-response and time-course experiment may be necessary.
-
Check the preparation and solubility of the compound. Ensure it is fully dissolved or properly suspended.
-
Consider the animal model. The CysLT pathway may play a lesser role in the specific model or strain being used.
-
-
MK-571 Off-Target Effects: While highly selective for CysLT1R, at higher concentrations MK-571 can also inhibit multidrug resistance-associated proteins like MRP1 and MRP4[5][19]. Be mindful of this in data interpretation, especially if using very high doses.
-
Conclusion
MK-571 is an indispensable pharmacological tool for elucidating the contribution of the cysteinyl leukotriene pathway in preclinical models of bronchoconstriction and asthma. Its high potency and selectivity for the CysLT1 receptor allow for specific interrogation of this signaling axis. By carefully selecting the animal model, method of bronchoconstriction induction, and route of administration, researchers can effectively validate the therapeutic potential of targeting CysLTs in airway disease. The protocols and considerations outlined in this guide provide a robust framework for the successful application of MK-571 in respiratory research.
References
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Bio-Protocol. (n.d.). Allergen Sensitization and Challenge to Ovalbumin. Available from: [Link]
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Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American journal of respiratory and critical care medicine. Available from: [Link]
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Hamelmann, E., et al. (1996). Noninvasive Measurement of Airway Responsiveness in Allergic Mice Using Barometric Plethysmography. American Journal of Respiratory and Critical Care Medicine. Available from: [Link]
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Vanoirbeek, J. A., et al. (2003). Restrained whole body plethysmography for measure of strain-specific and allergen-induced airway responsiveness in conscious mice. Journal of applied physiology. Available from: [Link]
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Hamelmann, E., et al. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. Semantic Scholar. Available from: [Link]
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Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian journal of physiology and pharmacology. Available from: [Link]
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Kips, J. C., et al. (2012). Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice. Frontiers in pharmacology. Available from: [Link]
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Jones, T. R., et al. (1990). Effects of timolol, indomethacin, and MK-571 on bronchoconstriction to infused leukotriene D4 in guinea pigs. Canadian journal of physiology and pharmacology. Available from: [Link]
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PharmaLegacy. (2023). The OVA-induced Asthma Model in Mice and Rats: An Overview. Available from: [Link]
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Nials, A. T., & Uddin, S. (2011). Mouse models of allergic asthma: acute and chronic allergen challenge. Disease models & mechanisms. Available from: [Link]
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Zosky, G. R., & Sly, P. D. (2017). Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols. Biomedical Research and Therapy. Available from: [Link]
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Liu, Y., et al. (2024). Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway. International Journal of Chronic Obstructive Pulmonary Disease. Available from: [Link]
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Manning, P. J., et al. (1990). Inhibition of exercise-induced bronchoconstriction by MK-571, a potent leukotriene D4-receptor antagonist. The New England journal of medicine. Available from: [Link]
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Margolskee, D., et al. (1991). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. Journal of clinical pharmacology. Available from: [Link]
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Kumar, R. K., et al. (2008). Understanding asthma using animal models. Pulmonary pharmacology & therapeutics. Available from: [Link]
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Manning, P. J., et al. (1990). Inhibition of exercise-induced bronchoconstriction by MK-571, a potent leukotriene D4-receptor antagonist. The New England journal of medicine. Available from: [Link]
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Esser-Nobis, K., et al. (2015). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Journal of virology. Available from: [Link]
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Lammers, J. W., et al. (1991). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. Pulmonary pharmacology. Available from: [Link]
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Bates, J. H., & Irvin, C. G. (2003). Animal models of asthma. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]
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Maekawa, A., et al. (2008). Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors. Proceedings of the National Academy of Sciences of the United States of America. Available from: [Link]
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Mellor, E. A., et al. (2001). Cysteinyl leukotriene receptor 1 is also a pyrimidinergic receptor and is expressed by human mast cells. Proceedings of the National Academy of Sciences of the United States of America. Available from: [Link]
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Dixon, K. L., & Mistry, N. (2023). Asthma: The Use of Animal Models and Their Translational Utility. Veterinary Sciences. Available from: [Link]
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Falcão, H., et al. (2017). Animal models of asthma: utility and limitations. Journal of biomedical science. Available from: [Link]
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Wuyts, G., et al. (2012). Antigen-induced mast cell expansion and bronchoconstriction in a mouse model of asthma. American journal of physiology. Lung cellular and molecular physiology. Available from: [Link]
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Asland, T. M., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules. Available from: [Link]
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Iohara, K., et al. (2022). In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. Pharmaceutics. Available from: [Link]
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experimental design for studying drug efflux with MK-571
Title: A Researcher's Guide to Investigating Multidrug Resistance Protein (MRP/ABCC) Mediated Efflux Using MK-571
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for designing and executing experiments to study drug efflux mediated by the Multidrug Resistance Protein (MRP) family of transporters, also known as the ATP-Binding Cassette C (ABCC) family. We focus on the practical application of MK-571, a potent and selective inhibitor of MRP1/ABCC1, and provide step-by-step protocols, experimental design considerations, and data interpretation strategies. This document is intended to serve as a foundational resource to ensure robust and reproducible results in the investigation of MRP-mediated drug resistance.
Introduction: The Challenge of Multidrug Resistance
In the realm of pharmacology and cancer biology, the efficacy of therapeutic agents is often compromised by the phenomenon of multidrug resistance (MDR). A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that actively extrude a wide array of structurally and functionally diverse compounds from the cell, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[1]
Among the most clinically relevant ABC transporters are the Multidrug Resistance Proteins (MRPs), or ABCC transporters. The MRP family consists of several members, with MRP1 (ABCC1) being the most extensively studied.[2][3] These transporters play a physiological role in protecting cells from xenobiotics and endogenous toxins. However, in pathological contexts such as cancer, their overexpression can lead to resistance to a broad spectrum of chemotherapeutic agents, including anthracyclines, vinca alkaloids, and epipodophyllotoxins.[1][3]
Understanding and overcoming MRP-mediated efflux is a critical objective in drug development. This requires robust experimental models and specific pharmacological tools to dissect the contribution of these transporters to the overall resistance phenotype.
MK-571: A Selective Tool for Interrogating MRP1/ABCC1 Function
MK-571 is a potent and selective inhibitor of the cysteinyl leukotriene receptor 1 (CysLT1).[4][5] However, it has been widely characterized and adopted as a valuable pharmacological tool for its ability to competitively inhibit MRP1/ABCC1-mediated transport.[6][7] Its utility stems from its specificity for MRP1 over other prominent ABC transporters like P-glycoprotein (P-gp/ABCB1).
Mechanism of Action:
MK-571 functions as a competitive inhibitor of MRP1.[6] MRP1 is known to transport a variety of substrates, many of which are conjugated to glutathione (GSH), glucuronide, or sulfate.[3] MK-571 mimics these endogenous substrates, binding to the transporter's active site and thereby preventing the efflux of other MRP1 substrates, such as fluorescent dyes or chemotherapeutic drugs. It is important to note that while highly effective against MRP1, its inhibitory activity can extend to other members of the MRP family, such as MRP2 and MRP4, though often with lower potency.[4][6][8]
(DOT Script for Mechanism of Action)
Caption: Mechanism of MK-571 competitive inhibition of MRP1/ABCC1-mediated drug efflux.
Experimental Design: Key Considerations
Before proceeding to specific protocols, it is crucial to establish a sound experimental design. The following elements are critical for generating reliable and interpretable data.
3.1. Cell Line Selection:
The choice of cell line is paramount. A typical experimental setup includes:
-
Parental (Sensitive) Cell Line: A cell line with low or negligible endogenous expression of the MRP transporter of interest.
-
Resistant Cell Line: A subline derived from the parental line that overexpresses the specific MRP transporter. This can be achieved through prolonged exposure to a selecting agent (e.g., a chemotherapeutic drug) or through transfection with a vector encoding the MRP gene.
-
Transfected Cell Lines: For more controlled studies, using a host cell line (e.g., HEK293, MDCKII) that does not express the transporter of interest, and then transfecting it with the specific ABCC family member, is a robust approach.
3.2. Determining the Optimal Concentration of MK-571:
The effective concentration of MK-571 can vary between cell lines due to differences in MRP1 expression levels and membrane permeability. It is essential to perform a dose-response experiment to determine the lowest concentration of MK-571 that maximally inhibits MRP1 activity without inducing significant cytotoxicity.
Protocol for MK-571 Dose-Response and Cytotoxicity Assessment:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MK-571 Titration: Prepare a serial dilution of MK-571 (e.g., ranging from 0.1 µM to 100 µM).
-
Treatment: Treat the cells with the various concentrations of MK-571 for a duration relevant to your planned efflux or accumulation studies (e.g., 1-4 hours). Also include a vehicle control (e.g., DMSO or ethanol, depending on the solvent for MK-571).
-
Cytotoxicity Assay: Following incubation, assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.[9]
-
Data Analysis: Plot cell viability against the concentration of MK-571. The optimal concentration for your experiments will be the highest concentration that does not cause a significant decrease in cell viability (typically >90% viability). This concentration is often in the range of 10-50 µM for many cell lines.[10][11][12][13]
3.3. Selection of a Fluorescent Substrate:
Several fluorescent compounds are known substrates for MRP1 and are commonly used to measure its activity.[14] The choice of substrate depends on the specific experimental setup and available equipment (e.g., flow cytometer, fluorescence plate reader).
| Substrate | Excitation (nm) | Emission (nm) | Key Characteristics |
| Calcein-AM | ~495 | ~515 | Non-fluorescent and cell-permeable. Cleaved by intracellular esterases to the fluorescent, membrane-impermeable calcein. Calcein is an MRP1 substrate.[14] |
| Carboxyfluorescein diacetate (CFDA) | ~492 | ~517 | Similar to Calcein-AM, it becomes the fluorescent carboxyfluorescein upon cleavage by intracellular esterases. Carboxyfluorescein is an MRP1 substrate.[15] |
| Rhodamine 123 | ~507 | ~529 | A fluorescent dye that can be used to assess the activity of multiple ABC transporters, including MRP1.[1][14] |
Core Protocols: Measuring MRP1 Activity
Here, we provide detailed step-by-step protocols for two fundamental assays to assess MRP1-mediated efflux using MK-571.
4.1. Protocol 1: Cellular Accumulation Assay using Flow Cytometry
This assay measures the intracellular accumulation of a fluorescent MRP1 substrate.[16][17] In cells overexpressing MRP1, the substrate will be actively effluxed, resulting in low intracellular fluorescence. Inhibition of MRP1 by MK-571 will block this efflux, leading to increased intracellular fluorescence.
(DOT Script for Accumulation Assay Workflow)
Caption: Workflow for the cellular accumulation assay to assess MRP1 activity.
Step-by-Step Methodology:
-
Cell Preparation: Seed both parental and MRP1-overexpressing cells in 6-well plates or T-25 flasks and grow to 70-80% confluency.
-
Pre-incubation with Inhibitor:
-
For each cell line, prepare duplicate sets of wells/flasks.
-
To one set, add pre-warmed culture medium containing the optimized concentration of MK-571.
-
To the other set (control), add medium with the vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Substrate Loading:
-
To all wells/flasks, add the fluorescent substrate (e.g., Calcein-AM at a final concentration of 0.25-1 µM).
-
Incubate for an additional 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvest:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to stop the efflux process.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in ice-cold PBS containing 1% bovine serum albumin (BSA).[18]
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the chosen fluorescent substrate (e.g., FITC channel for calcein).
-
Collect data from at least 10,000 events per sample.
-
-
Data Interpretation:
-
Parental Cells: Should exhibit high fluorescence with and without MK-571, as they have low efflux capacity.
-
MRP1-Overexpressing Cells (Vehicle Control): Will show low fluorescence due to active efflux of the substrate.
-
MRP1-Overexpressing Cells (+MK-571): Will show a significant increase in fluorescence compared to the vehicle control, ideally approaching the levels seen in the parental cells. This demonstrates the reversal of the resistance phenotype by MK-571.[19]
-
4.2. Protocol 2: Chemosensitivity Assay (MTT/MTS Assay)
This assay determines if the inhibition of MRP1 by MK-571 can sensitize resistant cells to a chemotherapeutic drug that is a known MRP1 substrate.[20][21][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed both parental and MRP1-overexpressing cells into 96-well plates at a density that will not lead to overgrowth during the assay period (typically 72 hours). Allow cells to adhere overnight.
-
Treatment Preparation:
-
Prepare a serial dilution of the chemotherapeutic drug (e.g., doxorubicin, vincristine).
-
Prepare two sets of these drug dilutions: one in standard culture medium and one in medium containing the optimized, non-toxic concentration of MK-571.
-
-
Cell Treatment:
-
Treat the cells with the serial dilutions of the drug, both in the presence and absence of MK-571.
-
Include controls for no drug (with and without MK-571) and a vehicle control.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[23][24]
-
Viability Assessment:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the dose-response curves (viability vs. drug concentration) for each condition.
-
Calculate the IC50 (the concentration of drug required to inhibit cell growth by 50%) for each curve.
-
A significant decrease in the IC50 of the chemotherapeutic drug in the MRP1-overexpressing cells when co-treated with MK-571 indicates successful reversal of resistance. The "fold reversal" can be calculated as (IC50 of drug alone) / (IC50 of drug + MK-571).
-
Trustworthiness: Self-Validating Systems and Controls
To ensure the integrity of your findings, every experiment should be designed as a self-validating system.
-
Positive Control: The MRP1-overexpressing cell line serves as a positive control for transporter activity.
-
Negative Control: The parental cell line acts as a negative control, demonstrating the baseline response in the absence of significant MRP1 expression.
-
Inhibitor Control: Comparing the results in the presence and absence of MK-571 directly demonstrates the specific contribution of MRP1 to the observed phenotype.
-
Vehicle Control: Always include a control with the solvent used to dissolve MK-571 (e.g., DMSO) at the same final concentration used in the experimental wells to account for any solvent effects.
Conclusion and Future Directions
MK-571 remains an indispensable tool for the in vitro study of MRP1-mediated drug efflux. The protocols and experimental design principles outlined in this guide provide a robust framework for researchers to investigate the role of this important transporter in multidrug resistance. By carefully selecting cell models, optimizing inhibitor concentrations, and employing appropriate controls, researchers can generate high-quality, reproducible data.
Future studies could involve the use of more specific inhibitors as they become available, the investigation of MRP1's role in the transport of novel drug candidates, and the translation of these in vitro findings into more complex models, such as 3D cell cultures and in vivo systems.
References
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Title: Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation Source: PubMed URL: [Link]
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Title: Multidrug resistance protein 1 (ABCC1) confers resistance to arsenic compounds in human myeloid leukemic HL-60 cells Source: PubMed URL: [Link]
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Title: MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication Source: PubMed Central URL: [Link]
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Title: Pharmacological inhibition of ABCC1 with MK571 dramatically reduces the... Source: ResearchGate URL: [Link]
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Title: Assays of efflux transporter MRP1 and cell viability Source: ResearchGate URL: [Link]
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Title: Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter Source: PubMed Central URL: [Link]
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Title: MRP1 - Transporters Source: Solvo Biotechnology URL: [Link]
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Title: Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing... Source: ResearchGate URL: [Link]
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Title: Effect of MK571 on the cytotoxicity caused by the MeHg−SG adduct. (A)... Source: ResearchGate URL: [Link]
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Title: Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions Source: NIH URL: [Link]
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Title: Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells Source: NIH URL: [Link]
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Title: In Vitro Chemoresistance and Chemosensitivity Assays Source: CAM 317HB URL: [Link]
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Title: Effect of MK-571 (MRPs selective inhibitor) on efflux of a... Source: ResearchGate URL: [Link]
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Title: Differential Selectivity of Efflux Transporter Inhibitors in Caco-2 and MDCK-MDR1 Monolayers: A Strategy to Assess the Interaction of a New Chemical Entity with P-gp, BCRP, and MRP2 Source: ResearchGate URL: [Link]
-
Title: Chemosensitivity testing of small cell lung cancer using the MTT assay Source: PubMed URL: [Link]
-
Title: MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux Source: NIH URL: [Link]
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Title: Real time ex vivo chemosensitivity assay for pancreatic adenocarcinoma Source: NIH URL: [Link]
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Title: In Vitro Chemoresistance and Chemosensitivity Assays Source: My Health Toolkit URL: [Link]
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Title: Chemosensitivity testing of human lung cancer cell lines using the MTT assay Source: ResearchGate URL: [Link]
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Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo URL: [Link]
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Title: Efflux Impacts Intracellular Accumulation Only in Actively Growing Bacterial Cells Source: NIH URL: [Link]
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Application Notes and Protocols for the In Vivo Administration of MK-571 Methyl Ester in Murine Models
A Guide for Researchers in Pharmacology and Drug Development
Disclaimer: These application notes are intended for research purposes only. The protocols described herein are based on the known properties of the active compound, MK-571, and established methodologies for the in vivo administration of lipophilic prodrugs. To date, there is a notable absence of published literature specifically detailing the in vivo use of MK-571 methyl ester in mice. Therefore, the following protocols and dosage recommendations should be considered as a starting point for research and must be validated empirically by the end-user. All animal procedures must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).
I. Introduction and Scientific Rationale
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor, making it a valuable tool for investigating inflammatory pathways mediated by leukotrienes such as LTD4 and LTE4[1][2]. In addition to its primary target, MK-571 is also a known inhibitor of the multidrug resistance-associated protein 1 (MRP1), an ATP-binding cassette (ABC) transporter involved in the efflux of various molecules from cells[3][4]. This dual activity allows for its application in a range of research areas, from asthma and allergic inflammation to cancer drug resistance[5][6].
This compound is the methyl ester prodrug of MK-571. The rationale for employing a methyl ester form in biological research is often to enhance the lipophilicity of a carboxylic acid-containing parent drug. This increased lipophilicity can facilitate easier passage across cellular membranes. It is presumed that once administered in vivo, the methyl ester is rapidly hydrolyzed by endogenous esterases in plasma and tissues to release the active carboxylic acid, MK-571[7][8][9]. This guide provides a comprehensive framework for the preparation, dosage, and administration of this compound in mice, enabling researchers to design and execute rigorous preclinical studies.
II. Mechanism of Action: The CysLT1 Receptor Pathway
The primary therapeutic and research application of MK-571 stems from its competitive antagonism of the CysLT1 receptor. Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent lipid mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of asthma and other inflammatory conditions[3][10]. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil migration. MK-571 specifically blocks the binding of LTD4 to the CysLT1 receptor, thereby inhibiting these pro-inflammatory downstream signaling events[2][11][12].
Figure 1: Simplified signaling pathway of the CysLT1 receptor and the inhibitory action of MK-571.
III. Dosage and Vehicle Formulation
A. Dosage Considerations for this compound
As no direct dosage data for this compound in mice is available, a prudent approach is to calculate a dose that is stoichiometrically equivalent to the effective doses of the parent compound, MK-571. Published studies have used MK-571 in mice at doses ranging from 5 mg/kg to 80 mg/kg via intraperitoneal (i.p.) injection[13][14][15][16].
Molecular Weights:
-
MK-571 (acid form): ~515.09 g/mol
-
This compound: ~529.11 g/mol
To calculate the equivalent dose of the methyl ester: Dose of Methyl Ester = (Dose of MK-571) x (MW of Methyl Ester / MW of MK-571) Dose of Methyl Ester ≈ (Dose of MK-571) x 1.027
Based on this calculation, a starting dose-range finding study is recommended.
| Parent Compound (MK-571) Dose | Stoichiometrically Equivalent this compound Dose | Potential Application |
| 5 mg/kg | ~5.1 mg/kg | MRP Inhibition Studies[16] |
| 10 mg/kg | ~10.3 mg/kg | Anti-inflammatory / Antinociceptive studies[17] |
| 25 mg/kg | ~25.7 mg/kg | Anti-inflammatory / Antinociceptive studies[17] |
| 50 mg/kg | ~51.4 mg/kg | High-dose efficacy studies |
Crucial Note: This is a theoretical calculation. The actual bioavailability and pharmacokinetic profile of the methyl ester may differ significantly from the parent compound. A pilot dose-response study is essential to determine the optimal dose for your specific experimental model.
B. Vehicle Selection and Preparation
This compound is a lipophilic compound, described as a yellow oil, with reported solubility in dichloromethane and ethyl acetate—solvents unsuitable for in vivo use[1]. Therefore, a biocompatible vehicle capable of solubilizing or suspending the compound is required.
Recommended Vehicle (for Intraperitoneal Injection):
A common vehicle for water-insoluble compounds is a co-solvent system, such as one containing DMSO, PEG300, and Tween 80[2][18][19].
Protocol 1: Preparation of a 5 mg/mL Dosing Solution in a Co-Solvent Vehicle
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming or vortexing may be required to ensure complete dissolution.
-
Vehicle Preparation (Final composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline): a. In a sterile tube, add the required volume of the 50 mg/mL stock solution to achieve the final desired concentration in the total volume. For a 5 mg/mL final solution, this will be 10% of the total volume. b. Add 40% of the final volume as PEG300. Vortex thoroughly. c. Add 5% of the final volume as Tween 80. Vortex again to ensure a homogenous mixture. d. Slowly add 45% of the final volume of sterile saline (0.9% NaCl) while vortexing to prevent precipitation.
-
Final Inspection: The final formulation should be a clear solution or a stable microemulsion. Prepare this vehicle fresh daily and protect it from light.
Safety Considerations for Vehicles:
-
The concentration of DMSO for intraperitoneal injection should be kept as low as possible, ideally below 10%, as higher concentrations can cause peritoneal irritation and inflammation[1][20][21].
-
Always include a vehicle-only control group in your experiments to account for any effects of the solvent system.
IV. Administration Protocols in Mice
The two most common routes for administering formulated compounds like this compound are intraperitoneal (i.p.) injection and oral gavage.
A. Protocol 2: Intraperitoneal (i.p.) Injection
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and bladder[22].
-
Injection: Using a 25-27 gauge needle, penetrate the abdominal wall at a 30-40 degree angle.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Dosing: Inject the calculated volume of the dosing solution. A typical injection volume for mice is 5-10 mL/kg.
-
Post-injection Monitoring: Observe the animal for any signs of distress.
B. Protocol 3: Oral Gavage
-
Animal Restraint: Scruff the mouse firmly to immobilize the head and body.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach[23].
-
Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Dosing: Administer the calculated volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg[23].
-
Withdrawal and Monitoring: Smoothly withdraw the needle and monitor the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.
V. Experimental Workflow and Validation
Given the prodrug nature of this compound, a comprehensive experimental design should not only evaluate its efficacy but also confirm its conversion to the active form.
Figure 2: A proposed experimental workflow for the in vivo evaluation of this compound in a murine model.
VI. References
-
Washington State University IACUC. (2022). Preparation of Dimethyl Sulfoxide (DMSO). [Link]
-
ResearchGate Discussion. (2015). Is it a good idea to inject DMSO-dissolved drugs to mice intraperitoneally?[Link]
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Majumdar, S., et al. (2006). In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. Journal of Ocular Pharmacology and Therapeutics, 22(4), 262-273. [Link]
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Xu, F., et al. (2019). Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model. Radiation Research, 192(5), 563-564. [Link]
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Kollen, J. W., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease, 146(4), 953-957. [Link]
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Grapperon, A. M., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(5), e02078-19. [Link]
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Akici, A., et al. (1999). The antinociceptive effect of leukotriene D(4) receptor antagonist, MK-571, in mice: possible involvement of opioidergic mechanism. European Journal of Pharmacology, 386(2-3), 195-200. [Link]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. [Link]
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Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. [Link]
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de Leoz, M. L. A., et al. (2011). Disposition kinetics of a dipeptide ester prodrug of acyclovir and its metabolites following intravenous and oral administrations in rat. Journal of Pharmaceutical Sciences, 100(11), 5005-5014. [Link]
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Lee, G., & Kim, S. (2018). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmacokinetics and Pharmacodynamics, 45(3), 395-407. [Link]
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da Silva, F. H., et al. (2023). Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation. Andrology, 11(3), 611-620. [Link]
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Magalhães, G. M. C., et al. (2019). MK 571, a multidrug resistance protein inhibitor, reduces uterus smooth muscle contractility in rats. Revista dos Trabalhos de Iniciação Científica da UNICAMP, (27). [Link]
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ResearchGate Discussion. (2014). Can we use carboxymethylcellulose as vehicle/solvent for Intraperitonial dosing in rodents?[Link]
-
ResearchGate Discussion. (2024). Which vehicle to use for IP (Intraperitoneal Injection) administration of highly hydrophobic compound in mice?[Link]
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Haliski, M. E., et al. (2019). Repeated Intraperitoneal Administration of Low-Concentration Methylcellulose Leads to Systemic Histologic Lesions Without Loss of Preclinical Phenotype. Journal of Pharmacology and Experimental Therapeutics, 370(2), 257-264. [Link]
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de Aráujo, E. D. S., et al. (2025). The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. World Journal of Urology, 43(1), 546. [Link]
-
ResearchGate Discussion. (2014). How much DMSO is tolerable by the mice through IP injection?[Link]
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Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]
-
Atcha, Z., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1-13. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
-
da Silva, F. H., et al. (2023). Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation. Andrology, 11(3), 611-620. [Link]
-
U.S. Patent No. US20100322882A1. (2010). Solubilizing agents for active or functional organic compounds.
-
Liu, R. (Ed.). (2008). Water-insoluble drug formulation. CRC press.
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Corrias, F., & Piras, S. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers, 13(21), 5439. [Link]
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Hosseini, M., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceutics, 14(12), 2736. [Link]
-
ResearchGate Discussion. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?[Link]
-
ResearchGate Discussion. (2020). How toxic is formulation of 5% DMSO, 5% Tween80 and 40% Tween80 by IV in SCID mice?[Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
-
Hosokawa, M., et al. (1995). Species differences in hydrolysis of isocarbacyclin methyl ester (TEI-9090) by blood esterases. Biochemical Pharmacology, 49(10), 1361-1365. [Link]
-
ResearchGate Discussion. (2025). Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod. [Link]
-
da Silva, F. H., et al. (2025). The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. World Journal of Urology, 43(1), 546. [Link]
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Application Notes & Protocols: Utilizing MK-571 for the Study of Multidrug Resistance in Cancer Cells
Abstract
Multidrug resistance (MDR) remains a paramount challenge in oncology, frequently leading to the failure of chemotherapeutic treatments.[1][2] A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), which function as drug efflux pumps.[3] These transporters actively expel a wide array of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] MK-571, a potent and selective inhibitor of the MRP1 transporter, serves as an invaluable chemical tool for investigating and overcoming MRP1-mediated MDR in cancer research.[4][5][6][7] This guide provides a comprehensive overview of the mechanism of MRP1, the inhibitory action of MK-571, and detailed protocols for its application in chemosensitivity and drug efflux assays.
Introduction: The Challenge of MRP1-Mediated Drug Resistance
The MRP1/ABCC1 transporter is a 190 kDa integral membrane protein that confers resistance to a broad spectrum of natural product-derived chemotherapeutic agents (e.g., vinca alkaloids, anthracyclines) and other xenobiotics, often as conjugates with glutathione (GSH) or glucuronide.[3][8] Overexpression of MRP1 is a clinical marker associated with poor prognosis and treatment failure in various cancers, including lung cancer, neuroblastoma, and breast cancer.[1][2][3] Therefore, inhibiting MRP1 activity is a promising strategy to restore sensitivity to chemotherapy in resistant tumors.[1][2]
MK-571 was initially developed as a selective and potent antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[5][9] However, it has been extensively characterized as a highly effective inhibitor of MRP1, and also MRP4, making it a cornerstone tool for in vitro research.[5][7] It competitively binds to the transporter's drug-binding site, thereby blocking the efflux of anticancer drugs.[4] Its specificity for MRP-family transporters over P-glycoprotein (P-gp/MDR1) makes it particularly useful for dissecting the specific contributions of MRP1 to a multidrug-resistant phenotype.[6]
Mechanism of Action: MRP1 Efflux and MK-571 Inhibition
MRP1 utilizes the energy from ATP hydrolysis to transport substrates out of the cell against a concentration gradient. This reduces the intracellular drug concentration at the target site, rendering the therapeutic agent ineffective. MK-571 competitively inhibits this process, allowing the chemotherapeutic drug to accumulate within the cancer cell and exert its cytotoxic effects.
Caption: MRP1-mediated drug efflux and its inhibition by MK-571.
Application Protocol 1: Reversing Multidrug Resistance in Chemosensitivity Assays
This protocol details how to use MK-571 to determine if it can re-sensitize MRP1-overexpressing cancer cells to a specific chemotherapeutic agent. The primary readout is cell viability, typically measured using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.
Principle
Resistant cells cultured with a cytotoxic drug will exhibit high viability due to MRP1-mediated efflux. The addition of a non-toxic concentration of MK-571 will block this efflux, leading to intracellular drug accumulation and a subsequent decrease in cell viability. This potentiating effect is quantified by comparing the drug's IC50 (half-maximal inhibitory concentration) value in the presence and absence of MK-571.
Workflow Diagram
Caption: Experimental workflow for a chemosensitivity assay using MK-571.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| MK-571 sodium salt | Sigma-Aldrich, Cayman Chemical, MedChemExpress | Prepare a concentrated stock (e.g., 10-50 mM) in DMSO or water.[10] Store at -20°C. |
| Chemotherapeutic Agent | Varies | e.g., Doxorubicin, Vincristine, Etoposide. Prepare stock in appropriate solvent. |
| MRP1-overexpressing cell line | ATCC, ECACC | e.g., HL60/AR, A549/DX. |
| Parental/Control cell line | ATCC, ECACC | e.g., HL60, A549. Should have low/no MRP1 expression. |
| Cell Culture Medium & FBS | Gibco, Corning | As appropriate for the cell lines used. |
| 96-well clear, flat-bottom plates | Corning, Falcon | For cell culture and absorbance assays. |
| MTT Reagent | Sigma-Aldrich, ATCC | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[11][12] |
| DMSO (Cell culture grade) | Sigma-Aldrich | For solubilizing formazan crystals in MTT assay. |
Step-by-Step Protocol
-
Cell Seeding (Day 1): a. Culture MRP1-overexpressing and parental control cells under standard conditions (37°C, 5% CO2). b. Harvest cells during logarithmic growth phase and perform a cell count (e.g., using a hemocytometer and trypan blue). Ensure viability is >95%. c. Dilute cells to the appropriate density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in fresh culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with media only to avoid edge effects.
-
Drug Treatment (Day 2): a. Prepare a 2X concentrated stock of MK-571 in culture medium. A final concentration of 25-50 µM is often effective for complete MRP1 inhibition, but should be optimized.[6][13] Ensure the concentration used is non-toxic to the cells on its own. b. Prepare 2X serial dilutions of the chemotherapeutic agent in culture medium. c. For the "reversal" plates, add the 2X chemotherapeutic dilutions to an equal volume of the 2X MK-571 solution. d. For the "control" plates, add the 2X chemotherapeutic dilutions to an equal volume of plain culture medium. e. Gently remove 50 µL of media from the cells and add 50 µL of the appropriate drug solution to each well. This results in a final volume of 150 µL with 1X drug and MK-571 concentrations. Include "vehicle control" and "MK-571 only" wells. f. Incubate the plates for 48 to 72 hours.[6]
-
MTT Viability Assay (Day 4 or 5): a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 15 µL of the MTT solution to each well.[11][14] c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][15] d. Carefully aspirate the medium without disturbing the formazan crystals. e. Add 150 µL of DMSO to each well to solubilize the crystals.[14] f. Gently shake the plate for 10-15 minutes to ensure complete dissolution. g. Read the absorbance at 570 nm using a microplate reader.[12][15]
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
-
Determine IC50 Values:
-
Plot % Viability against the log of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value for the drug alone and the drug in combination with MK-571.
-
-
Calculate Fold Reversal (FR):
-
FR = IC50 (drug alone) / IC50 (drug + MK-571)
-
An FR value significantly greater than 1 indicates that MK-571 reversed the resistance to the chemotherapeutic agent, strongly suggesting the resistance is mediated by an MK-571-sensitive transporter like MRP1.
-
| Treatment Group | Example IC50 (Doxorubicin) | Fold Reversal (FR) | Interpretation |
| HL60 (Parental) | |||
| Doxorubicin alone | 0.1 µM | N/A | Cells are sensitive to the drug. |
| Doxorubicin + 25 µM MK-571 | 0.09 µM | 1.1 | MK-571 has no significant effect in low-MRP1 cells. |
| HL60/AR (MRP1-overexpressing) | |||
| Doxorubicin alone | 5.0 µM | N/A | Cells are highly resistant to the drug. |
| Doxorubicin + 25 µM MK-571 | 0.2 µM | 25 | MK-571 potently reverses drug resistance. |
Application Protocol 2: Measuring Drug Efflux with a Fluorescent Substrate
This protocol uses a fluorescent substrate of MRP1, such as Calcein-AM, to directly measure the efflux activity of the transporter and its inhibition by MK-571.
Principle
Calcein-AM is a non-fluorescent, cell-permeable dye.[16][17] Once inside the cell, esterases cleave the AM group, trapping the now highly fluorescent calcein molecule.[16] In cells overexpressing MRP1, Calcein-AM is rapidly pumped out before it can be cleaved, resulting in low intracellular fluorescence.[16][18] Inhibition of MRP1 with MK-571 blocks this efflux, leading to the accumulation of fluorescent calcein, which can be quantified by flow cytometry or fluorescence microscopy.[17][19]
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| Calcein-AM | Thermo Fisher, Cayman Chemical | Prepare a 1 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light. |
| MK-571 sodium salt | Sigma-Aldrich, Cayman Chemical | Prepare stock as in Protocol 1. |
| Probenecid | Sigma-Aldrich | Can be used as an alternative or additional MRP inhibitor control.[4] |
| Flow Cytometer Tubes | Falcon, BD Biosciences | |
| Phosphate Buffered Saline (PBS) | Gibco |
Step-by-Step Protocol
-
Cell Preparation: a. Harvest both MRP1-overexpressing and parental control cells and wash once with ice-cold PBS. b. Resuspend cells at a density of 1 x 10^6 cells/mL in ice-cold culture medium.
-
Inhibitor Pre-incubation: a. Aliquot cell suspensions into flow cytometry tubes. b. To the "inhibited" tubes, add MK-571 to a final concentration of 25-50 µM. c. To the "uninhibited" control tubes, add an equivalent volume of vehicle (medium or DMSO). d. Incubate all tubes for 15-30 minutes at 37°C.
-
Dye Loading and Efflux: a. Add Calcein-AM to all tubes to a final concentration of 0.1-0.25 µM. b. Immediately incubate the tubes at 37°C for 30-60 minutes to allow for both dye uptake/cleavage and efflux.
-
Analysis: a. Stop the reaction by adding 2 mL of ice-cold PBS to each tube and centrifuging at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 0.5 mL of fresh, ice-cold PBS. c. Analyze the samples immediately on a flow cytometer, exciting at 488 nm and measuring emission in the green channel (e.g., FITC channel). d. Gate on the live cell population and record the mean fluorescence intensity (MFI).
Data Analysis and Interpretation
-
Parental Cells: Should exhibit high fluorescence (high calcein accumulation) with or without MK-571, as they have low efflux activity.
-
MRP1-overexpressing Cells: Should exhibit low fluorescence without the inhibitor due to active efflux of Calcein-AM.
-
MRP1-overexpressing Cells + MK-571: Should exhibit a significant increase in fluorescence compared to the untreated resistant cells, indicating that MK-571 has successfully blocked the transporter's efflux function. The fluorescence should be restored to a level similar to that of the parental cells.
Important Considerations & Troubleshooting
-
MK-571 Cytotoxicity: Always perform a preliminary toxicity assay to determine the highest non-toxic concentration of MK-571 for your specific cell line over the duration of your experiment. Concentrations that reduce viability by more than 10-15% should be avoided.[20]
-
Solubility and Stability: MK-571 sodium salt is soluble in water and DMSO.[10] Prepare fresh dilutions from a frozen stock for each experiment, as stability in aqueous media can be limited.[21]
-
Off-Target Effects: While relatively specific for MRPs, MK-571 is also a potent CysLT1 receptor antagonist.[5][7] In cell systems where this receptor is active, it could produce confounding effects.[22][23] Using an MRP1-knockdown or knockout cell line as a control can definitively attribute the observed effects to MRP1 inhibition.
-
Controls are Critical: The inclusion of a parental (low MRP1) cell line is essential to demonstrate that the effect of MK-571 is specific to the resistant phenotype. A positive control inhibitor, if available, is also recommended.
Conclusion
MK-571 is a robust and indispensable tool for researchers investigating the role of MRP1 in cancer multidrug resistance. By employing the protocols outlined in this guide, scientists can effectively determine the contribution of MRP1 to a specific drug resistance profile, screen for novel MRP1-reversing agents, and elucidate the fundamental mechanisms of drug transport in cancer cells.
References
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Bordow, S. B., Haber, M., & Norris, M. D. (2000). Role of the MRP1/ABCC1 multidrug transporter protein in cancer. PubMed. Available at: [Link]
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Homolya, L., Hollo, Z., Germann, U. A., Pastan, I., Gottesman, M. M., & Sarkadi, B. (1996). Calcein accumulation as a fluorometric functional assay of the multidrug transporter. PubMed. Available at: [Link]
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Bordow, S. B., Haber, M., & Norris, M. D. (2000). Role of the MRP1/ABCC1 Multidrug Transporter Protein in Cancer. Semantic Scholar. Available at: [Link]
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Gekeler, V., Boer, R., Ise, W., Sanders, K. H., Schachtele, C., & Beck, J. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. PubMed. Available at: [Link]
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Cole, S. P. (2014). Targeting multidrug resistance protein 1 (MRP1, ABCC1): past, present, and future. PubMed. Available at: [Link]
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Osa-Andrews, B., Edem, M. F., & Al-Hadiya, A. H. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. PMC - NIH. Available at: [Link]
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Glavinas, H., Krajcsi, P., Cserepes, J., & Sarkadi, B. (n.d.). The calcein assay for studying MDR1/Pgp expression and function. ResearchGate. Available at: [Link]
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Deeley, R. G., & Cole, S. P. (2006). Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter. Semantic Scholar. Available at: [Link]
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Leith, C. P., Kopecky, K. J., Chen, I. M., Eijdems, L., Slovak, M. L., McConnell, T. S., Head, D. R., Weick, J., Grever, M. R., Appelbaum, F. R., & Willman, C. L. (1999). Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML. PubMed. Available at: [Link]
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van Gestel, D., Cumps, J., Verloo, P., de Vree, J., van den Heuvel, R., & van der Aa, A. (2020). MRP1 inhibitor MK-571 shifts cellular thiol pools, further potentiating APR-246 efficacy. ResearchGate. Available at: [Link]
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Zhang, W., Wu, J., Ye, Y., & Wang, J. (2017). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. ResearchGate. Available at: [Link]
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Beretta, G. L., Zaffaroni, N., Righetti, S. C., Carenini, N., Zuco, V., & Perego, P. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. NIH. Available at: [Link]
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Jones, T. R., Labelle, M., Belley, M., Champion, E., Charette, L., Evans, J., Ford-Hutchinson, A. W., Gauthier, J. Y., Hamel, P., & Masson, P. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. PubMed. Available at: [Link]
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Drugs Fut. (1998). Inhibitors of MRP1-mediated multidrug resistance. Drugs Fut. Available at: [Link]
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All-Ericsson, C., Fischer, P., & Seregard, S. (2018). The anti-asthmatic drug MK571 as a potential therapeutic agent for Uveal Melanoma. IOVS. Available at: [Link]
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Wang, X., Wu, Q., Liu, A., An, Y., & Zhang, Y. (2018). Discovery of novel multidrug resistance protein 4 (MRP4) inhibitors as active agents reducing resistance to anticancer drug 6-Mercaptopurine (6-MP) by structure and ligand-based virtual screening. PMC - NIH. Available at: [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. txch.org. Available at: [Link]
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Buck, J., H-Y. Deng, J., & M. W. Lockman, P. (2018). Development of an assay for cellular efflux of pharmaceutically active agents and its relevance to understanding drug interactions. NIH. Available at: [Link]
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Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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Fofana, I., & Belaud-Rotureau, M. A. (2014). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. PMC - PubMed Central. Available at: [Link]
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Margolskee, J. P., Krahn, T., De Smet, M., & Schwartz, J. I. (1991). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. PubMed. Available at: [Link]
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Methodology for Assessing MK-571's Effect on Inflammatory Responses
Abstract
This technical guide provides a comprehensive overview of the methodologies used to assess the efficacy of MK-571, a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). As a key player in the inflammatory cascade, particularly in allergic diseases such as asthma, the CysLT1 receptor represents a critical therapeutic target. This document details the mechanism of action of MK-571 and provides a series of validated in vitro and in vivo protocols to rigorously evaluate its anti-inflammatory effects. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of CysLT1 receptor antagonism.
Introduction: The Role of Cysteinyl Leukotrienes in Inflammation
Cysteinyl leukotrienes (CysLTs), comprising LTC4, LTD4, and LTE4, are powerful lipid mediators synthesized from arachidonic acid through the 5-lipoxygenase pathway.[1] These molecules are central to the pathophysiology of a range of inflammatory and allergic conditions. Their biological effects are transduced by G protein-coupled receptors, most notably the CysLT1 receptor.[2] The activation of the CysLT1 receptor by its primary ligand, LTD4, initiates a cascade of intracellular signaling events. This leads to hallmark features of allergic inflammation, including bronchoconstriction, heightened vascular permeability, increased mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[2]
MK-571 is a selective and potent antagonist of the CysLT1 receptor, with a high binding affinity (Ki = 2.1 nM for human lung membranes).[3][4] By competitively blocking the binding of LTD4 to the CysLT1 receptor, MK-571 effectively inhibits the downstream signaling pathways responsible for the inflammatory response.[5] It is crucial to note that while MK-571 is highly selective for the CysLT1 receptor, it can also inhibit the multidrug resistance protein-1 (MRP1) at higher concentrations.[6] This dual activity should be considered when designing experiments and interpreting results.
This guide will delineate robust methodologies to characterize the anti-inflammatory profile of MK-571, spanning from initial in vitro cellular assays to more complex in vivo models of inflammatory disease.
In Vitro Assessment of MK-571 Activity
In vitro assays provide a controlled environment to dissect the specific molecular and cellular effects of MK-571. These initial studies are fundamental for confirming the compound's mechanism of action and determining its potency before proceeding to more complex in vivo models.
CysLT1 Receptor Binding Affinity
A foundational experiment to confirm the interaction of MK-571 with its target is a competitive radioligand binding assay. This assay quantifies the affinity of MK-571 for the CysLT1 receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) or from primary tissues known to express the receptor, such as human lung tissue.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4), and varying concentrations of unlabeled MK-571.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of MK-571. Calculate the IC50 (the concentration of MK-571 that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Antagonism: Calcium Mobilization Assay
Activation of the Gq-coupled CysLT1 receptor leads to an increase in intracellular calcium ([Ca2+]i). A calcium mobilization assay is a functional readout to assess the ability of MK-571 to block this LTD4-induced signaling.[3]
Protocol: Flourometric Calcium Mobilization Assay
-
Cell Culture: Culture a CysLT1-expressing cell line (e.g., COS-7 or CHO cells) in a 96-well black, clear-bottom plate.[3]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of MK-571 or vehicle control for a defined period (e.g., 15-30 minutes) at 37°C.
-
Ligand Stimulation: Stimulate the cells with a fixed concentration of LTD4 (typically at its EC80 concentration to ensure a robust signal).
-
Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence response for each well. Plot the percentage of inhibition of the LTD4-induced calcium response against the concentration of MK-571 to determine the IC50 value.
Signaling Pathway: CysLT1 Receptor Activation
Caption: CysLT1 receptor signaling cascade and the inhibitory action of MK-571.
Mast Cell Degranulation Assay
Mast cells are key effector cells in allergic inflammation, releasing a plethora of inflammatory mediators upon activation. CysLTs can potentiate mast cell degranulation. This assay evaluates the ability of MK-571 to inhibit this process.
Protocol: β-Hexosaminidase Release Assay [7][8]
-
Cell Culture and Sensitization: Culture a suitable mast cell line (e.g., RBL-2H3 or LAD2) or primary bone marrow-derived mast cells (BMMCs).[7][9] Sensitize the cells overnight with an appropriate IgE.
-
Pre-treatment: Wash the cells and pre-treat with varying concentrations of MK-571 for 30 minutes at 37°C.
-
Stimulation: Induce degranulation by stimulating the cells with an antigen (e.g., DNP-HSA for IgE-sensitized cells) or a secretagogue like compound 48/80.
-
Sample Collection: After a 30-45 minute incubation, centrifuge the plate to pellet the cells.[7][8] Collect the supernatant.
-
β-Hexosaminidase Measurement: Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to determine the total β-hexosaminidase content. Measure the enzymatic activity in both the supernatant and the cell lysate by adding a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance at 405 nm.[8]
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Plot the percentage of inhibition against the concentration of MK-571 to determine its IC50.
Quantitative Data Summary: In Vitro Potency of MK-571
| Assay | Target/Cell Line | Ligand/Stimulus | Parameter | Reported Value | Reference |
| Radioligand Binding | Human Lung Membranes | [3H]LTD4 | Ki | 2.1 nM | [3][4] |
| Radioligand Binding | Guinea Pig Lung Membranes | [3H]LTD4 | Ki | 0.22 nM | [4] |
| Calcium Mobilization | COS-7 cells (human CysLT1) | LTD4 | Inhibition | 100 nM | [3] |
| Tracheal Contraction | Guinea Pig Trachea | LTD4 | pA2 | 9.4 | [5] |
| Tracheal Contraction | Guinea Pig Trachea | LTE4 | pA2 | 9.1 | [5] |
In Vivo Evaluation of MK-571 Efficacy
In vivo models are indispensable for assessing the therapeutic potential of MK-571 in a complex physiological system. These models allow for the evaluation of the compound's effects on integrated inflammatory responses, pharmacokinetics, and overall efficacy.
Murine Model of Allergic Asthma
This is a widely used model to investigate the pathophysiology of asthma and to evaluate the efficacy of anti-inflammatory compounds.[10]
Protocol: Ovalbumin (OVA)-Induced Allergic Airway Inflammation [10]
-
Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of OVA for a short duration (e.g., 20-30 minutes).
-
MK-571 Administration: Administer MK-571 (e.g., 1-100 mg/kg, i.v. or p.o.) at a specified time before each OVA challenge.[10]
-
Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final challenge, measure AHR in response to a bronchoconstrictor agent like methacholine. This can be done using invasive techniques (measuring lung resistance and compliance) or non-invasive methods (whole-body plethysmography).[11][12][13]
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, perform a bronchoalveolar lavage to collect BAL fluid.
-
Analysis of BAL Fluid:
-
Cell Differentials: Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) in the BAL fluid.
-
Cytokine Analysis: Measure the levels of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant using ELISA or multiplex assays.[3]
-
-
Histopathology: Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using H&E and PAS staining).
Expected Outcome: Treatment with MK-571 is expected to reduce AHR, decrease the number of eosinophils and other inflammatory cells in the BAL fluid, lower the levels of Th2 cytokines, and attenuate airway inflammation and mucus production in the lung tissue.[3][10][14]
Experimental Workflow: Murine Model of Allergic Asthma
Caption: Workflow for the ovalbumin-induced allergic asthma model.
Zymosan-Induced Peritonitis Model
This model is used to study acute inflammation and leukocyte recruitment. Zymosan, a component of yeast cell walls, induces a robust inflammatory response when injected into the peritoneal cavity.[15][16]
Protocol: Zymosan-Induced Peritonitis [15][17]
-
Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg/mouse) to induce peritonitis.[15]
-
MK-571 Treatment: Administer MK-571 via a suitable route (e.g., i.p., p.o., or i.v.) at a specified time before or after the zymosan injection.
-
Peritoneal Lavage: At a defined time point after zymosan injection (e.g., 4, 24, or 48 hours), euthanize the mice and perform a peritoneal lavage with sterile PBS or saline.[17][18]
-
Analysis of Peritoneal Exudate:
-
Leukocyte Recruitment: Perform total and differential cell counts of the peritoneal exudate cells to quantify the influx of neutrophils, macrophages, and other inflammatory cells.
-
Mediator Analysis: Measure the levels of inflammatory mediators in the peritoneal lavage fluid, such as cytokines (e.g., TNF-α, IL-1β), chemokines, and leukotrienes (e.g., LTB4, LTC4/D4/E4) using ELISA or LC-MS/MS.[16][19]
-
-
Data Analysis: Compare the inflammatory parameters in the MK-571-treated groups to the vehicle-treated control group.
Expected Outcome: MK-571 is expected to reduce the recruitment of inflammatory cells, particularly neutrophils and eosinophils, into the peritoneal cavity and decrease the levels of pro-inflammatory mediators.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of MK-571's anti-inflammatory effects. A logical progression from in vitro characterization of receptor binding and functional antagonism to in vivo assessment in relevant disease models is crucial for elucidating the therapeutic potential of CysLT1 receptor antagonists. The detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing our understanding of inflammatory diseases and developing novel therapeutic interventions.
References
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Bates, J. H. (2009). The forced oscillation technique and unresolved issues in airway hyperresponsiveness. Frontiers in Bioscience, 14, 2649–2658. [Link]
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Tomioka, H. (2021). Measurement of Airway Hyperresponsiveness in Mice. In Asthma (pp. 165-176). Humana, New York, NY. [Link]
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Cambridge Bioscience. (n.d.). MK-571. Retrieved from [Link]
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Hartney, J. M., & Robichaud, A. (2013). Assessment of airway hyperresponsiveness in mouse models of allergic lung disease using detailed measurements of respiratory mechanics. In Asthma (pp. 205-217). Humana Press, Totowa, NJ. [Link]
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Hamelmann, E., Schwarze, J., Takeda, K., Oshiba, A., Larsen, G. L., Irvin, C. G., & Gelfand, E. W. (1997). Noninvasive measurement of airway responsiveness in allergic mice using barometric plethysmography. American journal of respiratory and critical care medicine, 156(3), 766-775. [Link]
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Kolb, T., & Jony, A. (2020). Mast Cell Degranulation Assay to Study the Effect of a Target Chemical. Journal of visualized experiments: JoVE, (161), e61423. [Link]
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Tocris Bioscience. (n.d.). MK 571. Retrieved from [Link]
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Zosky, G. R., & Sly, P. D. (2007). Issues determining direct airways hyperresponsiveness in mice. Pulmonary pharmacology & therapeutics, 20(5), 481-489. [Link]
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Applied Biological Materials Inc. (2023). De-granulation (β-hexosaminidase) Assay Protocol. Retrieved from [Link]
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Rådinger, M., & Hallgren, J. (2021). An optimized method for IgE-mediated degranulation of human lung mast cells. Frontiers in Immunology, 12, 693998. [Link]
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Gilfillan, A. M., & Beaven, M. A. (2011). Assay of mast cell mediators. In Mast cell biology (pp. 149-168). Humana Press, Totowa, NJ. [Link]
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Inotiv. (n.d.). Zymosan Induced Peritonitis. Retrieved from [Link]
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Creative Bioarray. (n.d.). Peritonitis Models. Retrieved from [Link]
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Kumlin, M. (1996). Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. Journal of chromatography. A, 725(1), 29–40. [Link]
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Wilson, J. M., & Wrbic, J. M. (2014). A mast cell degranulation screening assay for the identification of novel mast cell activating agents. Journal of visualized experiments: JoVE, (93), 52063. [Link]
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Fofana, I., et al. (2015). MK-571, a cysteinyl leukotriene receptor 1 antagonist, inhibits hepatitis C virus replication. Journal of virology, 89(12), 6546-6556. [Link]
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Benjamim, C. F., et al. (2002). Model of polymicrobial peritonitis that induces the proinflammatory and immunosuppressive phases of sepsis. Infection and immunity, 70(4), 1770-1778. [Link]
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Blain, J. F., & Sirois, P. (2000). Involvement of LTD(4) in allergic pulmonary inflammation in mice: modulation by cysLT(1) antagonist MK-571. Prostaglandins, leukotrienes, and essential fatty acids, 62(6), 361–368. [Link]
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Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Erudition, 1(3), 1-10. [Link]
-
Cloutier, A., et al. (2017). A model for the optimization of anti-inflammatory treatment with chemerin. Interface focus, 7(6), 20170020. [Link]
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Fujieda, Y., et al. (2013). Inflammation and resolution are associated with upregulation of fatty acid β-oxidation in zymosan-induced peritonitis. PloS one, 8(6), e66270. [Link]
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Selleck Chemicals. (n.d.). MK571 Datasheet. Retrieved from [Link]
-
Kim, D. Y., et al. (2007). Cysteinyl leukotriene receptor antagonist MK-571 alters bronchoalveolar lavage fluid proteome in a mouse asthma model. Experimental & molecular medicine, 39(6), 733–742. [Link]
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Hayes, E. C., et al. (1983). Measuring leukotrienes of slow reacting substance of anaphylaxis: development of a specific radioimmunoassay. The Journal of Immunology, 131(1), 428-433. [Link]
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Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacognosy Reviews, 13(26), 77-85. [Link]
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Ayan, S., et al. (2003). The antinociceptive effect of leukotriene D(4) receptor antagonist, MK-571, in mice: possible involvement of opioidergic mechanism. Pharmacological research, 48(1), 31–36. [Link]
-
Kim, Y. S., et al. (2006). Leukotriene B4 release from mast cells in IgE-mediated airway hyperresponsiveness and inflammation. The Journal of allergy and clinical immunology, 118(4), 850–857. [Link]
-
Blain, J. F., & Sirois, P. (2000). Involvement of LTD4 in allergic pulmonary inflammation in mice: modulation by cysLT1 antagonist MK-571. Prostaglandins, leukotrienes, and essential fatty acids, 62(6), 361-368. [Link]
-
Selleck Bio. (n.d.). MK-571 sodium salt. Retrieved from [Link]
-
Yada, D. (2025). EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences, 13(01). [Link]
-
Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and biophysical research communications, 208(1), 345-352. [Link]
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Application Note: High-Throughput Screening for CysLT₁ Receptor Antagonists Using MK-571 Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a comprehensive guide to the principles and protocols for utilizing MK-571 Methyl Ester in high-throughput screening (HTS) assays to identify novel antagonists of the Cysteinyl Leukotriene Receptor 1 (CysLT₁R). It details the rationale for using a methyl ester prodrug, a step-by-step protocol for a cell-based calcium flux assay, and guidelines for data analysis and interpretation.
Introduction: Targeting the Cysteinyl Leukotriene Pathway
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent inflammatory lipid mediators derived from arachidonic acid.[1] They exert their effects by activating G protein-coupled receptors (GPCRs), primarily the CysLT₁ receptor.[2] The CysLT₁ receptor is highly expressed in immune cells like eosinophils and lung smooth muscle cells.[2] Activation of this receptor by its primary ligand, LTD₄, triggers signaling cascades that lead to sustained bronchoconstriction, increased vascular permeability, and eosinophil migration—key pathological features of asthma and other inflammatory diseases.[2][3]
MK-571 is a well-characterized, potent, and selective antagonist of the CysLT₁ receptor, competitively inhibiting the binding of LTD₄ with high affinity (Ki = 2.1 nM for human lung membranes).[4][5] Its ability to block CysLT-mediated signaling makes it an invaluable tool for studying inflammatory pathways and a benchmark compound in the search for new anti-asthmatic and anti-inflammatory drugs.
High-throughput screening (HTS) provides a powerful platform for identifying novel modulators of the CysLT₁ receptor from large compound libraries.[6] Cell-based functional assays, which measure the downstream consequences of receptor activation, are particularly valuable. One of the most common HTS approaches for GPCRs like CysLT₁R is the measurement of intracellular calcium mobilization.
The Prodrug Advantage: Why Use this compound in HTS?
While MK-571 is a potent antagonist, its carboxylic acid moiety makes it highly polar. This can limit its ability to passively diffuse across the cell membrane to reach intracellular targets or to achieve optimal concentrations in cell-based assays. To overcome this, a prodrug strategy is employed.
This compound is a membrane-permeant derivative of MK-571. The esterification of the carboxylic acid group masks its negative charge, increasing the molecule's lipophilicity.[7][8] This modification facilitates passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the methyl ester bond, releasing the active parent compound, MK-571, in its carboxylic acid form.[9][10] This strategy effectively "traps" the active antagonist inside the cell, leading to a higher and more sustained intracellular concentration for interaction with the target receptor.
Key Advantages for HTS:
-
Enhanced Cell Permeability: Increased lipophilicity allows for more efficient loading of cells with the active compound.[8][11]
-
Improved Assay Performance: Higher intracellular concentrations can lead to more robust and reproducible inhibition in cell-based functional assays.
-
Intracellular Release: Mimics the in vivo activation of many ester-containing prodrugs, providing a more physiologically relevant screening context.[7]
Mechanism of Action and Signaling Pathway
The CysLT₁ receptor is a Gq protein-coupled receptor. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular Ca²⁺ concentration can be detected using fluorescent calcium indicators, forming the basis of a robust HTS assay. MK-571 and its active form regenerated from the methyl ester prodrug block the initial ligand binding step, thereby preventing this entire downstream signaling cascade.
HTS Protocol: Antagonist Screening via Calcium Flux Assay
This protocol describes a fluorescence-based calcium flux assay in a 384-well format using a cell line stably expressing the human CysLT₁ receptor (e.g., HEK293 or CHO cells). The assay measures the ability of test compounds to inhibit the calcium release induced by the agonist LTD₄.
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| CysLT₁R-expressing cells | (e.g., ATCC, In-house) | Biological system for the assay |
| Culture Medium (e.g., DMEM/F12) | (e.g., Thermo Fisher) | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | (e.g., Thermo Fisher) | Supplement for cell growth |
| Assay Buffer (HBSS + 20 mM HEPES) | In-house preparation | Buffer for cell washing and compound dilution |
| Probenecid | (e.g., Sigma-Aldrich) | Inhibits organic anion transporters to prevent dye leakage |
| Fluo-4 AM or Calcium 6 AM | (e.g., Thermo Fisher) | Cell-permeant calcium indicator dye |
| Pluronic™ F-127 | (e.g., Thermo Fisher) | Dispersing agent for AM ester dyes |
| LTD₄ (agonist) | (e.g., Cayman Chemical) | CysLT₁ receptor agonist to stimulate calcium flux |
| This compound (test compound) | (e.g., MedChemExpress) | Prodrug antagonist for dose-response curves |
| MK-571 (control antagonist) | (e.g., Selleck Chemicals) | Active antagonist for assay validation |
| DMSO, HPLC Grade | (e.g., Sigma-Aldrich) | Solvent for compounds |
| 384-well black, clear-bottom plates | (e.g., Corning) | Assay plates for fluorescence reading |
Experimental Workflow
Step-by-Step Methodology
Day 1: Cell Plating
-
Culture CysLT₁R-expressing cells to ~80-90% confluency.
-
Harvest cells and perform a cell count.
-
Resuspend cells in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (5,000 cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 2: Assay Execution
-
Prepare Dye Loading Solution:
-
Prepare Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Prepare a 2.5 mM Probenecid stock in Assay Buffer.
-
For 10 mL of loading solution, mix 10 µL of 1 mM Fluo-4 AM stock, 10 µL of 20% Pluronic F-127, and 2 mL of 2.5 mM Probenecid into 8 mL of Assay Buffer. This results in a final concentration of 1 µM Fluo-4 AM and 0.5 mM Probenecid.
-
-
Dye Loading:
-
Remove culture medium from the cell plate.
-
Add 25 µL of the Dye Loading Solution to each well.
-
Incubate the plate for 60-90 minutes at 37°C in the dark.[12]
-
-
Prepare Compound Plates:
-
Perform serial dilutions of this compound and other test compounds in DMSO.
-
Dilute the DMSO stocks into Assay Buffer (containing 0.5 mM Probenecid) to achieve a 4x final concentration. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Prepare control wells:
-
Negative Control (Max Signal): Assay Buffer + DMSO (agonist only).
-
Positive Control (Min Signal): Assay Buffer + a saturating concentration of MK-571 (e.g., 10 µM).
-
-
-
Compound Pre-incubation:
-
After dye loading, wash the cells gently with 25 µL of Assay Buffer (containing Probenecid).
-
Add 10 µL of the 4x compound solutions to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature to allow compound entry and ester hydrolysis.
-
-
Agonist Addition and Signal Reading:
-
Prepare a 5x stock of LTD₄ agonist in Assay Buffer. A final concentration corresponding to the EC₈₀ (80% of maximal effective concentration) is recommended for antagonist screening.
-
Place the cell plate and the agonist plate into a fluorescence imaging plate reader (e.g., FLIPR®, CLARIOstar®).[13]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 10 µL of 5x LTD₄ to all wells.
-
Continue to record fluorescence intensity every second for an additional 90-120 seconds.
-
Data Analysis and Interpretation
Primary Data Processing
-
Response Calculation: The primary response is the change in fluorescence intensity (ΔRFU). This can be calculated as the maximum peak fluorescence minus the baseline fluorescence for each well.
-
Normalization: To compare results across plates, normalize the data as a percentage of inhibition relative to the controls: % Inhibition = 100 * (1 - [ (ΔRFU_Test - ΔRFU_Pos) / (ΔRFU_Neg - ΔRFU_Pos) ] )
-
ΔRFU_Test: Response in the test compound well.
-
ΔRFU_Pos: Average response of the positive control (e.g., 10 µM MK-571).
-
ΔRFU_Neg: Average response of the negative control (vehicle/DMSO).
-
Dose-Response Curves and IC₅₀ Determination
For active compounds, plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| MK-571 | 3.5 ± 0.4 | 1.1 | 98.5 |
| This compound | 4.1 ± 0.6 | 1.0 | 99.1 |
| Example Hit 1 | 120.3 ± 15.2 | 0.9 | 95.2 |
Assay Quality Control
The robustness and quality of the HTS assay should be monitored using the Z'-factor.[14] Z' = 1 - [ (3 * (SD_Neg + SD_Pos)) / | (Mean_Neg - Mean_Pos) | ]
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Z'-factor (<0.5) | - High variability in cell plating.- Inconsistent agonist/compound addition.- Suboptimal agonist concentration. | - Use an automated cell dispenser.- Ensure pipettors are calibrated and tips are sealing properly.- Re-run agonist dose-response to confirm EC₈₀. |
| High Background Fluorescence | - Incomplete removal of dye loading solution.- Autofluorescent compounds. | - Perform an additional wash step after dye loading.- Run a parallel assay plate without dye to check for compound fluorescence. |
| No Response to Agonist | - Poor cell health.- Loss of receptor expression.- Degraded agonist. | - Check cell viability.- Confirm receptor expression via FACS or qPCR.- Use a fresh aliquot of LTD₄. |
| Inconsistent results with Methyl Ester | - Insufficient incubation time for hydrolysis.- Low esterase activity in the cell line. | - Increase the compound pre-incubation time.- Confirm esterase activity using a fluorogenic esterase substrate. |
References
- Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor.
- Sarveswaran, S., et al. (2016). Cysteinyl leukotrienes and their receptors: Bridging inflammation and colorectal cancer. World Journal of Gastroenterology.
- Kanaoka, Y., & Boyce, J. A. (2014). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Allergy, Asthma & Immunology Research.
- Selleck Chemicals. (n.d.). MK571 MRP Inhibitor. Selleckchem.com.
- Glinkerman, C. M., et al. (2022). Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. ACS Omega.
- ResearchGate. (n.d.). Cysteinyl leukotriene synthesis pathway.
- Li, Y., et al. (2025). Unraveling cysteinyl leukotrienes and their receptors in inflammation through the brain-gut-lung axis. Expert Opinion on Therapeutic Targets.
- ResearchGate. (n.d.). Ester Bonds in Prodrugs.
- MedchemExpress. (n.d.). MK-571 (L-660711). MedchemExpress.com.
- Zhou, G.Y. (2024).
- Zhou, G.Y. (2024).
- University of Pennsylvania. (n.d.). Calcium Flux Protocol. med.upenn.edu.
- Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology.
- Iley, J., & Moreira, R. (1998). Cleavage of tertiary amidomethyl ester prodrugs of carboxylic acids by rat liver homogenates. Journal of Pharmacy and Pharmacology.
- R&D Systems. (n.d.). MK 571. R&D Systems.
- Sun, D., et al. (2009). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies. The AAPS Journal.
- Löffler, J. R., et al. (2012). Ester Bonds in Prodrugs. ACS Chemical Biology.
- Farhoudi, A., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy.
- Sorrenti, M., et al. (2024).
- da Silva, A. D., et al. (2017). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
- El-Bizri, C. L., et al. (2022). A High-Throughput Screening Assay to Identify Drugs that Can Treat Long QT Syndrome Caused by Trafficking-Deficient KV11.1 (hERG) Variants. ASSAY and Drug Development Technologies.
- AfCS Procedure Protocol. (n.d.). Assay of Intracellular Free Calcium in RAW 264.7 Cells Loaded with Fluo-3. Alliance for Cellular Signaling.
- Yeboah, F., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors. JoVE.
- Votyakova, T. V., & Reynolds, I. J. (2018). Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells. JoVE.
- ResearchGate. (2022). High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria.
- BMG Labtech. (n.d.). Real-time calcium flux measurements in iPSC derived 3D heart tissue.
- Gault, J., et al. (2020). High-Throughput Native Mass Spectrometry Screening in Drug Discovery. Frontiers in Molecular Biosciences.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting MK-571 Methyl Ester Solubility in Aqueous Solutions
Welcome to the technical support guide for MK-571 Methyl Ester. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in aqueous solutions for in vitro and cell-based assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and achieve reliable, reproducible results.
The Core Challenge: Understanding the Chemistry of this compound
MK-571 is widely recognized as a potent antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor and an inhibitor of the multidrug resistance-associated protein 1 (MRP1).[1][2][3] To facilitate its passage across cellular membranes, it is often used in its methyl ester form. This esterification neutralizes the negative charge of the parent molecule's carboxylic acid, increasing its lipophilicity.
However, this modification is the primary source of solubility issues. While the increased lipophilicity aids in cell permeability, it drastically reduces solubility in aqueous buffers. Furthermore, the methyl ester group is susceptible to hydrolysis in aqueous environments, converting the compound back to its parent carboxylic acid form, MK-571. This process can alter the compound's concentration, permeability, and ultimately, its effective dose in your experiment.
This guide will walk you through the best practices for handling, dissolving, and diluting this compound to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here are answers to the most common issues researchers face.
Q1: I tried dissolving this compound directly into my PBS buffer/cell media, but it won't dissolve. Why?
A1: this compound is a lipophilic (hydrophobic) compound due to the esterification of the carboxylic acid group. It is expected to have very low solubility in aqueous solutions like PBS or culture media.[4] The recommended method is to first prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous experimental medium.[5][6]
Q2: My this compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my aqueous buffer. What went wrong?
A2: This is a classic problem known as "crashing out" and occurs when a compound is transferred from a solvent in which it is highly soluble (like DMSO) to one in which it is poorly soluble (your aqueous buffer).[7][8] The key is to keep the final concentration of the compound below its aqueous solubility limit and the final concentration of the organic solvent (e.g., DMSO) at a non-toxic level, typically below 0.5% and ideally below 0.1% for most cell-based assays.[8] Following the detailed dilution protocol in the next section will help prevent this.
Q3: What is the difference between MK-571, MK-571 Sodium Salt, and this compound?
A3: This is a critical distinction.
-
MK-571: This is the parent compound, a carboxylic acid. It is poorly soluble in water but soluble in organic solvents like DMSO and ethanol.[9]
-
MK-571 Sodium Salt: This is the deprotonated, salt form of the carboxylic acid. It is significantly more soluble in water (e.g., up to 20-25 mM).[10][11][12] This form is often used when high aqueous solubility is needed and direct action on extracellular targets is the goal.
-
This compound: This is the form where the carboxylic acid is converted to a methyl ester. It is the most lipophilic of the three and is designed for enhanced cell permeability, but it has the lowest aqueous solubility and is prone to hydrolysis.
Q4: How stable is the methyl ester in my aqueous working solution? Should I be concerned about hydrolysis?
A4: Yes, you should be. Methyl esters can hydrolyze back to the parent carboxylic acid in aqueous solutions.[13][14] The rate of this hydrolysis is dependent on pH and temperature, with the reaction being significantly faster under basic conditions.[15][16] It is imperative to prepare your aqueous working solutions fresh for each experiment and use them immediately to minimize the impact of hydrolysis on your results. Storing the compound in aqueous solutions is not recommended.
In-Depth Troubleshooting Guides & Protocols
The Foundational Principle: The Two-Step Solubilization Process
The universally accepted method for preparing aqueous solutions of lipophilic compounds like this compound is a two-step process. This involves first creating a concentrated stock in an organic solvent, followed by careful dilution into the aqueous medium.
Caption: Workflow for Solubilizing this compound.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To create a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve your desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). The molecular weight of the parent MK-571 is 515.09 g/mol ; confirm the exact molecular weight of your methyl ester from the supplier's data sheet.[3]
-
Aliquot Solvent: Add the calculated volume of anhydrous DMSO to the storage vial. Using anhydrous DMSO is critical as moisture can reduce the solubility of the compound and promote premature hydrolysis.[9]
-
Add Compound: Carefully add the weighed this compound powder to the DMSO.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, you can assist the process by:
-
Confirm Solubility: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO stock solutions are generally stable for several months when stored properly.[18]
Protocol 2: Preparation of Aqueous Working Solutions
Objective: To dilute the DMSO stock into an aqueous buffer or cell culture medium while avoiding precipitation.
Methodology:
-
Equilibrate: Thaw a single aliquot of your DMSO stock solution and bring it to room temperature. Briefly vortex to ensure homogeneity.
-
Prepare Diluent: Place the required volume of your final aqueous buffer or cell culture medium in a sterile tube.
-
Critical Dilution Step: This is the most crucial step. To prevent the compound from precipitating, you must add the DMSO stock to the aqueous solution, not the other way around.
-
Set the tube containing the aqueous buffer on a vortex mixer at a medium-high speed.
-
While the buffer is vortexing, add the small volume of the DMSO stock solution directly into the vortex. This ensures rapid and efficient mixing, minimizing localized high concentrations of the compound that can lead to precipitation.
-
-
Final Concentration Check: Ensure the final concentration of DMSO in your working solution is compatible with your assay. For most cell lines, this should be below 0.5%.[8]
-
Example: To make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media). This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cells.
-
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store it.
The Chemistry of Instability: Ester Hydrolysis
The primary reason for preparing solutions fresh is the chemical instability of the ester bond in water. The methyl ester can be hydrolyzed, converting it back to the more water-soluble but less membrane-permeable carboxylic acid (MK-571).
Caption: Hydrolysis of this compound.
This reaction is catalyzed by both acid and base but is significantly faster at higher pH.[13] Therefore, working in physiological buffers (pH ~7.4) requires prompt use of the prepared solution to ensure you are testing the intended chemical entity.
Summary of Solubility Data
For reference, the table below summarizes the solubility characteristics of different forms of MK-571.
| Compound Form | Solvent | Maximum Concentration | Reference(s) |
| MK-571 (Acid) | DMSO | ~100 mg/mL (~194 mM) | [9] |
| Ethanol | ~19 mg/mL | [9] | |
| Water | Insoluble | [9] | |
| MK-571 Sodium Salt | Water | ~20-25 mg/mL (~37-46 mM) | [10][11][12] |
| DMSO | ~10 mg/mL | [10] | |
| PBS (pH 7.2) | ~10 mg/mL | [10] | |
| This compound | Dichloromethane | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] | |
| Aqueous Buffer | Practically Insoluble | (Inferred) |
By understanding the chemical properties of this compound and adhering to these meticulous preparation protocols, you can overcome solubility challenges and ensure the accuracy and reproducibility of your experimental data.
References
-
Peng, X., et al. (2021). MRP1 inhibitor MK-571 shifts cellular thiol pools, further potentiating APR-246 efficacy. ResearchGate. Retrieved January 14, 2026, from [Link]
- Di L., & Kerns E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
-
ResearchGate. (2021). How to dissolve a lipophilic compound in media? ResearchGate. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Retrieved January 14, 2026, from [Link]
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451.
-
Cambridge Bioscience. (n.d.). MK 571. Cambridge Bioscience. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Organic-chemistry.org. Retrieved January 14, 2026, from [Link]
-
University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. ResearchGate. Retrieved January 14, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA.gov. Retrieved January 14, 2026, from [Link]
-
Scribd. (n.d.). Hydrolysis Kinetics of Thifensulfuron Methyl in Aqueous Buffer Solutions | PDF | Ph. Scribd. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ResearchGate. Retrieved January 14, 2026, from [Link]
-
ScienceDirect. (n.d.). 6.3 Methyl Esters and Derivatives. ScienceDirect. Retrieved January 14, 2026, from [Link]
- Platas-Iglesias, C., et al. (2016).
-
National Center for Biotechnology Information. (n.d.). MK-571 sodium. PubChem. Retrieved January 14, 2026, from [Link]
-
Department of Chemical and Pharmaceutical Engineering. (2024). Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. ScienceDirect. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Retrieved January 14, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK 571 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. MK-571|L-660711 | Leukotriene LTD4 antagonist | Hello Bio [hellobio.com]
- 12. MK 571 sodium salt (L 660711 sodium salt), CysLT1 receptor antagonist (CAS 115103-85-0) | Abcam [abcam.com]
- 13. Methyl Esters [organic-chemistry.org]
- 14. DSpace [bradscholars.brad.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. apexbt.com [apexbt.com]
- 18. ≥90% (HPLC), leukotriene D4receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing MK-571 Working Concentration for Cell-Based Assays
Welcome to the technical support center. As Senior Application Scientists, we understand that the success of your research hinges on the meticulous optimization of every experimental parameter. This guide provides in-depth, field-proven insights into determining the optimal working concentration of MK-571, a potent inhibitor of the Multidrug Resistance Protein 1 (MRP1/ABCC1), for your cell-based assays.
FAQ 1: What is MK-571 and why is concentration optimization so critical?
MK-571 is a selective and potent small molecule inhibitor widely used in research to block the function of the ATP-binding cassette (ABC) transporter MRP1 (ABCC1) and, to some extent, MRP4 (ABCC4).[1][2][3] MRP1 is a cellular efflux pump that actively removes a wide range of substrates from the cell, including therapeutic drugs, leading to multidrug resistance in cancer.[4][5] By inhibiting MRP1, MK-571 can increase the intracellular concentration and efficacy of these drugs.
However, the utility of MK-571 is critically dependent on using the correct concentration. This is because:
-
Cell-Type Specificity: The expression level of MRP1 can vary dramatically between different cell lines, directly impacting the concentration of MK-571 required for effective inhibition.
-
Off-Target Effects: MK-571 was originally developed as an antagonist for the cysteinyl leukotriene receptor 1 (CysLT1).[2] At higher concentrations, it can also inhibit other cellular proteins like phosphodiesterases (PDEs), which can alter cAMP/cGMP signaling and produce confounding results.[2][6]
-
Concentration-Dependent Cytotoxicity: At excessively high concentrations (typically >70 µM), MK-571 can induce apoptosis or necrosis independent of its MRP1-inhibitory activity.[2][7]
Therefore, a "one-size-fits-all" concentration is not scientifically sound. The goal of optimization is to find the lowest concentration that provides maximal MRP1 inhibition without inducing off-target effects or direct cytotoxicity.
FAQ 2: What is a good starting point? Where should I begin my dose-response experiments?
While the optimal concentration must be determined empirically for your specific cell line and assay, published data provides a logical starting range. We recommend beginning with a broad, logarithmic dose-response curve to efficiently map the compound's activity.
Table 1: Suggested Starting Concentration Ranges for MK-571
| Application | Typical Starting Range (µM) | Key Considerations & Rationale |
| Reversing Chemoresistance | 5 - 50 µM | This range is often effective for sensitizing MRP1-overexpressing cancer cells to chemotherapeutics like doxorubicin or vincristine.[8][9] The goal is to find the concentration that restores drug sensitivity without being toxic on its own. |
| MRP1 Substrate Efflux Assays | 1 - 25 µM | For functional assays using fluorescent MRP1 substrates (e.g., calcein-AM, Fluo-3), lower concentrations are often sufficient to see a significant increase in intracellular fluorescence.[1] |
| Signaling Pathway Studies | 5 - 20 µM | If investigating MRP1's role in the transport of signaling molecules (e.g., S1P), it is critical to stay below concentrations known to inhibit PDEs (~40-50 µM) to avoid confounding signaling effects.[4][6] |
FAQ 3: How do I experimentally determine the optimal concentration?
A systematic, two-pronged approach is essential. First, you must determine the effective concentration (EC₅₀) for MRP1 inhibition in your system. Second, you must determine the cytotoxic concentration (CC₅₀) of MK-571 alone. The optimal concentration will lie in the window between these two values.
Below is a workflow and detailed protocols to guide you through this process.
Caption: Workflow for optimizing MK-571 concentration.
Protocol 1: Determining the Effective Concentration (EC₅₀) of MK-571
This protocol uses a fluorescent MRP1 substrate, calcein-AM, to measure the functional inhibition of MRP1. Calcein-AM is non-fluorescent and cell-permeable. Inside the cell, esterases cleave it into the fluorescent molecule calcein. MRP1 actively pumps calcein-AM out, so inhibiting MRP1 with MK-571 will lead to higher intracellular calcein fluorescence.
Materials:
-
Your cell line of interest
-
96-well clear-bottom, black-walled plates
-
MK-571 (prepare a 10-20 mM stock in anhydrous DMSO)
-
Calcein-AM (prepare a 1 mM stock in anhydrous DMSO)
-
Fluorescence plate reader (Excitation: 495 nm, Emission: 515 nm)
Procedure:
-
Cell Seeding: Seed your cells in the 96-well plate at a density that will result in a 80-90% confluent monolayer on the day of the assay. Allow them to adhere and grow for 24 hours.
-
MK-571 Preparation: Prepare a serial dilution of MK-571 in pre-warmed culture medium. A good starting range is 0, 0.1, 0.5, 1, 2.5, 5, 10, 25, and 50 µM. Include a "vehicle control" well containing the same final concentration of DMSO as your highest MK-571 concentration (typically ≤0.5%).
-
Inhibitor Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of MK-571. Incubate for 30-60 minutes at 37°C. This allows MK-571 to enter the cells and engage with the MRP1 transporter.
-
Substrate Loading: Add calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Wash the cells gently with PBS to remove extracellular dye. Add fresh PBS or medium and immediately read the fluorescence intensity on the plate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells). Plot the fluorescence intensity against the log of the MK-571 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
Protocol 2: Assessing MK-571 Cytotoxicity (CC₅₀) using an MTT Assay
This protocol should be run in parallel with your efficacy studies to determine the concentration at which MK-571 itself becomes toxic to the cells.[7][10]
Materials:
-
Your cell line of interest
-
96-well standard clear plates
-
MK-571 (from the same stock as Protocol 1)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Absorbance plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells as in Protocol 1.
-
MK-571 Treatment: Prepare a serial dilution of MK-571 in the medium. Use a wider range that extends into potentially toxic concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Include a vehicle control.
-
Incubation: Treat the cells and incubate for a period that matches the duration of your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot % viability against the log of the MK-571 concentration to determine the CC₅₀ (the concentration that causes 50% cell death).
Interpreting the Results: Your ideal working concentration will be significantly below the CC₅₀ and at or above the EC₅₀, typically on the plateau of the efficacy dose-response curve.
FAQ 4: My cells are dying. How can I distinguish between targeted anti-cancer effects and non-specific inhibitor toxicity?
This is a critical question, especially when using MK-571 to enhance the effect of a chemotherapeutic agent.
-
Isolate the Variables: The key is to run the right controls. You must run a cytotoxicity assay (like Protocol 2) with MK-571 alone . This tells you the inherent toxicity of the inhibitor.
-
Compare Conditions: In your main experiment, you will have cells treated with (A) Vehicle, (B) Chemotherapeutic alone, (C) MK-571 alone, and (D) Chemotherapeutic + MK-571.
-
Analyze the Outcome:
-
If condition (C) shows significant cell death, your MK-571 concentration is too high and causing direct cytotoxicity.[7]
-
If cell death in condition (D) is significantly greater than in (B) and (C) combined, you are observing the desired synergistic or additive effect (chemosensitization).
-
If cell death in (D) is similar to (C), the observed effect is likely just inhibitor toxicity.
-
Caption: MK-571 blocks the MRP1 pump, causing substrate accumulation.
FAQ 5: MK-571 isn't working in my assay. What are the common causes?
If you don't observe the expected effect (e.g., no increase in drug sensitivity or substrate fluorescence), consider these troubleshooting steps:
-
Confirm MRP1 Expression: The most common reason for a lack of effect is that your cell line does not express sufficient levels of functional MRP1. Verify MRP1/ABCC1 expression by Western Blot, qPCR, or flow cytometry. Include a known MRP1-positive cell line (e.g., HEK293-MRP1 transfectants, H69AR cells) as a positive control.[8]
-
Inhibitor Stability: MK-571, like many small molecules, can degrade over time in aqueous solutions. Always prepare fresh dilutions in media for each experiment from a frozen, anhydrous DMSO stock.
-
Assay Duration and Endpoint: Ensure your incubation times are appropriate. MRP1 inhibition is typically rapid (minutes to hours). If your experimental endpoint is long (e.g., >72 hours), you may need to replenish the media containing fresh MK-571.
-
Substrate Competition: If you are using MK-571 to enhance a drug's effect, it's possible the drug itself is also a weak MRP1 substrate or inhibitor, leading to complex competitive interactions.[8] A full dose-response matrix may be needed to understand the relationship.
FAQ 6: What are the key off-target effects I should be aware of?
Beyond direct cytotoxicity, be mindful of MK-571's known pharmacological activities that are independent of MRP1.[11]
-
CysLT1 Receptor Antagonism: This is MK-571's original and most potent activity.[12] If your cells express CysLT1 receptors and your assay involves inflammatory or calcium signaling pathways, you could be observing effects unrelated to MRP1.
-
Phosphodiesterase (PDE) Inhibition: At concentrations approaching 50 µM, MK-571 can inhibit PDEs, leading to an increase in intracellular cAMP.[2][6] This is a critical confounder in any study related to G-protein coupled receptors or cAMP-mediated signaling. If you suspect this is an issue, consider using a structurally different MRP1 inhibitor (like Reversan) to confirm your findings.[3]
By following this structured approach—starting with a broad dose-response, carefully dissecting efficacy from cytotoxicity, and using appropriate controls—you can confidently determine the optimal MK-571 concentration for generating robust, reliable, and publishable data.
References
-
Leung, E., et al. (2020). Roles of ABCC1 and ABCC4 in Proliferation and Migration of Breast Cancer Cell Lines. International Journal of Molecular Sciences. [Link]
-
Fofana, I., et al. (2015). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]
-
Cole, S. P. (2014). Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter. The Journal of Biological Chemistry. [Link]
-
Loo, T. W., Bartlett, M. C., & Clarke, D. M. (2021). Overexpression of ABCC1 Confers Drug Resistance to Betulin. Molecules. [Link]
-
ResearchGate. (n.d.). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. [Link]
-
ResearchGate. (n.d.). Effect of MK571 on the cytotoxicity caused by the MeHg−SG adduct. [Link]
-
Sassi, Y., et al. (2008). Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP. The Journal of Biological Chemistry. [Link]
-
Antolin, A. A., & Al-Lazikani, B. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology. [Link]
-
Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Kips, J. C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease. [Link]
-
Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]
-
Margolskee, D. J., et al. (1991). Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology. [Link]
-
Obeng, E., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Frontiers in Oncology. [Link]
-
He, G., et al. (2018). Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir. Oncology Letters. [Link]
-
Beretta, G. L., et al. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers. [Link]
-
Xia, X., et al. (2012). Overcoming multidrug-resistance in vitro and in vivo using the novel P-glycoprotein inhibitor 1416. Bioscience Reports. [Link]
-
Reinisch, D., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Pharmaceutics. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Overexpression of ABCC1 Confers Drug Resistance to Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dojindo.com [dojindo.com]
- 11. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-571 Technical Support Center: Navigating and Overcoming Off-Target Effects
Introduction
MK-571 is a widely utilized pharmacological tool primarily known for its potent inhibition of the Multidrug Resistance Protein 1 (MRP1), also identified as ABCC1.[1][2] This transporter plays a critical role in the cellular efflux of a vast array of substrates, including anticancer drugs and endogenous molecules. While invaluable for studying MRP1-mediated transport, MK-571, like many chemical probes, is not perfectly specific. Its off-target effects can introduce significant variables into experiments, potentially leading to data misinterpretation.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and mitigating the off-target effects of MK-571. By integrating mechanistic explanations with practical, validated troubleshooting protocols, this guide is designed to enhance the precision and reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Q1: What is the primary mechanism of action for MK-571?
A1: MK-571 functions as a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[3][4][5] Beyond this primary role, it is extensively used in research as an inhibitor of the MRP1/ABCC1 transporter.[3][4] MRP1 is a member of the ATP-binding cassette (ABC) transporter superfamily, which actively pumps various molecules out of cells.[1] MK-571 competitively binds to MRP1, thereby blocking the efflux of its substrates.[1]
Caption: Fig 1: MK-571 inhibits the MRP1-mediated export of substrates.
Q2: What are the principal off-target effects associated with MK-571?
A2: It is critical for researchers to be aware of MK-571's potential to interact with molecules other than MRP1, as these interactions can influence experimental results.[6][7] The most frequently documented off-target effects include:
-
Inhibition of other ABC transporters: MK-571 is known to inhibit other members of the MRP family, particularly MRP4 (ABCC4).[3][4][8] Some evidence also suggests it can affect the function of other transporters like ABCG2 (BCRP), though often to a lesser extent.[9][10][11]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: MK-571 was originally developed as a CysLT1 antagonist.[12][13] This activity is highly potent and could be a confounding factor in systems where this receptor is expressed and functional.[12][13]
-
Cytotoxicity: At higher concentrations, MK-571 can induce cytotoxicity, which may be independent of its action on MRP1.[14][15] This is a crucial factor to control for, as cell death can obscure or be mistaken for specific inhibitory effects.
Q3: What is a standard working concentration for MK-571 in experiments?
A3: The optimal concentration of MK-571 is highly dependent on the specific cell type, its MRP1 expression level, and the substrate under investigation. For in vitro studies, a common starting range is 10-50 μM.[9][12] However, it is essential to perform a dose-response analysis to identify the lowest concentration that effectively inhibits MRP1 without inducing significant cytotoxicity or off-target effects in your specific model.
| Parameter | Recommended Concentration Range | Key Considerations |
| MRP1 Inhibition (in vitro) | 10 - 50 µM | A dose-response curve (e.g., 1, 10, 25, 50 µM) is strongly recommended.[9] |
| Potential for Off-Target Effects | > 50 µM | Increased probability of inhibiting other MRPs and inducing cytotoxicity.[15] |
| Cytotoxicity | Highly cell-type dependent | Always run a concurrent cell viability assay.[12][15] |
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides a structured approach to resolving common issues encountered when using MK-571.
Issue 1: MK-571 Fails to Produce the Expected Effect
Possible Cause 1: Insufficient MRP1 Expression
-
Scientific Rationale: The effect of MK-571 is contingent on the presence of its target, MRP1. If the experimental cells lack sufficient levels of functional MRP1, the inhibitor will have no discernible effect.
-
Troubleshooting Protocol:
-
Confirm MRP1 Expression:
-
Western Blot: Use a validated anti-MRP1/ABCC1 antibody to detect MRP1 protein in cell lysates.
-
RT-qPCR: Quantify ABCC1 mRNA levels to verify gene expression.
-
Immunofluorescence: Visualize the subcellular localization of MRP1, which should be predominantly at the plasma membrane.
-
-
Employ a Positive Control: Use a cell line known to overexpress MRP1 (e.g., A549 or transfected HEK293 cells) as a positive control to confirm the activity of your MK-571 batch.[16]
-
Possible Cause 2: Degradation or Inactivity of MK-571
-
Scientific Rationale: MK-571 is a chemical compound that can lose its activity if not stored or handled correctly.
-
Troubleshooting Steps:
-
Verify Storage: MK-571 powder should be stored at -20°C. Stock solutions, typically in DMSO, should be aliquoted to prevent multiple freeze-thaw cycles and also stored at -20°C.
-
Use Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock.
-
Source from a Reputable Vendor: Ensure the purity and quality of your MK-571 by purchasing from a reliable supplier.
-
Issue 2: Observed Cellular Effects May Be Due to Cytotoxicity
Scientific Rationale: It is critical to distinguish between a specific pharmacological effect (MRP1 inhibition) and a non-specific toxic effect. If MK-571 is causing cell death at the concentration used, any observed phenotype could be an artifact of cellular stress or death pathways.[14][15]
Troubleshooting Workflow:
Caption: Fig 3: Workflow for validating on-target effects.
Experimental Rationale:
-
On-Target Confirmation: If the cellular phenotype induced by MK-571 is absent in the MRP1-deficient cells, it strongly indicates that the effect is mediated through MRP1.
-
Off-Target Indication: If MK-571 continues to elicit the same response in cells lacking MRP1, this is a clear indication of an off-target mechanism. In such cases, consider that the effect may be mediated by another target, such as MRP4 or CysLT1. [3][13][15]
References
-
Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]
-
ResearchGate. (n.d.). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. [Link]
-
ResearchGate. (n.d.). MRP1 inhibitor MK-571 shifts cellular thiol pools, further potentiating APR-246 efficacy. [Link]
-
ResearchGate. (n.d.). Effect of MK571 on the cytotoxicity caused by the MeHg−SG adduct. (A). [Link]
-
Perrone, M., et al. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers, 13(19), 4886. [Link]
-
Munson, P., et al. (2016). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. Frontiers in Neurology, 7, 198. [Link]
-
Poku, E. K., & Iram, S. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. PeerJ, 10, e12594. [Link]
-
Henrich, C. J., et al. (2006). New Inhibitors of ABCG2 Identified by High-throughput Screening. Molecular Cancer Therapeutics, 5(3), 567-575. [Link]
-
Fofana, I., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]
-
ResearchGate. (n.d.). The effect of MK571 and Reversan on cell proliferation and 2D-migration in commercial, primary, and recurrent GBM cell lines. [Link]
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Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. [Link]
-
Kips, J. C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease, 145(4 Pt 1), 779-783. [Link]
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Margolskee, D. J., et al. (1991). Plasma drug profiles and tolerability of MK-571 (L-660,711), a leukotriene D4 receptor antagonist, in man. Journal of Clinical Pharmacology, 31(7), 633-638. [Link]
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Briz, O., et al. (2024). Extracellular Vesicles as Surrogates for the Regulation of the Drug Transporters ABCC2 (MRP2) and ABCG2 (BCRP). International Journal of Molecular Sciences, 25(8), 4181. [Link]
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Wu, P., et al. (2017). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 42, 1-10. [Link]
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Giammona, G., et al. (1991). Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist. Annals of the New York Academy of Sciences, 629, 148-156. [Link]
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Taylor, C. W., et al. (2022). The roles of the human ATP-binding cassette transporters P-glycoprotein and ABCG2 in multidrug resistance in cancer and at endogenous sites: future opportunities for structure-based drug design of inhibitors. Cancer Drug Resistance, 5(4), 929-950. [Link]
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Miyake, T., et al. (2019). Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications. Frontiers in Pharmacology, 10, 237. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Wu, C. P., et al. (2017). Licochalcone A Selectively Resensitizes ABCG2-Overexpressing Multidrug-Resistant Cancer Cells to Chemotherapeutic Drugs. Journal of Natural Products, 80(8), 2269-2278. [Link]
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Technical Support Center: Ensuring the Stability of MK-571 Methyl Ester in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for MK-571 Methyl Ester. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Ensuring the integrity of your experimental compounds is paramount for reproducible and reliable data. This compound, like many ester-containing molecules, is susceptible to degradation, primarily through hydrolysis. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to help you maintain the stability and efficacy of your this compound solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My experimental results are inconsistent or show lower-than-expected biological activity. Could this be a compound stability issue?
A1: Yes, inconsistent results or a loss of potency are classic indicators of compound degradation. The methyl ester moiety of this compound is susceptible to hydrolysis, which converts it to its corresponding carboxylic acid, MK-571. While MK-571 is itself a potent CysLT1 receptor antagonist and MRP1 inhibitor, its physicochemical properties, such as cell permeability and solubility, differ from the ester form.[1] This conversion can lead to unpredictable concentrations of the active compound and variability in your experimental outcomes.
The primary cause of this degradation is exposure to water, which can be present in non-anhydrous solvents or introduced from the atmosphere.[2][3] The rate of this hydrolysis is significantly accelerated by acidic or basic conditions.[4][5] Therefore, using high-purity, anhydrous solvents and minimizing exposure to moisture are critical first steps. We recommend verifying the integrity of your solution using the HPLC protocol provided below (Protocol 2).
Q2: I observed a precipitate in my stock solution after thawing it from -20°C storage. What should I do?
A2: A precipitate can form for two main reasons: poor solubility at lower temperatures or degradation of the compound.
First, ensure the precipitate is not simply the compound coming out of solution due to the cold. Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate briefly to see if it redissolves.[6] If the precipitate dissolves completely, your compound is likely intact. To prevent this in the future, consider storing at a slightly lower concentration or ensuring the solution is fully dissolved before freezing.
If the precipitate does not redissolve upon warming, it may be a degradation product. The hydrolyzed form, MK-571, has different solubility characteristics than the methyl ester and could precipitate out of an organic solvent like DMSO. Do not proceed with your experiment. The solution's integrity is compromised. We recommend discarding the solution and preparing a fresh stock from solid material, following the best practices outlined in Protocol 1.
Q3: How can I definitively confirm if my this compound solution has degraded?
A3: The most reliable method to assess the stability of your compound is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or LC-MS.[7][8] Hydrolysis of this compound will produce the more polar MK-571 carboxylic acid. On a reversed-phase HPLC column (like a C18), the carboxylic acid will have a shorter retention time than the parent ester.
By running an HPLC analysis of your solution, you can look for the appearance of a new, earlier-eluting peak corresponding to the hydrolyzed product. Comparing the peak area of this new peak to the parent compound's peak will allow you to quantify the percentage of degradation. A simple, generic HPLC method is provided in Protocol 2 to guide you.
Logical Troubleshooting Workflow
Here is a visual guide to help you troubleshoot stability issues with your this compound solution.
Caption: Troubleshooting workflow for this compound stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the methyl ester bond to form the corresponding carboxylic acid (MK-571) and methanol.[9] This reaction is catalyzed by the presence of water and is accelerated under either acidic or basic pH conditions.[3][5]
Caption: Hydrolysis of this compound to its carboxylic acid.
Q2: What are the recommended solvents for preparing stock solutions?
A2: For the highest stability, use a high-purity, anhydrous aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is highly recommended.[1][6] While this compound is also soluble in other organic solvents like dichloromethane and ethyl acetate, these are more volatile and less common for preparing stock solutions for biological assays.[10] Always use a fresh, unopened bottle of solvent or solvent from a properly stored container (e.g., stored over molecular sieves) to minimize water content.[2]
Q3: How should I store the solid form of this compound?
A3: Solid this compound should be stored at -20°C in a tightly sealed container. For long-term stability, it is critical to protect it from moisture and light. We recommend storing the vial inside a desiccator at -20°C to create a dry environment.[2][11]
Q4: What are the best practices for storing stock solutions?
A4: Once dissolved in anhydrous DMSO, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[12] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[11] While some sources suggest stability for several months at -20°C, it is best practice to prepare fresh solutions or use them within one month.[6][13] Before use, allow the aliquot to equilibrate to room temperature completely before opening the cap to prevent atmospheric moisture from condensing into the cold solution.
Q5: Can I use aqueous buffers (e.g., PBS, cell culture media) to make my final working solutions?
A5: Yes, but with extreme caution. The introduction of an aqueous environment will initiate hydrolysis. The rate will depend on the pH and temperature.[14][15] Therefore, you should prepare the final aqueous working solutions immediately before adding them to your experiment. Do not store this compound in aqueous buffers for any significant length of time, as degradation is inevitable.
Data and Storage Summary
| Form | Solvent | Storage Temperature | Key Recommendations |
| Solid Powder | N/A | -20°C | Store in a desiccator to protect from moisture. Protect from light.[2] |
| Stock Solution | Anhydrous DMSO | -20°C to -80°C | Aliquot into single-use volumes. Avoid freeze-thaw cycles. Use freshly opened, high-purity solvent.[6][12] |
| Working Solution | Aqueous Buffer/Media | Use Immediately | Prepare fresh right before the experiment. Do not store. Hydrolysis will occur.[16] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Anhydrous DMSO
-
Objective: To prepare a stable stock solution of this compound.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated balance and pipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.
-
In a controlled environment with low humidity, weigh out the desired amount of the solid compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing for 1-2 minutes. If needed, brief sonication in a water bath can be used. Visually confirm that no solid particles remain.
-
Aliquot the stock solution into single-use, tightly-capped amber vials. The volume of each aliquot should be sufficient for one experiment.
-
Immediately store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To qualitatively and quantitatively assess the degradation of this compound into its carboxylic acid form. This is a general method; parameters may need optimization for your specific system.[17][18]
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Your this compound solution (diluted in mobile phase)
-
-
Procedure:
-
Sample Preparation: Dilute a small amount of your stock solution (e.g., 5 µL of a 10 mM stock) into 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or as appropriate for the compound's chromophore)
-
Gradient:
-
0-2 min: 50% B
-
2-12 min: Linear gradient from 50% to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 50% B
-
16-20 min: Re-equilibrate at 50% B
-
-
-
Analysis:
-
Inject a sample of a freshly prepared, known-good solution of this compound to establish the retention time of the parent compound.
-
Inject your test sample.
-
Interpretation: The parent this compound will be a later-eluting, less polar peak. The hydrolyzed MK-571 carboxylic acid will appear as a new, more polar peak with a shorter retention time. The relative peak areas can be used to estimate the percentage of degradation.
-
-
References
- MedchemExpress. (n.d.). MK-571 (L-660711) | ABCC1/MRP4 Inhibitor.
- Selleck Chemicals. (n.d.). MK571 MRP Inhibitor.
- PubMed. (1990). Stereospecific HPLC method for the quantitation of the enantiomers of MK-0571, a potent leukotriene D4 receptor antagonist, in biological specimens.
-
Durand, M., et al. (2014). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 58(12), 7179-7187. Available from: [Link]
- Abcam. (n.d.). MK 571 sodium salt (L 660711 sodium salt), CysLT1 receptor antagonist.
- R&D Systems. (n.d.). MK 571 | Leukotriene and Related Receptor Inverse Agonists.
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
- PubMed. (1991). High-performance Liquid Chromatographic Method for the Determination of a Novel Leukotriene D4 Antagonist (MK-0571) in Biological Specimens.
- ResearchGate. (2015). Any advice about the stability of ester and carbamate containing compounds?
- APExBIO. (n.d.). MK-571 10mM (in 1mL DMSO) - Cysteinyl Leukotriene Receptor Antagonist.
- MyBioSource. (n.d.). This compound biochemical.
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Chemguide. (n.d.). Hydrolysing esters.
- Hello Bio. (n.d.). MK-571 sodium salt - Leukotriene LTD4 antagonist.
- PubMed. (2016). Chemical De-Conjugation for Investigating the Stability of Small Molecule Drugs in Antibody-Drug Conjugates.
- BenchChem. (n.d.). A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods.
- PubMed. (2005). Treatment persistence with leukotriene receptor antagonists and inhaled corticosteroids.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
- Chemistry LibreTexts. (2023). The Hydrolysis of Esters.
- KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis.
- Apollo Scientific. (n.d.). Best Practices for Chemical Storage in Research Labs.
- Reddit. (n.d.). Hydrolysis of methyl eaters.
- PubMed. (2001). Leukotriene receptor antagonists in the treatment of asthma.
- Sigma-Aldrich. (n.d.). MK-571 sodium salt hydrate 95 (HPLC) CAS 115103-85-0.
- NIH National Library of Medicine. (2023). Leukotriene Receptor Antagonists.
- Wikipedia. (n.d.). Antileukotriene. Retrieved from en.wikipedia.org/wiki/Antileukotriene.
- Frontiers. (n.d.). Endotype-driven decisions in choosing a biologic for airway diseases.
- ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices.
- GMP Plastics. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety.
- Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely.
- PubMed. (2011). Best practices in compound management for preserving compound integrity and accurately providing samples for assays.
- Merck Millipore. (n.d.). Complete Monograph Methods.
- SIELC Technologies. (n.d.). HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column.
- PubMed. (1985). Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids.
- SIELC Technologies. (n.d.). HPLC Separation of Haloaromatics and Quinones on Newcrom B Column.
- PubMed. (1990). Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man.
- NIH National Library of Medicine. (2011). MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC3139824/.
- PubMed. (1973). Kinetics and factors affecting stability of methylprednisolone in aqueous formulation.
- SciELO. (2008). A study on the stability of anhydroecgonine methyl ester (crack biomarker), benzoylecgonine, and cocaine in human urine.
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- 18. Chemical de-conjugation for investigating the stability of small molecule drugs in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from MK-571 Treated Samples
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing MK-571 in their experiments. The following information provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this compound and ensure the robust interpretation of your data.
Introduction: The Dual Identity of MK-571
MK-571 is a widely used chemical tool, but its utility is matched by its complexity. Originally developed as a potent, selective, and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), it has since been extensively adopted as an inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1][2] This dual activity, coupled with a range of other off-target effects, presents significant challenges in data interpretation.[3] This guide will help you design self-validating experiments and troubleshoot unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the primary and off-target activities of MK-571?
A1: MK-571 is not a perfectly "clean" inhibitor. While it is a potent antagonist of the CysLT1 receptor and a well-recognized inhibitor of MRP1, it interacts with several other proteins, often with high affinity.[4][5] This polypharmacology is a critical consideration in experimental design.[6] Unexpected results can often be traced back to these off-target effects.
Table 1: Known Molecular Targets of MK-571
| Target | Activity | Affinity / Potency (Reported Values) | Reference(s) |
| CysLT1 Receptor | Antagonist / Inverse Agonist | Kᵢ: 2.1 nM (human lung); EC₅₀: 1.3 nM | [4][7] |
| MRP1 (ABCC1) | Inhibitor | Potent, often used at 10-50 µM | [8] |
| MRP4 (ABCC4) | Inhibitor | Often inhibited along with MRP1 | [4][9] |
| BCRP (ABCG2) | Inhibitor | Potent inhibition noted | [3][10] |
| Organic Anion-Transporting Polypeptides (OATPs) | Inhibitor | Broad and potent inhibition of human OATPs and rat Oatps | [3] |
It is crucial to acknowledge that MK-571 is not selective for MRP transporters and its use as a specific MRP1 inhibitor is problematic without additional orthogonal controls.[3]
Q2: What is a typical working concentration for MK-571?
A2: The optimal concentration is highly dependent on your experimental goal and system.
-
For CysLT1 receptor antagonism: Due to its high affinity, low nanomolar concentrations are often sufficient.[4][7]
-
For MRP1/MRP4 inhibition: Researchers commonly use concentrations ranging from 10 µM to 50 µM.[8][9][11] However, at these higher concentrations, the likelihood of off-target effects and potential cytotoxicity increases significantly.
Q3: Is MK-571 cytotoxic?
A3: Yes, MK-571 can exhibit cytotoxicity, particularly at the higher concentrations used for MRP inhibition. Some studies have shown that MK-571 can induce apoptosis at ~75 µM and necrosis at concentrations of 100 µM or higher in certain cell lines.[5][12] Furthermore, by inhibiting efflux pumps, MK-571 can enhance the cytotoxicity of other compounds or endogenous metabolites by trapping them inside the cell.[13] It is mandatory to perform a cytotoxicity assay in your specific cell model before proceeding with functional experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when using MK-571. Each problem is followed by an analysis of potential causes and actionable solutions to validate your findings.
Problem 1: Unexpected or contradictory phenotypic results after MK-571 treatment.
-
You expected to see an effect related to MRP1 inhibition (e.g., increased intracellular drug accumulation), but instead, you observe a change in a signaling pathway.
Potential Causes & Solutions:
-
Causality: The observed effect may be mediated by CysLT1 receptor antagonism, not MRP1 inhibition. The CysLT1 receptor is a G protein-coupled receptor (GPCR) involved in inflammation and calcium signaling.[1] Antagonizing it can have widespread cellular effects completely independent of transporter activity.
-
Solution: To dissect these two primary effects, use a structurally unrelated CysLT1 antagonist (e.g., Zafirlukast) and a structurally unrelated MRP1 inhibitor (e.g., Reversan).[9] If the phenotype is replicated with the other MRP1 inhibitor but not the CysLT1 antagonist, you can have higher confidence that the effect is MRP1-mediated.
-
-
Causality: Your results could be due to the inhibition of other transporters. As noted in Table 1, MK-571 is a potent inhibitor of BCRP and various OATPs.[3] If your compound of interest is a substrate of these transporters, MK-571 will confound your results.
-
Solution: The most robust method to confirm the involvement of a specific transporter is through genetic knockdown. Use siRNA or shRNA to specifically silence the gene for your target transporter (e.g., ABCC1 for MRP1). If the phenotype of genetic knockdown matches the phenotype of MK-571 treatment, this provides strong evidence for on-target activity.[9]
-
Diagram 1: The Target Ambiguity of MK-571
Caption: MK-571 interacts with multiple proteins, complicating data interpretation.
Problem 2: High variability or poor reproducibility in experiments.
-
The magnitude of the effect of MK-571 treatment varies significantly between experimental repeats.
Potential Causes & Solutions:
-
Causality: MK-571 is typically dissolved in DMSO, and improper handling of the stock solution or vehicle controls can lead to variability.
-
Solution: Prepare single-use aliquots of your MK-571 stock solution to avoid repeated freeze-thaw cycles. Always include a "vehicle control" group in every experiment, treating cells with the same final concentration of DMSO used in the MK-571-treated group. Ensure the final DMSO concentration is low (typically <0.5%) and non-toxic to your cells.
-
-
Causality: The expression level of MRP1 or other target transporters can vary with cell passage number, confluence, or culture conditions, altering the cell's sensitivity to MK-571.
-
Solution: Standardize your cell culture protocols. Use cells within a defined low-passage number range. Seed cells at a consistent density and treat them at the same level of confluence for all experiments. Periodically verify the expression of your target protein (e.g., via Western blot or qPCR) to ensure consistency.
-
Problem 3: MK-571 treatment enhances, rather than reverses, the cytotoxicity of my drug.
-
You are co-administering MK-571 to block the efflux of a chemotherapy drug, but the combination is more toxic than the drug alone, even in cells thought to be non-resistant.
Potential Causes & Solutions:
-
Causality: This phenomenon, known as collateral sensitivity, can occur.[14] It suggests that in the presence of the inhibitor, the cancer cell becomes hypersensitive to the drug. This can happen if MRP1 is also responsible for effluxing an endogenous toxic metabolite. By blocking this efflux with MK-571, you may be causing an intracellular buildup of this toxic substance, which synergizes with your chemotherapy agent.[14]
-
Solution: This is a complex biological question rather than a technical error. The key is to confirm that the effect is truly mediated by MRP1. Co-administer your drug with the MRP1 inhibitor MK-571 and, in a separate experiment, with a specific MRP1 siRNA. If both approaches lead to enhanced cytotoxicity, you have discovered a potentially valuable therapeutic vulnerability.[14]
-
Experimental Protocol: A Self-Validating Workflow for Assessing MRP1-Mediated Efflux
This protocol provides a framework for determining if an observed cellular response to MK-571 is genuinely due to its inhibition of MRP1. It uses a fluorescent MRP1 substrate (e.g., Calcein-AM) as a model, but the principles can be applied to other substrates.
Objective: To validate that the accumulation of a substrate is specifically due to the inhibition of MRP1.
Materials:
-
Your cell line of interest (adherent or suspension)
-
Calcein-AM (or other fluorescent MRP1 substrate)
-
MK-571 sodium salt
-
A second, structurally unrelated MRP1 inhibitor (e.g., Reversan)
-
Validated siRNA targeting ABCC1 (MRP1) and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
DMSO (vehicle)
-
Fluorescence plate reader or flow cytometer
Workflow Diagram: Self-Validating Experimental Design
Caption: A logical workflow to confirm the on-target effect of MK-571.
Step-by-Step Methodology:
-
Preliminary Step: Cytotoxicity Assay
-
Seed your cells in a 96-well plate.
-
Treat with a range of MK-571 concentrations (e.g., 1 µM to 100 µM) and the corresponding DMSO vehicle concentrations for your planned experiment duration (e.g., 24-48 hours).
-
Assess cell viability using an MTS or similar assay. Determine the maximum non-toxic concentration of MK-571 for your cell line.
-
-
Phase 1: Chemical Inhibition with MK-571
-
Seed cells in a suitable format (e.g., 96-well black-walled plate).
-
Pre-incubate cells with either vehicle (DMSO) or your chosen non-toxic concentration of MK-571 (e.g., 25 µM) for 30-60 minutes.[14]
-
Add the fluorescent substrate Calcein-AM at its recommended concentration.
-
Incubate for the appropriate time (e.g., 30 minutes).
-
Wash cells with cold PBS to remove extracellular dye.
-
Measure intracellular fluorescence. An increase in fluorescence in the MK-571 treated group suggests inhibition of efflux.[15]
-
-
Phase 2: Orthogonal Validation
-
Part A - Alternative Inhibitor: Repeat the experiment from Phase 1, but this time include an additional group treated with a structurally different MRP1 inhibitor (e.g., Reversan). If Reversan produces a similar increase in fluorescence to MK-571, it strengthens the case for MRP1 involvement.
-
Part B - Genetic Knockdown:
-
Transfect one set of cells with a non-targeting control siRNA and another set with a validated siRNA against ABCC1 (the gene for MRP1).
-
Allow 48-72 hours for the knockdown to take effect. It is essential to confirm the knockdown efficiency via Western blot or qPCR.
-
Perform the Calcein-AM accumulation assay on both the control and the ABCC1-knockdown cells (without any chemical inhibitors).
-
If the ABCC1-knockdown cells show a significant increase in fluorescence compared to the control siRNA-treated cells, and this increase is of a similar magnitude to that caused by MK-571, you have strong, validated evidence that the efflux is MRP1-dependent.
-
-
-
Phase 3: Data Interpretation
-
If the results from the MK-571 treatment, the alternative inhibitor treatment, and the siRNA knockdown all align, you can confidently conclude that your initial observation was due to the specific inhibition of MRP1.
-
If the siRNA knockdown has no effect, but MK-571 does, your MK-571-mediated result is an off-target effect.
-
References
-
Gauthier, A., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. Available at: [Link]
-
Wang, Y., et al. (2015). Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing cells. Oncology Letters, 10(4), 2277-2282. Available at: [Link]
-
Al-Nasser, M., et al. (2023). Suspected Adverse Drug Reactions Associated with Leukotriene Receptor Antagonists Versus First-Line Asthma Medications: A National Registry–Pharmacology Approach. Pharmaceuticals, 16(5), 743. Available at: [Link]
-
El-Sheikh, A., et al. (2015). Are The Commonly Used Drug Transport Inhibitors, Elacridar, MK-571, And Ko143, As Selective As Often Assumed? ResearchGate. Available at: [Link]
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Toyama, T., et al. (2018). Effect of MK571 on the cytotoxicity caused by the MeHg−SG adduct. ResearchGate. Available at: [Link]
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Bitu, C. C., et al. (2018). The anti-asthmatic drug MK571 as a potential therapeutic agent for Uveal Melanoma. Investigative Ophthalmology & Visual Science, 59(9), 484-484. Available at: [Link]
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Al-Nasser, M., et al. (2023). Suspected Adverse Drug Reactions Associated with Leukotriene Receptor Antagonists Versus First Line Asthma Medications: A National Registry-Pharmacology Approach. medRxiv. Available at: [Link]
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van der Veldt, A. A., et al. (2005). Multidrug transporter activity in lymphocytes. Journal of Leukocyte Biology, 78(4), 869-879. Available at: [Link]
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Munson, P., et al. (2016). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. Frontiers in Oncology, 6, 20. Available at: [Link]
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Parmar, S. (2021, March 26). Anti-Asthmatic Drugs (Part 6) Leukotriene Receptor Antagonists & Lipoxygenase Inhibitors. YouTube. Available at: [Link]
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Lüders, T., et al. (2009). Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod. ResearchGate. Available at: [Link]
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Al-Khudairy, L., et al. (2021). Adverse drug reactions of leukotriene receptor antagonists in children with asthma: a systematic review. BMJ Paediatrics Open, 5(1), e001223. Available at: [Link]
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Singh, D., & M, L. (2023). Leukotriene Receptor Antagonists. In StatPearls. StatPearls Publishing. Available at: [Link]
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Zhang, Y., et al. (2012). MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. Food Chemistry, 134(2), 793-801. Available at: [Link]
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Hamdoun, A., et al. (2004). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. Environmental Health Perspectives, 112(13), A740-A741. Available at: [Link]
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Kips, J. C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease, 145(4_pt_1), 793-797. Available at: [Link]
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Osa-Andrews, B., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Frontiers in Oncology, 12, 821815. Available at: [Link]
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Antolin, A. A., & Workman, P. (2020). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 67, 4-21. Available at: [Link]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. Available at: [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from [Link]
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Wang, Y., et al. (2015). Multidrug resistance-associated protein 4 is a determinant of arsenite resistance. Molecular Medicine Reports, 12(4), 5351-5357. Available at: [Link]
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Ammendola, M., et al. (2020). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers, 12(11), 3379. Available at: [Link]
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Margolskee, D. J. (1991). Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist. Annals of the New York Academy of Sciences, 629, 148-156. Available at: [Link]
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how to control for MK-571 cytotoxicity in long-term experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We're observing significant cell death in our long-term ( > 72 hours) culture after treatment with MK-571, even at concentrations that are reportedly non-toxic in shorter assays. What's going on?
Answer: This is a common and critical observation. The cytotoxicity of MK-571, like many small molecule inhibitors, is dependent on both dose and duration. A concentration that appears safe in a 24- or 48-hour assay can become cytotoxic over a prolonged period. Several factors contribute to this:
-
Cumulative Toxicity: Continuous inhibition of the Multidrug Resistance Protein 1 (MRP1) can disrupt normal cellular homeostasis. MRP1 is responsible for effluxing a wide range of endogenous and xenobiotic substances. Its long-term inhibition can lead to the intracellular accumulation of toxic metabolites that would otherwise be cleared.
-
Off-Target Effects: While MK-571 is a potent MRP1 inhibitor, it can have off-target effects, especially at higher concentrations or with extended exposure.[1] For instance, it is also known to antagonize the cysteinyl leukotriene receptor 1 (CysLTR1).[2][3] These off-target interactions can trigger unintended signaling pathways leading to apoptosis or necrosis.
-
Cellular Stress Response: Prolonged exposure to a xenobiotic can induce a chronic stress response in cells. This can manifest as increased production of reactive oxygen species (ROS), mitochondrial dysfunction, or activation of pro-apoptotic pathways.[4]
Initial Troubleshooting Steps:
-
Re-evaluate Your Working Concentration: The first and most crucial step is to determine the optimal, non-toxic concentration of MK-571 for your specific cell line and experiment duration. This requires a detailed dose-response and time-course viability study.
-
Monitor Viability in Real-Time: For long-term experiments, endpoint viability assays may not capture the full picture. Consider using real-time, non-lytic viability assays that allow you to monitor cell health continuously over several days.[5]
Q2: How do I establish a reliable, non-toxic working concentration of MK-571 for my long-term experiments?
Answer: Establishing the correct concentration is paramount and requires a systematic approach. A single IC50 value from the literature is often insufficient for long-term studies.[6][7]
Workflow for Determining Optimal MK-571 Concentration:
Caption: Workflow for determining the optimal non-toxic concentration of MK-571.
Detailed Protocol: Dose-Response and Time-Course Viability Assessment
This protocol will help you determine the 50% cytotoxic concentration (CC50) and establish a safe working range for your long-term experiments.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
MK-571 stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well clear-bottom plates
-
A preferred viability assay kit (e.g., Resazurin-based, ATP-based luminescence, or real-time assays).[5][8][9]
Procedure:
-
Cell Seating: Seed your cells in a 96-well plate at a density that will ensure they remain in the exponential growth phase for the duration of your longest time point. Allow cells to adhere overnight.
-
Serial Dilution: Prepare a series of MK-571 dilutions in complete culture medium. A common range to test is from 0.1 µM to 100 µM.[2][10] Crucially, ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the vehicle-only control, and is at a non-toxic level (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of MK-571 or the vehicle control.
-
Incubation and Monitoring:
-
For a dose-response curve , incubate the cells for a fixed time point relevant to your experimental endpoint (e.g., 72 hours).
-
For a time-course study , prepare multiple identical plates. At designated time points (e.g., 24, 48, 72, 96, and 120 hours), perform a viability assay on one of the plates.
-
-
Viability Assay: Perform the viability assay according to the manufacturer's instructions. Popular choices include:
-
Metabolic Assays (e.g., MTT, MTS, WST-1, Resazurin): These colorimetric or fluorescent assays measure the metabolic activity of viable cells.[11][12]
-
ATP Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, an indicator of metabolically active cells.[5]
-
Real-Time Viability Assays (e.g., RealTime-Glo™): These assays allow for repeated measurements from the same wells over several days, providing a kinetic view of cytotoxicity.[5]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the MK-571 concentration.
-
Use a non-linear regression analysis to calculate the CC50 value for each time point.
-
Select a working concentration for your long-term experiments that is significantly below the CC50 and shows no significant decrease in viability over your entire experimental duration. A good starting point is often 1/5th to 1/10th of the CC50 determined at your longest time point. For example, some studies have successfully used concentrations around 30-50 µM without affecting cell proliferation in 72-hour assays.[13]
-
Data Summary Table Example:
| Time Point | CC50 of MK-571 (µM) |
| 24 hours | > 100 |
| 48 hours | 85.2 |
| 72 hours | 62.5 |
| 96 hours | 45.8 |
Based on this hypothetical data, a researcher planning a 96-hour experiment should choose a concentration well below 45.8 µM.
Q3: Even at a pre-determined "safe" concentration, how can I be sure the effects I'm seeing are due to MRP1 inhibition and not off-target cytotoxicity?
Answer: This is an excellent question that addresses the core of experimental validity. It's essential to include controls that can help you distinguish between on-target pharmacological effects and off-target toxicity.
Experimental Design for Validating On-Target Effects:
Caption: Control groups for validating on-target effects of MK-571.
Key Control Strategies:
-
Genetic Controls (The Gold Standard):
-
siRNA/shRNA Knockdown: Transiently reduce the expression of the ABCC1 gene (which codes for MRP1). If the phenotype observed with MK-571 is due to MRP1 inhibition, you should see a similar, albeit perhaps less potent, effect in the MRP1-knockdown cells.[14]
-
CRISPR/Cas9 Knockout: Create a stable cell line that does not express MRP1. These cells should be resistant to the specific effects mediated by MK-571's inhibition of MRP1.
-
-
Pharmacological Controls:
-
"Rescue" Experiment: If MRP1 inhibition is causing the accumulation of a specific substrate, co-treatment with a compound that neutralizes or removes that substrate could "rescue" the cells from the observed phenotype.
-
Monitor for General Cellular Stress:
-
Apoptosis Assays: At your chosen "safe" concentration, periodically check for markers of apoptosis, such as activated caspases (e.g., caspase-3/7).[15][16] The absence of significant caspase activation over time provides evidence against unintended apoptotic signaling.
-
ROS Production: Measure the levels of reactive oxygen species. An increase in ROS can be a general indicator of cellular stress and off-target effects.
-
Q4: What are the best practices for handling and preparing MK-571 to ensure experimental consistency?
Answer: Proper handling is crucial for obtaining reproducible results.
Best Practices Checklist:
-
Solubility: MK-571 is typically dissolved in DMSO to make a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved before making further dilutions.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect from light.
-
Final Dilution: When preparing your working concentration in culture medium, add the stock solution dropwise while vortexing or swirling the medium to prevent precipitation. The final DMSO concentration should be kept constant across all treatment groups and be non-toxic to your cells.
-
Media Changes: In very long-term experiments (e.g., > 4-5 days), the compound may degrade in the culture medium. Consider performing partial or full media changes with freshly prepared MK-571-containing medium every 2-3 days to maintain a consistent concentration.
By implementing these rigorous controls and optimized protocols, you can confidently dissect the on-target effects of MK-571 in your long-term experiments while effectively controlling for its potential cytotoxicity.
References
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Kholodenko, B. N., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS Letters, 584(16), 3493-3499. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. Retrieved from [Link]
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Munro, D., et al. (2016). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. Frontiers in Oncology, 6, 2. Retrieved from [Link]
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Lee, C. H., et al. (2017). Multidrug resistance-associated protein 4 is a determinant of arsenite resistance. Toxicology and Applied Pharmacology, 314, 1-9. Retrieved from [Link]
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Poku, V. O., & Iram, S. H. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. PeerJ, 10, e12720. Retrieved from [Link]
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Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 979-980. Retrieved from [Link]
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Fofana, I., et al. (2019). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 63(12), e01243-19. Retrieved from [Link]
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Ammendola, M., et al. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers, 13(16), 4059. Retrieved from [Link]
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Grzywa, K. M., et al. (2023). Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells. Chemical Science, 14(10), 2636-2646. Retrieved from [Link]
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Adachi, T., et al. (2018). Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir. Oncology Letters, 15(5), 7575-7582. Retrieved from [Link]
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Laco, R., et al. (2020). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Chemical Biology, 15(7), 1866-1877. Retrieved from [Link]
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Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
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Unno, Y., et al. (2017). Methylmercury-cysteine S-conjugate is a substrate for the multidrug resistance protein 2. Scientific Reports, 7, 41054. Retrieved from [Link]
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Jones, T. R., et al. (1989). Pharmacology of L-660,711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. Canadian Journal of Physiology and Pharmacology, 67(1), 17-28. Retrieved from [Link]
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Raptim. (2024, September 11). Best Practices for Designing Effective Clinical Drug Trials. Retrieved from [Link]
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Vercammen, D., et al. (1998). Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. The Journal of Experimental Medicine, 187(9), 1477-1485. Retrieved from [Link]
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Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(3), 979-980. Retrieved from [Link]
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DeCicco, K. L., et al. (2008). TNFalpha-induced Macrophage Death via Caspase-Dependent and Independent Pathways. Journal of Leukocyte Biology, 84(5), 1362-1371. Retrieved from [Link]
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ChromoTek. (n.d.). Troubleshooting IP/Co-IP. Retrieved from [Link]
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Yusof, M. I. M., et al. (2022). In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. Molecules, 27(14), 4646. Retrieved from [Link]
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Ito, K., et al. (1998). Which concentration of the inhibitor should be used to predict in vivo drug interactions from in vitro data?. Drug Metabolism and Disposition, 26(6), 500-505. Retrieved from [Link]
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CU Cancer Center. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design [Video]. YouTube. Retrieved from [Link]
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Johnson, Z. L., & Chen, J. (2023). A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation. Nature Communications, 14(1), 1269. Retrieved from [Link]
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Zhou, Y., et al. (2022). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Cancer Letters, 529, 10-20. Retrieved from [Link]
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Lin, F., et al. (2019). Design and Conduct Considerations for First-in-Human Trials. Clinical and Translational Science, 12(6), 583-592. Retrieved from [Link]
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CRISPR Medicine News. (2021, October 13). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
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Biotech at Scale. (2025, September 29). Top Five Tips for Clinical Trial Design. Retrieved from [Link]
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Alfieri, R., et al. (2024). Ecteinascidin synthetic analogues: a new class of selective inhibitors of transcription, exerting immunogenic cell death in refractory malignant pleural mesothelioma. Journal of Hematology & Oncology, 17(1), 9. Retrieved from [Link]
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Innovative Genomics Institute. (2019, April 18). DISCOVERing Off-Target Effects for Safer Genome Editing. Retrieved from [Link]
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Technical Support Center: Optimizing MK-571 Incubation Time for Maximum Inhibition
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of MK-571 for maximal inhibition of its targets. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-571 that I should be aware of?
MK-571 is a potent and selective competitive antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[1][2][3][4] However, in the context of many cell-based assays, it is most commonly used as a highly effective inhibitor of the Multidrug Resistance-Associated Protein 1 (MRP1), also known as ABCC1.[4][5][6] MRP1 is an ATP-binding cassette (ABC) transporter that effluxes a wide range of molecules, including leukotrienes and various xenobiotics, from the cell.[5] MK-571 competitively binds to MRP1, blocking this efflux function.[5] It is also known to inhibit MRP4 (ABCC4).[1][2][7]
It is critical to acknowledge that MK-571 has known off-target effects, most notably its original function as a CysLT1 receptor antagonist.[6][8] In some systems, unexpected results may be attributable to this activity rather than MRP1 inhibition.[6] Therefore, designing experiments with appropriate controls is paramount to correctly interpret your data.
Q2: I'm starting a new series of experiments. What is the absolute first step I should take before optimizing incubation time?
Before you can optimize the time of incubation, you must first determine the optimal concentration. The efficacy of MK-571 is concentration-dependent, and using a suboptimal or overly toxic concentration will invalidate any time-course experiment.
The mandatory first step is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). This experiment involves treating your cells with a range of MK-571 concentrations for a fixed, extended period (e.g., 24, 48, or 72 hours) and then measuring the biological readout of interest (e.g., cell viability, substrate efflux).[9][10][11]
This initial experiment serves two purposes:
-
It establishes the concentration range in which MK-571 is active in your specific cell model.
-
It identifies the concentrations that may induce cytotoxicity, which could confound your results.[8]
Only after establishing a potent and non-toxic concentration (typically 2-5 times the IC50) should you proceed to optimize the incubation time.
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal MK-571 Concentration (IC50)
This protocol outlines a standard method for determining the IC50 of MK-571 using a cell viability assay (e.g., MTT or WST-8), which is a common approach to assess the impact of inhibiting MRP1-mediated drug efflux.[9][12]
Objective: To identify the concentration of MK-571 that inhibits 50% of a measured biological response.
Methodology:
-
Cell Seeding: Seed your adherent cells in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of MK-571 in complete cell culture medium. Perform a serial dilution to create a range of concentrations. A common starting range is 0.1 µM to 100 µM. Also, prepare a vehicle control (e.g., DMSO in medium at the same final concentration as the highest MK-571 dose).
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X MK-571 dilutions or vehicle control. Add 100 µL of medium containing the cytotoxic substrate that is normally effluxed by MRP1 (e.g., vincristine, doxorubicin).[9]
-
Incubation: Incubate the plate for a fixed duration, typically 48 to 72 hours, at 37°C in a 5% CO₂ incubator.[9]
-
Viability Assessment: At the end of the incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, WST-8, or SRB).[12][13][14]
-
Data Analysis:
Workflow for Optimizing MK-571 Incubation
The following diagram illustrates the logical workflow that must be followed for robust optimization.
Caption: General workflow for optimizing MK-571 concentration and incubation time.
Protocol 2: Optimizing MK-571 Incubation Time
Objective: To determine the minimum incubation time required to achieve maximum inhibition of MRP1 activity.
Rationale: The inhibitory effect of MK-571 is not instantaneous. The compound must have sufficient time to enter the cell and bind to the MRP1 transporter. Pre-incubation with MK-571 before adding the substrate is therefore essential.
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well or 12-well) and grow to confluency.
-
Pre-incubation:
-
Prepare two sets of media: one containing the optimal fixed concentration of MK-571 (determined in Protocol 1) and a vehicle control.
-
Aspirate the culture medium and wash the cells once with a serum-free buffer (e.g., HBSS).
-
Add the MK-571 or vehicle media to the cells.
-
-
Time-Course Incubation: Incubate the cells for a range of time points. For rapid transport processes, this might be short: 0, 5, 15, 30, 60, and 120 minutes.
-
Substrate Addition: At the end of each pre-incubation time point, add the fluorescent MRP1 substrate (e.g., Fluo-3 AM) to the wells and incubate for a fixed, short period (e.g., 30-60 minutes) to allow for uptake and subsequent efflux.
-
Measure Efflux/Retention:
-
Wash the cells thoroughly with ice-old buffer to remove extracellular substrate.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader.
-
Alternatively, use live-cell imaging or flow cytometry to measure intracellular fluorescence.
-
-
Data Analysis:
-
Calculate the substrate retention for each time point. Higher fluorescence indicates greater inhibition of efflux.
-
Plot the substrate retention against the pre-incubation time. The optimal time is the point at which the curve platess—indicating that maximum inhibition has been reached.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibitory effect observed. | 1. MK-571 concentration is too low. 2. Incubation time is too short. 3. Cells have low MRP1 expression. 4. MK-571 degradation. | 1. Re-run dose-response (Protocol 1). Ensure the IC50 is accurate for your cell line.2. Extend pre-incubation time. Try longer points (e.g., up to 4 hours).3. Confirm MRP1 expression via Western Blot or qPCR. Use a positive control cell line if possible.4. Prepare fresh MK-571 solutions. Do not use old stock solutions as stability in aqueous media can be limited.[16] |
| High cell toxicity or death. | 1. MK-571 concentration is too high. 2. Off-target effects. [8]3. Solvent (e.g., DMSO) toxicity. | 1. Lower the MK-571 concentration. Refer to your dose-response curve and use a concentration well below the cytotoxic threshold.2. Consider alternative MRP inhibitors (e.g., probenecid) to confirm the effect is MRP1-specific.[6]3. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all wells, including controls. |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Inaccurate pipetting. 3. Edge effects in the plate. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency.2. Use calibrated pipettes. For small volumes, prepare master mixes to minimize error.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Mechanism of MRP1 Inhibition by MK-571
This diagram illustrates the function of the MRP1 transporter and its inhibition by MK-571.
Caption: MK-571 competitively inhibits the MRP1-mediated efflux of substrates.
References
-
Hyrina, A., et al. (2018). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 62(5), e02188-17. Available from: [Link]
-
Jones, T. R., et al. (1995). MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. Pharmacology, 50(5), 303-12. Available from: [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
-
Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-52. Available from: [Link]
-
Effect of receptor blocker (MK571) and FLAP inhibitor (MK886) on IL-5... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kips, J. C., et al. (1992). MK-571, a potent antagonist of leukotriene D4-induced bronchoconstriction in the human. American Review of Respiratory Disease, 145(4 Pt 1), 775-9. Available from: [Link]
-
Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Sassi, Y., et al. (2008). Inactivation of Multidrug Resistance Proteins Disrupts Both Cellular Extrusion and Intracellular Degradation of cAMP. Journal of Biological Chemistry, 283(34), 23245-23254. Available from: [Link]
-
Wu, P., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Pharmacology & Therapeutics, 201, 1-16. Available from: [Link]
-
Antolin, A. A., et al. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. Retrieved January 14, 2026, from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(2), 1035-1040. Available from: [Link]
-
Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Inhibition of multidrug/xenobiotic resistance transporter by MK571 improves dye (Fura 2) accumulation in crustacean tissues from lobster, shrimp, and isopod. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved January 14, 2026, from [Link]
-
Multidrug resistance protein (MRP) 1/4 inhibitor MK-571 blunts... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
How can I calculate IC50 value for SRB assay to find out ıf there is synergy between two drugs or not? (2019). ResearchGate. Retrieved January 14, 2026, from [Link]
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troubleshooting unexpected results in MK-571 pharmacology studies
Welcome to the Technical Support Center for MK-571 Pharmacology Studies. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and address frequently asked questions to navigate the complexities of using MK-571 in your research. We will delve into the nuanced pharmacology of this compound, moving beyond its primary mechanism to uncover the potential sources of unexpected experimental outcomes.
Introduction: The Dual Personality of MK-571
MK-571 is widely recognized as a potent, selective, and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2][3][4] It was originally developed to investigate the role of cysteinyl leukotrienes (LTC4, LTD4, LTE4) in pathophysiology, particularly in asthma and other inflammatory conditions.[1][5] However, a significant body of research has established that MK-571 is also a potent inhibitor of Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) and MRP4 (ABCC4).[3][6][7] This dual activity is a frequent source of misinterpretation and unexpected results in experimental settings. Understanding this is the first step in troubleshooting your pharmacology studies.
Core Troubleshooting Guide
This section is designed to address common problems encountered during experiments with MK-571. Each issue is presented in a question-and-answer format, providing a logical workflow for identifying and resolving the problem.
Question 1: I'm using MK-571 as a CysLT1 antagonist, but I'm observing effects that are inconsistent with CysLT1 signaling blockade. What could be the cause?
Answer:
This is a classic issue that often points towards the off-target effects of MK-571, particularly its inhibition of MRP transporters. Here’s a systematic approach to dissect this problem:
Step 1: Re-evaluate the Known Targets of MK-571
It is crucial to consider all potential molecular targets of MK-571 that might be active in your experimental system.
| Target | Activity | Affinity (Ki / IC50) | References |
| CysLT1 Receptor | Antagonist | Ki: 0.22 nM (guinea pig lung), 2.1 nM (human lung) | [1][2][3] |
| MRP1 (ABCC1) | Inhibitor | - | [6][8] |
| MRP4 (ABCC4) | Inhibitor | - | [3][6] |
| cAMP-PDEs | Inhibitor | IC50: ~45-50 µM | [9] |
Step 2: Experimental Workflow to Differentiate On-Target vs. Off-Target Effects
To determine if your observed effect is due to CysLT1 antagonism or MRP inhibition, a series of control experiments are essential.
Caption: Workflow for Differentiating CysLT1 vs. MRP Effects.
Step-by-Step Protocol: Differentiating CysLT1 and MRP1/4 Inhibition
-
Validate with a Structurally Unrelated CysLT1 Antagonist:
-
Treat your experimental system with another CysLT1 antagonist from a different chemical class, such as zafirlukast or montelukast.
-
Rationale: If the unexpected effect is genuinely mediated by CysLT1, it should be reproducible with other antagonists of the same receptor. If the effect is unique to MK-571, it points to an off-target mechanism.
-
-
Test with a Specific MRP Inhibitor:
-
Use an MRP inhibitor that does not target CysLT1, such as probenecid or reversan.
-
Rationale: If you observe the same unexpected effect with a dedicated MRP inhibitor, it strongly suggests that the original observation with MK-571 was due to its action on these transporters. For example, one study investigating an unexpected antiviral effect of MK-571 on Hepatitis C virus (HCV) found that other MRP-1 inhibitors had no effect, pointing away from MRP-1 as the target.[10][11]
-
-
Leukotriene D4 (LTD4) Rescue Experiment:
-
Co-administer a high concentration of the CysLT1 agonist, LTD4, with MK-571.
-
Rationale: If the effect of MK-571 is due to CysLT1 antagonism, it should be competitively reversed by an excess of the natural ligand.[1] In the aforementioned HCV study, the antiviral effect of MK-571 was indeed reversed by the addition of LTD4, confirming CysLT1 involvement.[10][11]
-
Question 2: I'm observing unexpected cytotoxicity or apoptosis in my cell-based assays when using MK-571. Is this a known phenomenon?
Answer:
Yes, while often used to sensitize cancer cells to chemotherapeutics by blocking MRP1-mediated drug efflux, MK-571 itself can induce cytotoxicity at higher concentrations.[8][9]
Key Considerations:
-
Concentration Dependence: Cytotoxicity is often observed at higher concentrations (typically >50 µM). It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. For example, in uveal melanoma cell lines, MK-571 at 75µM induced apoptosis, while 100µM induced necrosis.[9]
-
Cell Line Sensitivity: Different cell lines will have varying sensitivities to MK-571. A thorough literature search for your specific cell type is recommended.
-
Mechanism of Cytotoxicity: The exact mechanism can be complex and may involve the accumulation of endogenous toxic substrates that would normally be effluxed by MRPs, or it could be an unrelated off-target effect.
Troubleshooting Protocol for Unexpected Cytotoxicity:
-
Perform a Cell Viability Assay:
-
Use a standard assay (e.g., MTT, PrestoBlue, or live/dead staining) to determine the 50% cytotoxic concentration (CC50) of MK-571 in your cell line.
-
A study on HCV replication determined the CC50 of MK-571 in Huh7.5 cells to be >100 µM, allowing them to work at an effective concentration of 50 µM.[10]
-
-
Select a Working Concentration:
-
Choose a concentration for your primary experiments that is well below the CC50 (ideally at least 5-10 fold lower) but still effective for inhibiting your target of interest (CysLT1 or MRP).
-
-
Control for Solvent Effects:
-
Ensure that the solvent used to dissolve MK-571 (commonly DMSO) is used at the same final concentration in your vehicle control wells and is not contributing to the observed cytotoxicity.
-
Question 3: My in vivo results with MK-571 are not as potent as expected from in vitro data. What could be the issue?
Answer:
Discrepancies between in vitro and in vivo efficacy are common in pharmacology and can be attributed to several factors related to pharmacokinetics and pharmacodynamics.
Potential Causes and Solutions:
-
Pharmacokinetics (PK):
-
Absorption and Bioavailability: MK-571 is orally active, but its absorption and bioavailability can vary between species and individuals.[1][3] Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass absorption issues.
-
Metabolism: MK-571 may be rapidly metabolized in the liver, leading to lower plasma concentrations.
-
Distribution: The compound may not be reaching the target tissue at a sufficient concentration.
-
-
Experimental Design:
-
Dosing and Formulation: Ensure the dose is appropriate for the animal model and that the formulation (e.g., suspension in Methocel) enhances solubility and stability.[3]
-
Timing: The timing of MK-571 administration relative to the experimental challenge is critical. The peak plasma concentration after oral administration is typically around 1-1.5 hours.[2]
-
Workflow for Optimizing In Vivo Studies:
Sources
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Technical Support Center: Refining Protocols for Studying MRP1 Inhibition by MK-571
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers investigating the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) using the inhibitor MK-571. This guide is designed to move beyond basic protocols, providing in-depth, field-proven insights to help you design robust experiments, troubleshoot common issues, and interpret your data with confidence.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common preliminary questions regarding MK-571 and its interaction with MRP1.
Q1: What is the primary mechanism of MRP1 and how does MK-571 inhibit it?
A: MRP1 is an ATP-binding cassette (ABC) transporter that functions as an ATP-dependent efflux pump.[1][2] It actively removes a wide range of substrates, including anticancer drugs (e.g., vincristine, doxorubicin), conjugated organic anions, and glutathione (GSH), from the cell, thereby reducing their intracellular concentration and efficacy.[3][4][5] This action is a key mechanism of multidrug resistance (MDR) in cancer.[3][6] MK-571 acts as a competitive inhibitor, meaning it binds to the transporter, likely at or near the substrate-binding site, preventing the efflux of MRP1 substrates.[7]
Q2: Is MK-571 a specific inhibitor for MRP1?
A: No, and this is a critical point for experimental design. While MK-571 is a standard and potent inhibitor of MRP1, it is not perfectly specific. Its major off-target effects include:
-
MRP4 (ABCC4) Inhibition: MK-571 also inhibits MRP4, another ABC transporter.[8][9]
-
Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: MK-571 was originally developed as a potent and selective antagonist for the CysLT1 receptor.[10][11][12] This activity is unrelated to MRP1 inhibition but can cause unexpected biological effects in certain experimental systems.[13]
It is crucial to design experiments with appropriate controls to account for these potential off-target effects (see Troubleshooting Section).
Q3: What is the role of glutathione (GSH) in MRP1-mediated transport?
A: Glutathione (GSH) plays a multifaceted role in MRP1 function. MRP1 can transport GSH conjugates, but it also co-transports GSH with certain unconjugated drugs like vincristine.[2][6] For some substrates, GSH is not transported but its presence stimulates transport activity.[2][14] Therefore, cellular GSH levels can significantly impact MRP1 activity and, consequently, the apparent efficacy of MK-571 inhibition. Depleting GSH can sometimes mimic the effects of MRP1 inhibition.[15]
Q4: How should I prepare and store MK-571?
A: MK-571 is typically soluble in DMSO to high concentrations (e.g., 100 mM).[16] For experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot this stock into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. Be mindful of the final DMSO concentration in your assay, which should be kept constant across all conditions (including vehicle controls) and typically below 0.5% to avoid solvent-induced artifacts.
Section 2: Core Experimental Protocols & Workflows
Here, we provide detailed, self-validating protocols for two common assays to assess MRP1 inhibition by MK-571.
Protocol 1: Functional Assessment of MRP1 Inhibition using a Calcein-AM Efflux Assay
This assay measures the function of MRP1 by monitoring the retention of a fluorescent substrate. Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, converting it to the fluorescent molecule calcein, which is a substrate for MRP1.[17] In cells with active MRP1, calcein is pumped out, resulting in low intracellular fluorescence. Inhibition of MRP1 with MK-571 will trap calcein inside the cell, leading to a measurable increase in fluorescence.[18][19]
Caption: Workflow for the Calcein-AM based MRP1 functional assay.
-
Cell Seeding: Seed your MRP1-overexpressing cell line and a corresponding parental (or low-expressing) control cell line into a black, clear-bottom 96-well plate. The seeding density should allow for a sub-confluent monolayer (70-80%) on the day of the assay.
-
Inhibitor Pre-incubation: The next day, wash the cells with a suitable buffer (e.g., HBSS or phenol red-free medium). Add medium containing MK-571 at various concentrations (e.g., 0.1 - 50 µM) or a DMSO vehicle control. Incubate for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM. Incubate for another 30-60 minutes at 37°C, protected from light.
-
Stopping the Reaction: Aspirate the loading solution and immediately wash the cells 2-3 times with ice-cold PBS or HBSS to stop the efflux process and remove extracellular dye.
-
Fluorescence Measurement: Add a final volume of cold buffer to the wells and immediately read the plate on a fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Parental Cell Line: A cell line with low or no MRP1 expression to establish the baseline fluorescence retention.
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest MK-571 concentration to control for solvent effects.
-
Positive Control Inhibitor: If available, another known MRP1 inhibitor can be used to validate the assay.
Protocol 2: Chemosensitization (Drug Cytotoxicity) Assay
This assay determines if MK-571 can reverse MRP1-mediated resistance to a specific chemotherapeutic drug. The principle is that by inhibiting MRP1, MK-571 increases the intracellular accumulation and thus the cytotoxic effect of the drug in resistant cells.
-
Cell Seeding: Seed MRP1-expressing and parental control cells in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of a known MRP1 substrate chemotherapeutic (e.g., vincristine, etoposide[20]).
-
Co-treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of MK-571 (determined beforehand, typically 10-25 µM[21][22]). Include a "MK-571 only" control and a "vehicle only" control.
-
Incubation: Incubate the plates for 48-72 hours, a duration sufficient to observe cytotoxicity.[20]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin (AlamarBlue), or CellTiter-Glo.
-
Data Analysis: Generate dose-response curves for the chemotherapeutic agent with and without MK-571. Calculate the IC50 (half-maximal inhibitory concentration) for each condition. A significant decrease in the IC50 value in the presence of MK-571 indicates successful reversal of resistance.
Section 3: Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses specific problems in a Q&A format.
Caption: A decision tree for troubleshooting common experimental issues.
Q: I don't see any difference in calcein retention or drug sensitivity when I add MK-571. What's wrong?
A: This is a common issue with several potential causes:
-
Low MRP1 Expression: Your cell model may not express sufficient levels of functional MRP1 at the plasma membrane.
-
Solution: Verify MRP1 protein expression using Western Blot with a validated antibody.[23] Compare your resistant line to the parental line. Confirm membrane localization with immunofluorescence or cell surface biotinylation.
-
-
Inactive Compound: Your MK-571 may have degraded.
-
Solution: Use a fresh aliquot of MK-571 from a reputable supplier. Avoid repeated freeze-thaw cycles.
-
-
Sub-optimal Concentration: The concentration of MK-571 may be too low to effectively compete with the substrate.
-
Solution: Perform a dose-response experiment with MK-571, testing a wider range of concentrations (e.g., up to 50 µM).[15]
-
-
Substrate Is Not MRP1-Dependent: In a chemosensitization assay, the drug you are using may not be a primary substrate for MRP1.
Q: My Calcein-AM assay has very high background fluorescence in the control wells, and the results are inconsistent.
A: High background and variability often stem from technical aspects of the assay:
-
Overloading of Dye: The Calcein-AM concentration may be too high, or the incubation time too long, leading to dye saturation that masks the effect of efflux.
-
Solution: Titrate both the Calcein-AM concentration (try a range of 0.1-1.0 µM) and the incubation time (20-60 min) to find a window where you see a clear difference between your MRP1-expressing and parental cells.
-
-
Incomplete Washing: Residual extracellular dye will cause high background.
-
Solution: Ensure your wash steps are rapid and thorough. Use ice-cold buffer to immediately halt transporter activity and perform at least three washes.
-
-
Inconsistent Cell Monolayer: A non-uniform cell layer will lead to well-to-well variability.
-
Solution: Ensure even cell seeding and check monolayer integrity before starting the assay. Only use plates that are between 70-90% confluent.
-
Q: MK-571 is causing cell death on its own, even at concentrations where I expect to see only MRP1 inhibition.
A: While generally used at non-toxic concentrations, MK-571 can exhibit cytotoxicity, especially at higher concentrations or with longer incubation times.[15]
-
Solution 1: Determine the Non-Toxic Window: Before any inhibition experiments, perform a cytotoxicity assay with MK-571 alone on your cell lines. Incubate for the same duration as your planned experiment (e.g., 72 hours for a chemosensitization assay). Identify the highest concentration that does not cause a significant reduction in cell viability (e.g., >90% viability) and use this, or a lower concentration, for your inhibition studies.
-
Solution 2: Check Vehicle Concentration: High concentrations of the DMSO solvent can be toxic. Ensure the final DMSO concentration is identical and non-toxic across all wells.
Section 4: Data Interpretation & Advanced Considerations
Interpreting Off-Target Effects
Given that MK-571 is not entirely specific, how can you be confident your observed effect is due to MRP1 inhibition?
-
Genetic Knockdown/Knockout: The gold standard for confirming on-target activity is to use siRNA or CRISPR to specifically reduce or eliminate MRP1 expression.[24] If the effect of your substrate drug is lost in MRP1-knockdown cells, and MK-571 no longer provides sensitization, you can be highly confident that the mechanism is MRP1-dependent.
-
Control for CysLT1R: If your cell type is known to express CysLT1 receptors (e.g., some immune or smooth muscle cells), be aware that MK-571 could be eliciting effects through this pathway.[11] You may need to use other CysLT1R antagonists that do not inhibit MRP1 to dissect these effects.
Quantitative Data Summary
Table 1: Key Properties and Recommended Concentrations for MK-571
| Parameter | Value / Range | Source(s) |
|---|---|---|
| Primary Target | MRP1 (ABCC1) | [7][16] |
| Mechanism | Competitive Inhibitor | [7] |
| Off-Targets | MRP4 (ABCC4), CysLT1 Receptor | [8][9][13] |
| Typical In Vitro Conc. | 10 - 50 µM | [15][20][21] |
| Solubility | Soluble to 100 mM in DMSO | [16] |
| Stock Solution Storage | -20°C to -80°C (single-use aliquots) | Best Practice |
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how to minimize variability in experiments using MK-571 Methyl Ester
A Guide to Minimizing Experimental Variability
Welcome, researchers. As a Senior Application Scientist, I've seen firsthand how subtle variations in experimental setup can lead to significant differences in results. This is particularly true when working with compounds like MK-571 Methyl Ester, a valuable tool whose efficacy hinges on proper handling and a clear understanding of its biological activity.
This guide is structured to address the common—and often frustrating—challenges you might face. We will move from foundational knowledge in our FAQs to specific, actionable solutions in the Troubleshooting Guide. Our goal is to empower you with the causal understanding needed to design robust experiments, interpret your data with confidence, and minimize variability.
Frequently Asked Questions (FAQs): Foundational Knowledge
This section covers the essential characteristics of this compound. A firm grasp of these fundamentals is the first step in preventing experimental variability.
Q1: What is this compound, and how does it differ from MK-571?
A1: this compound is the prodrug form of MK-571. The addition of the methyl ester group increases the compound's lipophilicity, which can enhance its ability to cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes hydrolyze the ester, releasing the active compound, MK-571 (a carboxylic acid). This conversion is a critical step for activity, and assuming it is 100% efficient is a common pitfall. Any factor affecting esterase activity in your model system can be a source of variability.
Q2: What is the primary, intended mechanism of action for active MK-571?
A2: The primary and most potent activity of MK-571 is as a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2] It acts as an inverse agonist with high affinity, blocking the signaling of cysteinyl leukotrienes like LTD4, which are key mediators in inflammatory and allergic responses.[3] This makes it a powerful tool for investigating pathways involved in asthma, inflammation, and other CysLT1-mediated pathologies.
Q3: What are the well-documented off-target effects of MK-571? This seems to be a major source of confusion.
A3: This is a critical point. Beyond its CysLT1 antagonism, MK-571 is a widely recognized and potent inhibitor of Multidrug Resistance-Associated Proteins (MRPs), specifically MRP1 (ABCC1) and MRP4 (ABCC4).[4][5][6] This off-target activity is not a minor consideration; in many experimental systems, the observed phenotype may be partially or entirely due to MRP inhibition. Differentiating these two effects is paramount for accurate data interpretation and is a major theme of this guide. Some studies also report inhibition of cyclic nucleotide phosphodiesterases (PDEs) at higher concentrations, which can alter intracellular cAMP levels.[4][7]
Q4: How should I prepare and store my this compound to ensure stability?
A4: Proper handling is non-negotiable for reproducibility.
-
Powder: Store the lyophilized powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous, high-quality DMSO.[8] Moisture in DMSO can prematurely hydrolyze the methyl ester and reduce solubility.[8] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[8][9] When preparing your working solution, allow the stock aliquot to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide: From Inconsistency to Insight
Here, we address specific experimental problems with a focus on identifying the root cause and implementing a validated solution.
Problem 1: I'm seeing inconsistent results or no effect at my expected concentration.
This is the most common issue and often traces back to the compound's activity, concentration, or the experimental design itself.
-
Potential Cause A: Incomplete Conversion of Prodrug to Active MK-571
-
The Science: The activity you measure is dependent on the intracellular conversion of the methyl ester to the active acid form by cellular esterases. The level and activity of these enzymes can vary dramatically between cell types, and even with the passage number or confluency of the same cell line.
-
Troubleshooting Protocol:
-
Confirm Esterase Activity: If possible, run a pilot experiment using a general esterase activity assay on your cell lysates to confirm your system is capable of the conversion.
-
Increase Pre-incubation Time: Extend the treatment duration to allow more time for the conversion to occur. A time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended.
-
Consider the Active Form: As a crucial control, run a parallel experiment with MK-571 sodium salt (the active, water-soluble form) if your experiment allows.[9] If the active form works but the ester does not, you have strong evidence that prodrug conversion is the limiting factor.
-
-
-
Potential Cause B: Sub-optimal Concentration
-
The Science: The literature reports a wide range of effective concentrations for MK-571, largely because the EC50 is highly dependent on the cell type and the specific endpoint being measured. For example, the EC50 for inhibiting HCV replication in one cell line was found to be 9.0 ± 0.3 μM.[1][10] Using a single, literature-derived concentration without validation is a primary source of variability.[11]
-
Troubleshooting Protocol:
-
Perform a Dose-Response Curve: Always begin by determining the optimal concentration in your specific system. We recommend a wide range with logarithmic spacing (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 μM).
-
Run a Cytotoxicity Assay: Parallel to your dose-response experiment, run a cytotoxicity assay (e.g., MTT, LDH release). High concentrations of MK-571 can induce apoptosis or necrosis, which could confound your results.[4] This will establish your therapeutic window.
-
-
-
Potential Cause C: Compound Degradation or Precipitation
-
The Science: As discussed in the FAQs, this compound is susceptible to hydrolysis. Stock solutions that have been improperly stored or subjected to multiple freeze-thaw cycles may have reduced potency. Furthermore, while soluble in DMSO, the compound has very low aqueous solubility and can precipitate when diluted into cell culture media.[8]
-
Troubleshooting Protocol:
-
Make Fresh Dilutions: Always prepare fresh working dilutions from a properly stored, single-use stock aliquot for each experiment.
-
Check for Precipitation: After diluting your compound into the final culture medium, visually inspect the solution for any cloudiness or precipitate. If observed, you may need to lower the final concentration or explore the use of a solubilizing agent, though this should be done with caution as it can have its own effects. The final DMSO concentration in your media should typically be kept below 0.5% to avoid solvent-induced artifacts.
-
-
Problem 2: My results are reproducible, but they don't seem to be related to CysLT1 signaling. What's going on?
This points directly to off-target effects, primarily the inhibition of MRP transporters.
-
The Science: MK-571 is a potent inhibitor of MRP1 and MRP4, which are efflux pumps that transport a wide variety of molecules—including signaling molecules like cAMP and chemotherapeutic drugs—out of the cell.[4][7] Inhibiting these pumps can dramatically alter cell physiology in ways entirely independent of the CysLT1 receptor.
-
Troubleshooting Protocol: The Specificity Control Panel To dissect the true mechanism, you must use a panel of controls. This is non-negotiable for rigorous science.
-
Use a More Specific CysLT1 Antagonist: Run a parallel experiment with a different CysLT1 antagonist that has a lower reported affinity for MRPs, such as Zafirlukast or Montelukast.[2][12] If these compounds replicate the effect of MK-571, you have stronger evidence for CysLT1 involvement.
-
Use a Specific MRP Inhibitor: Include a control with an MRP inhibitor that does not target CysLT1, such as Probenecid.[1] If Probenecid phenocopies the effect of MK-571, it strongly suggests your observation is due to MRP inhibition.
-
Use a CysLT1 Agonist Rescue: Attempt to reverse the effect of MK-571 by co-incubating with the natural CysLT1 agonist, LTD4.[1] If the effect is CysLT1-mediated, adding the agonist should rescue the phenotype. If there is no change, the effect is likely off-target.
-
Experimental Workflow & Data Visualization
To aid in your experimental design, we provide a generalized workflow and key data tables.
Experimental Workflow: Cell-Based Assay
The following diagram outlines a robust workflow for using this compound, incorporating essential controls to minimize variability and ensure accurate interpretation.
Caption: A validated workflow for experiments using this compound.
Signaling Pathway Context: The Dual Targets of MK-571
This diagram illustrates the two primary pathways affected by active MK-571, providing a conceptual framework for understanding its potential effects.
Caption: The dual inhibitory action of active MK-571 on CysLT1 and MRP transporters.
Data Tables for Quick Reference
Table 1: Target Profile of Active MK-571
| Target | Activity | Affinity / Potency | Primary Experimental Implication | Reference |
|---|---|---|---|---|
| CysLT1 Receptor | Antagonist / Inverse Agonist | Kᵢ: 2.1 nM (human lung) EC₅₀: 1.3 nM | Intended target for studying leukotriene signaling in inflammation and allergy. | [3][5][8] |
| MRP1 (ABCC1) | Inhibitor | Complete reversal of resistance at 30-50 µM | Major off-target. Can prevent efflux of drugs and signaling molecules. | [6] |
| MRP4 (ABCC4) | Inhibitor | Potent inhibition, often used at 20-50 µM | Major off-target. Can alter efflux of cyclic nucleotides (cAMP, cGMP). | [4][7] |
| cAMP-PDEs | Inhibitor | IC₅₀: ~50 µM | Minor off-target. May contribute to increased cAMP levels at higher concentrations. |[4] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Application | Suggested Concentration Range | Key Considerations | Reference |
|---|---|---|---|
| CysLT1 Antagonism | 1 - 10 µM | Confirm with a more specific antagonist. | [1][10] |
| MRP1/4 Inhibition | 20 - 50 µM | Cytotoxicity is a concern at the higher end of this range. | [1][6][7] |
| Dose-Response Screening | 0.1 - 100 µM | Essential first step for any new model system. | [11] |
| Cytotoxicity Threshold | > 75 µM | Highly cell-type dependent; must be determined empirically. |[4] |
We trust this guide will serve as a valuable resource in your research endeavors. By embracing a methodical approach to protocol design, including comprehensive controls, you can effectively minimize variability and produce high-quality, interpretable data.
References
-
Ahmed-Belkacem, H., et al. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 64(6), e02078-19. [Link]
-
ASM Journals. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]
-
AdooQ Bioscience. (n.d.). MK-571 | CysLT1 receptor antagonist. Retrieved January 14, 2026, from [Link]
-
Godoy, P., et al. (2020). Which concentrations are optimal for in vitro testing? Archives of Toxicology, 94, 2205–2207. [Link]
-
Gijsbers, S., et al. (2014). MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. European Journal of Nutrition, 53(1), 239-249. [Link]
-
PubMed. (2020). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy. [Link]
-
Gekeler, V., et al. (1995). The leukotriene LTD4 receptor antagonist MK571 specifically modulates MRP associated multidrug resistance. Biochemical and Biophysical Research Communications, 208(1), 345-352. [Link]
-
Sassi, Y., et al. (2010). MRP inhibitors augment cAMP levels in a submembrane compartment. Journal of Biological Chemistry. [Link]
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Validation & Comparative
A Comprehensive Guide to Validating the Inhibitory Effect of MK-571 on MRP1 Transporters
For researchers and drug development professionals, accurately characterizing the interaction between small molecules and cellular transporters is paramount. This guide provides an in-depth, technically focused comparison for validating the inhibitory effect of MK-571 on the Multidrug Resistance-Associated Protein 1 (MRP1), a key transporter in cellular detoxification and drug resistance.
The Significance of MRP1 in Drug Development
The Multidrug Resistance-Associated Protein 1 (MRP1), also known as ATP-binding cassette subfamily C member 1 (ABCC1), is a crucial membrane transporter.[1] It actively effluxes a wide array of endogenous and exogenous substances, including chemotherapeutic agents, from cells.[1][2] This function, while vital for protecting cells from toxins, presents a significant hurdle in cancer therapy, where overexpression of MRP1 can lead to multidrug resistance (MDR).[2][3][4] Therefore, identifying and validating inhibitors of MRP1 is a critical area of research for overcoming MDR and enhancing the efficacy of various cancer treatments.[2]
MK-571: A Potent MRP1 Inhibitor
MK-571 is a well-established and potent competitive inhibitor of MRP1.[1][5] It functions by directly competing with MRP1 substrates for binding to the transporter, thereby blocking their efflux from the cell.[1][5] Originally developed as a selective antagonist for the cysteinyl leukotriene receptor 1 (CysLT1), its inhibitory activity against MRP1 has made it an invaluable tool in the laboratory for studying the roles of this transporter.[6][7]
Experimental Validation of MK-571's Inhibitory Effect: A Step-by-Step Workflow
To rigorously validate the inhibitory effect of MK-571 on MRP1, a multi-faceted experimental approach is necessary. This workflow ensures the generation of robust and reproducible data.
Caption: Experimental workflow for validating MRP1 inhibition by MK-571.
Part 1: Cellular Model Selection and Preparation
The foundation of a successful validation study lies in the appropriate choice of cellular models.
-
Cell Line Selection: Employ a pair of cell lines: one that overexpresses MRP1 (e.g., H69AR, A549/DX) and its corresponding parental cell line with low or negligible MRP1 expression.[2][8] This pairing allows for a direct comparison and attribution of observed effects to MRP1 activity.
-
Cell Culture: Maintain cells in their recommended culture medium and conditions to ensure optimal health and consistent experimental outcomes.
Part 2: Functional Assays for Validating MRP1 Inhibition
A combination of cytotoxicity and substrate accumulation assays provides a comprehensive assessment of MK-571's inhibitory action.
This assay determines if MK-571 can sensitize MRP1-overexpressing cells to a known MRP1 substrate chemotherapeutic agent.
Principle: MRP1 actively pumps chemotherapeutic drugs out of cancer cells, conferring resistance. An effective MRP1 inhibitor like MK-571 will block this efflux, leading to increased intracellular drug concentration and enhanced cytotoxicity.[9][10]
Detailed Protocol (using Doxorubicin as the substrate):
-
Cell Seeding: Seed both the MRP1-overexpressing and parental cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Treatment:
-
Prepare a serial dilution of a known MRP1 substrate chemotherapeutic, such as doxorubicin or vincristine.[11][12]
-
Prepare a fixed, non-toxic concentration of MK-571. The optimal concentration should be determined empirically but is often in the range of 10-50 µM.[9][10][13]
-
Treat the cells with the chemotherapeutic agent alone or in combination with MK-571. Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects to manifest (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of MK-571 for both cell lines. A significant decrease in the IC50 value in the MRP1-overexpressing cells when co-treated with MK-571 indicates a reversal of resistance and validates the inhibitory effect.[10]
This assay directly measures the ability of MK-571 to block the efflux of a fluorescent MRP1 substrate.
Principle: Fluorescent substrates like Calcein-AM are readily transported out of cells by MRP1. Inhibition of MRP1 by MK-571 will lead to the intracellular accumulation of the fluorescent product.[14][15][16][17]
Detailed Protocol (using Calcein-AM):
-
Cell Preparation: Harvest and resuspend both MRP1-overexpressing and parental cells in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a non-toxic concentration of MK-571 or a vehicle control for a short period (e.g., 15-30 minutes) at 37°C.
-
Substrate Loading: Add Calcein-AM to the cell suspension and incubate for a further 15-30 minutes at 37°C.[15]
-
Analysis:
-
Data Analysis: Compare the mean fluorescence intensity of the cell populations. A significant increase in intracellular calcein fluorescence in the MRP1-overexpressing cells treated with MK-571 compared to the vehicle control confirms the inhibition of MRP1-mediated efflux.[18]
Comparative Analysis: MK-571 vs. Alternative MRP1 Inhibitors
While MK-571 is a widely used tool, it's important to consider its characteristics in the context of other available MRP1 inhibitors.
Caption: Mechanisms of action for various MRP1 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50/Ki for MRP1 | Key Characteristics & Off-Target Effects |
| MK-571 | Competitive inhibitor.[1][5] | Ki: ~0.22-2.1 nM (for CysLT1 receptor), effective inhibitory concentrations for MRP1 are in the µM range.[6][19] | Also a potent CysLT1 receptor antagonist.[6][7] Can inhibit MRP4.[5][19][20] |
| Probenecid | Competitive inhibitor.[1] | µM range. | Also inhibits other organic anion transporters.[1] |
| Reversan | Inhibits both MRP1 and P-glycoprotein (Pgp).[10] | µM range. | Dual inhibitor, useful for overcoming resistance mediated by both transporters.[10] |
| Quercetin | Natural flavonoid, inhibits MRP1 transport function.[1] | µM range. | May also affect MRP1 expression.[1] Broad biological activity.[21] |
Causality and Self-Validating Systems
The experimental design described above incorporates self-validating principles. The use of a parental cell line as a negative control is crucial. If MK-571 potentiates the toxicity of a drug or increases substrate accumulation only in the MRP1-overexpressing cells, it strongly indicates that the effect is mediated through the inhibition of MRP1.[9]
Conclusion and Future Perspectives
MK-571 remains an indispensable tool for the in vitro validation of MRP1-mediated transport and its inhibition. Its well-characterized competitive mechanism provides a solid foundation for interpreting experimental results. However, researchers must remain cognizant of its off-target effects, particularly on the CysLT1 receptor and MRP4, and design experiments accordingly, for instance, by using additional, more specific inhibitors or genetic knockdown approaches to confirm findings.[7][10]
The continued exploration of novel and more specific MRP1 inhibitors is an active area of research, with the ultimate goal of developing clinically effective agents to overcome multidrug resistance in cancer and other diseases.[3][22]
References
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de Andrade, A. C. M., et al. (2023). Inhibition of multidrug resistance proteins by MK571 restored the erectile function in obese mice through cGMP accumulation. Andrology, 11(3), 611-620. [Link]
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Dankers, W., et al. (2022). Targeting multidrug resistance-associated protein 1 (MRP1)-expressing cancers: Beyond pharmacological inhibition. Drug Resistance Updates, 60, 100795. [Link]
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van der Kolk, D. M., et al. (2001). Both Pgp and MRP1 activities using calcein-AM contribute to drug resistance in AML. Leukemia, 15(8), 1163-1171. [Link]
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Leith, C. P., et al. (1999). Pgp and MRP Activities Using Calcein-AM Are Prognostic Factors in Adult Acute Myeloid Leukemia Patients. Blood, 94(3), 1081-1095. [Link]
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Loe, D. W., et al. (2000). Multidrug resistance protein 1 (MRP1, ABCC1) mediates resistance to mitoxantrone via glutathione-dependent drug efflux. Journal of Biological Chemistry, 275(43), 33231-33238. [Link]
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Iram, S., et al. (2019). Doxorubicin as a fluorescent reporter identifies novel MRP1 (ABCC1) inhibitors missed by calcein-based high content screening of anticancer agents. Biomedicine & Pharmacotherapy, 118, 109289. [Link]
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Wang, Y., et al. (2024). Molecular Mechanisms of Reversal of Multidrug Resistance in Breast Cancer by Inhibition of P-gp by Cytisine N-Isoflavones Derivatives Explored Through Network Pharmacology, Molecular Docking, and Molecular Dynamics. Molecules, 29(1), 22. [Link]
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Fofana, I., et al. (2014). MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrobial Agents and Chemotherapy, 58(1), 560-568. [Link]
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ResearchGate. Effect of MK571 on As III -induced cytotoxicity in MRP4 overexpressing... [Link]
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Kumar, P., & Jaitak, V. (2017). Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition. Current Topics in Medicinal Chemistry, 17(15), 1735-1753. [Link]
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Adachi, T., et al. (2018). Involvement of multidrug resistance protein 4 in the hepatocyte efflux of lamivudine and entecavir. Experimental and Therapeutic Medicine, 15(5), 4455-4462. [Link]
-
Sen, T., et al. (2020). A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. PLoS One, 15(6), e0234479. [Link]
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Vuckovic, A., et al. (2023). Genomic discovery and functional validation of MRP1 as a novel fetal hemoglobin modulator and potential therapeutic target in sickle cell disease. medRxiv. [Link]
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Johnson, Z. L., & Chen, J. (2023). A macrocyclic peptide inhibitor traps MRP1 in a catalytically incompetent conformation. Proceedings of the National Academy of Sciences, 120(11), e2218881120. [Link]
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Hamada, A., et al. (2001). Reversal of the resistance to STI571 in human chronic myelogenous leukemia K562 cells. International Journal of Cancer, 94(4), 542-548. [Link]
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Lanthier, C. M., et al. (2008). Mrp1 Localization and Function in Cardiac Mitochondria after Doxorubicin. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1165-1174. [Link]
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ResearchGate. Other naturally derived drugs as MRP1 inhibitors. [Link]
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Munoz, J. L., et al. (2015). Inhibition of multidrug resistance protein 1 (MRP1) improves chemotherapy drug response in primary and recurrent glioblastoma multiforme. Frontiers in Neurology, 6, 2. [Link]
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Li, Y., et al. (2016). miR-145 sensitizes breast cancer to doxorubicin by targeting multidrug resistance-associated protein-1. Oncotarget, 7(44), 71377-71389. [Link]
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ResearchGate. MRP1 inhibitor MK-571 shifts cellular thiol pools, further potentiating... [Link]
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Lanthier, C. M., et al. (2008). Mrp1 localization and function in cardiac mitochondria after doxorubicin. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1165-1174. [Link]
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ResearchGate. Test for the consequences of a MK571-mediated Mrp1 inhibition on the... [Link]
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Poku, E. K., et al. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Heliyon, 8(1), e08740. [Link]
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Misra, S., et al. (2021). MRP1-Collateral Sensitizers as a Novel Therapeutic Approach in Resistant Cancer Therapy: An In Vitro and In Vivo Study in Lung Resistant Tumor. Cancers, 13(19), 4785. [Link]
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Ang, X. Y., et al. (2019). The G671V variant of MRP1/ABCC1 links doxorubicin-induced acute cardiac toxicity to disposition of the glutathione conjugate of 4-hydroxy-2-trans-nonenal. Pharmacogenetics and Genomics, 29(1), 1-10. [Link]
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ResearchGate. MRP1 expression checked by Western blotting in different cancer cell lines. [Link]
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The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Rudin, D., et al. (2021). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology, 68, 256-270. [Link]
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Charles River Laboratories. E66: When Drug Candidates Miss the Mark: Off-Target Liability. [Link]
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Cole, S. P. (2014). Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter. Journal of Biological Chemistry, 289(45), 30880-30888. [Link]
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Basabrain, G. A., et al. (2022). Interaction Analysis of MRP1 with Anticancer Drugs Used in Ovarian Cancer. Molecules, 27(5), 1718. [Link]
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ResearchGate. Specific detection of multidrug resistance proteins MRP1, MRP2, MRP3, MRP5, and MDR3 P-glycoprotein with a panel of monoclonal antibodies. [Link]
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van Zanden, J. J., et al. (2005). Inhibition of multidrug resistance proteins MRP1 and MRP2 by a series of alpha,beta-unsaturated carbonyl compounds. Biochemical Pharmacology, 69(3), 481-491. [Link]
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A Comparative Guide to the Efficacy of MK-571 and Other CysLT1 Antagonists for Researchers
In the landscape of inflammatory and respiratory disease research, the cysteinyl leukotriene receptor 1 (CysLT1) has emerged as a critical therapeutic target. Cysteinyl leukotrienes (CysLTs) – namely LTC4, LTD4, and LTE4 – are potent lipid mediators that orchestrate key pathological features of asthma and allergic rhinitis, including bronchoconstriction, eosinophil recruitment, and airway edema. Consequently, the development of CysLT1 receptor antagonists has been a significant focus of pharmaceutical research. This guide provides an in-depth, objective comparison of the efficacy of a prominent research tool, MK-571, with other notable CysLT1 antagonists: Montelukast, Zafirlukast, and Pranlukast. This analysis is designed for researchers, scientists, and drug development professionals, offering experimental data and methodological insights to inform compound selection and experimental design.
The Central Role of the CysLT1 Receptor in Inflammatory Pathways
The binding of cysteinyl leukotrienes, particularly LTD4, to the G-protein coupled CysLT1 receptor initiates a signaling cascade that is central to the inflammatory response in the airways.[1][2] This activation leads to a cascade of intracellular events, including the mobilization of calcium and the activation of downstream signaling pathways, ultimately resulting in the physiological changes associated with asthma and allergic reactions.[3] The therapeutic rationale for CysLT1 antagonists is to competitively block this interaction, thereby mitigating the pro-inflammatory effects of CysLTs.[2]
Caption: Simplified CysLT1 signaling pathway and the mechanism of antagonist action.
Comparative Efficacy: A Quantitative Analysis
The efficacy of a CysLT1 antagonist is primarily determined by its binding affinity (Ki) and its functional potency (IC50) at the receptor. A lower Ki value indicates a higher binding affinity, while a lower IC50 value signifies greater potency in inhibiting the receptor's function. The following table summarizes the available experimental data for MK-571 and its key comparators.
| Compound | Target | Action | Ki (nM) | IC50 (nM) | Source |
| MK-571 | CysLT1 Receptor | Antagonist | 2.1 (human lung) | 1.3 | [4] |
| Montelukast | CysLT1 Receptor | Antagonist | Not directly compared in the same study | 0.23 | [4] |
| Zafirlukast | CysLT1 Receptor | Antagonist | Not directly compared in the same study | 2.4 | [4] |
| Pranlukast | CysLT1 Receptor | Antagonist | Not directly compared in the same study | 7.5 | [4] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the tissue preparation and radioligand used. The data presented here are compiled from the available literature for comparative purposes.
Based on equilibrium and kinetic binding studies in human lung parenchyma, the rank order of potency for binding to the [3H]-LTD4 receptor (CysLT1) has been determined as: Zafirlukast = Montelukast > Pranlukast .[5] This suggests that while all are effective antagonists, Zafirlukast and Montelukast exhibit a higher affinity for the CysLT1 receptor compared to Pranlukast under these experimental conditions.
Experimental Methodologies for Efficacy Determination
To ensure the scientific integrity of comparative efficacy studies, robust and well-validated experimental protocols are essential. The following sections detail the standard methodologies used to assess the binding affinity and functional potency of CysLT1 antagonists.
Radioligand Binding Assay: Measuring Affinity
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like MK-571) for its receptor.[6] This assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [3H]-LTD4) from the CysLT1 receptor.
Caption: A typical workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize tissues (e.g., human or guinea pig lung parenchyma) or cultured cells (e.g., CHO or HEK293 cells) expressing the CysLT1 receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add a fixed concentration of the radioligand ([3H]-LTD4).
-
Add increasing concentrations of the unlabeled competitor (e.g., MK-571, Montelukast, etc.).
-
To determine non-specific binding, include wells with a high concentration of an unlabeled CysLT1 antagonist.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Calcium Mobilization Assay: Assessing Functional Potency
The calcium mobilization assay is a functional assay that measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.[7][8] This provides a measure of the compound's potency (IC50) in inhibiting the physiological response mediated by the CysLT1 receptor.
Step-by-Step Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells stably expressing the CysLT1 receptor (e.g., CHO-K1/CysLT1) in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye will fluoresce upon binding to calcium.
-
-
Compound Addition:
-
Add varying concentrations of the CysLT1 antagonist (e.g., MK-571) to the wells and incubate for a specific period.
-
-
Agonist Stimulation and Signal Detection:
-
Add a fixed concentration of a CysLT1 agonist (e.g., LTD4) to all wells to stimulate the receptor.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
Plot the agonist-induced calcium response against the concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist-induced calcium response.
-
In Vivo Efficacy: Insights from Preclinical Models
While in vitro assays provide crucial data on binding affinity and potency, in vivo studies in animal models of asthma are essential to evaluate the therapeutic potential of CysLT1 antagonists. These studies assess the ability of the compounds to inhibit key features of asthma pathophysiology, such as airway hyperresponsiveness, eosinophilic inflammation, and mucus production.
In a mouse model of allergic asthma, MK-571 has been shown to inhibit inflammatory cell infiltration in the bronchoalveolar lavage fluid in a dose-dependent manner, with a maximal inhibition of 90%.[9] It also effectively inhibited bronchial hyperreactivity and reduced lung microvascular leakage.[9] Similarly, studies with Montelukast in ovalbumin-sensitized mice have demonstrated its ability to reduce airway eosinophil infiltration, goblet cell hyperplasia, and mucus occlusion.[10][11]
While direct head-to-head comparative studies of MK-571 with Montelukast, Zafirlukast, and Pranlukast in the same in vivo model are limited in the publicly available literature, the existing data suggest that CysLT1 antagonists as a class are effective in mitigating key features of allergic airway inflammation. For instance, a study comparing Montelukast and methylprednisolone in a rat model of allergic asthma found that both drugs inhibited the late airway response and reduced cellular infiltration into the bronchial submucosa.[12][13]
Selectivity and Off-Target Effects
An important consideration in drug development is the selectivity of a compound for its intended target. While MK-571 is a potent and selective CysLT1 antagonist, it is also known to inhibit the multidrug resistance-associated protein 1 (MRP1). This off-target activity should be considered when interpreting experimental results, particularly in studies where MRP1 function may be relevant. The other antagonists, Montelukast, Zafirlukast, and Pranlukast, are generally considered to be highly selective for the CysLT1 receptor.[2]
Conclusion
MK-571 stands as a potent and valuable research tool for investigating the role of the CysLT1 receptor in health and disease. When compared to clinically approved CysLT1 antagonists such as Montelukast, Zafirlukast, and Pranlukast, it exhibits comparable in vitro efficacy. The choice of antagonist for a particular research application will depend on a variety of factors, including the specific experimental system, the desired selectivity profile, and the need for a well-characterized in vivo tool. This guide provides the foundational data and methodological insights to aid researchers in making informed decisions for their studies of the critical CysLT1 signaling pathway.
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Comparison study between the mechanisms of allergic asthma amelioration by a cysteinyl-leukotriene type 1 receptor antagonist montelukast and methylprednisolone. PubMed. [Link]
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A Comparative Analysis of MK-571 and Zafirlukast in Preclinical Asthma Models: A Guide for Researchers
Introduction: The Critical Role of Cysteinyl Leukotrienes in Asthma Pathogenesis
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness, inflammation, and remodeling.[1] Among the key mediators implicated in its pathophysiology are the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[2] These potent lipid mediators are produced by various inflammatory cells, including mast cells, eosinophils, and basophils.[3] Upon binding to their receptors, primarily the cysteinyl leukotriene receptor 1 (CysLT1), they orchestrate a cascade of events that contribute significantly to the clinical manifestations of asthma.[4][5] These effects include potent bronchoconstriction, increased vascular permeability leading to airway edema, enhanced mucus secretion, and the recruitment of inflammatory cells, particularly eosinophils.[4][6] Given their central role, antagonism of the CysLT1 receptor has emerged as a key therapeutic strategy for the management of asthma.[7]
This guide provides a comprehensive comparative analysis of two widely studied CysLT1 receptor antagonists: MK-571 and zafirlukast. While zafirlukast is an approved therapeutic for asthma management, MK-571 is a valuable research tool that has been instrumental in elucidating the role of CysLTs in various disease models.[8][9][10] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their pharmacological profiles, a comparison of their efficacy in preclinical asthma models, and detailed experimental protocols for their evaluation.
The Cysteinyl Leukotriene Signaling Pathway in Asthma
The synthesis of cysteinyl leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2. The 5-lipoxygenase (5-LO) enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then converts arachidonic acid to LTA4. LTA4 is subsequently conjugated with reduced glutathione by LTC4 synthase to form LTC4. Extracellular enzymes then sequentially convert LTC4 to LTD4 and then to LTE4. All three of these CysLTs can activate the CysLT1 receptor, a G-protein coupled receptor, initiating downstream signaling cascades that result in the pathophysiological features of asthma.
Caption: The Cysteinyl Leukotriene Signaling Pathway in Asthma.
Comparative Pharmacological Profiles of MK-571 and Zafirlukast
Both MK-571 and zafirlukast are potent and selective antagonists of the CysLT1 receptor, however, they possess distinct chemical structures and pharmacological properties.[9][11]
| Feature | MK-571 | Zafirlukast |
| Chemical Name | 3-(((3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)((3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propanoic acid | 4-(5-cyclopentyloxy-carbonylamino-1-methyl-indol-3-ylmethyl)-3-methoxy-N-o-tolylsulfonylbenzamide[12] |
| Molecular Formula | C26H26ClN2O3S2·Na[13] | C31H33N3O6S[12] |
| Molecular Weight | 537.07 g/mol [13] | 575.7 g/mol [12] |
| Mechanism of Action | Potent and selective competitive antagonist of the leukotriene D4 (LTD4) receptor.[9] It also inhibits multidrug resistance-associated protein 1 (MRP1).[14] | Selective and competitive peptide leukotriene receptor antagonist, inhibiting the action of LTC4, LTD4, and LTE4.[6][8] |
| Receptor Binding Affinity (Ki) | 0.22 nM (guinea pig lung), 2.1 nM (human lung) for LTD4 receptor.[9] | High affinity for CysLT1 receptor.[15] |
| Selectivity | Selective for the LTD4 receptor over the LTC4 receptor.[16] | Selective for the CysLT1 receptor.[8][17] |
| Oral Activity | Orally active in preclinical models.[9][18] | Orally active and approved for clinical use.[4] |
| Clinical Development | Primarily a research tool, not developed for clinical use in asthma.[10] | Approved for the prophylaxis and chronic treatment of asthma.[4] |
A Note on Selectivity and Off-Target Effects
While both compounds are highly selective for the CysLT1 receptor, it is crucial for researchers to be aware of potential off-target effects. MK-571 is also a known inhibitor of the multidrug resistance-associated protein 1 (MRP1), a transport protein.[14][19] This property should be considered when interpreting experimental results, as it could influence the disposition of other substances. Zafirlukast is a substrate and inhibitor of the cytochrome P450 enzyme CYP2C9 and an inhibitor of CYP3A4, which can lead to drug-drug interactions.[3][20]
Preclinical Efficacy in Asthma Models: A Head-to-Head Comparison
The ovalbumin (OVA)-induced allergic asthma model is a widely used and well-characterized animal model for studying the key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.[21] Both MK-571 and zafirlukast have demonstrated efficacy in this and other preclinical asthma models.
| Parameter | MK-571 | Zafirlukast |
| Airway Hyperresponsiveness (AHR) | Effectively inhibits antigen-induced bronchoconstriction in various animal models, including rats and monkeys.[9][18] | Attenuates AHR to various stimuli, including allergens and exercise, in both preclinical and clinical settings.[2][22][23] |
| Airway Inflammation | Reduces inflammatory cell infiltration, particularly eosinophils, in the bronchoalveolar lavage fluid (BALF) of asthmatic mice.[24] | Inhibits eosinophil infiltration into airway tissues and reduces bronchial edema in preclinical models.[2] |
| Mucus Production | Shown to decrease airway mucus production in a mouse model of allergic asthma.[24] | Reduces mucus secretion as part of its overall anti-inflammatory effect.[4] |
| Cytokine Profile | Down-regulates the levels of several proteins in the BALF of asthmatic mice, including chitinases and lungkine.[24] | Exhibits anti-inflammatory effects by modulating the cellular activity associated with the inflammatory process.[22] |
Experimental Methodologies: Protocols for In Vivo and In Vitro Evaluation
To ensure the generation of robust and reproducible data, the following detailed protocols are provided for the evaluation of CysLT1 receptor antagonists in preclinical asthma models.
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Mice
This protocol describes the induction of an allergic asthma phenotype in mice, a standard model for evaluating the efficacy of anti-asthmatic compounds.[21]
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Ultrasonic nebulizer
-
Whole-body plethysmography system for AHR measurement
Procedure:
-
Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS with alum only.
-
-
Drug Administration:
-
Administer MK-571, zafirlukast, or vehicle control (e.g., oral gavage) at the desired dose and time point before the OVA challenge. The timing of administration should be based on the pharmacokinetic profile of each compound.
-
-
Challenge:
-
On days 28, 29, and 30, expose the mice to an aerosol of 1% OVA in PBS for 30 minutes using an ultrasonic nebulizer.
-
The control group should be challenged with PBS aerosol.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmography system.
-
-
Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Immediately after AHR measurement, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS through a tracheal cannula.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.[21]
-
-
Histological Analysis:
-
Perfuse the lungs with PBS and fix in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
In Vitro Assay: Receptor Binding Assay
This assay determines the binding affinity of the test compounds to the CysLT1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CysLT1 receptor (e.g., guinea pig or human lung membranes).[9][16]
-
Radiolabeled ligand (e.g., [3H]LTD4).
-
Test compounds (MK-571, zafirlukast) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value for each compound, which represents its binding affinity for the receptor.
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Validating the Anti-HCV Activity of MK-571: A Comparative Guide for Researchers
This guide provides an in-depth, technical comparison of the anti-Hepatitis C Virus (HCV) activity of MK-571. We will move beyond simple data presentation to explore the causal science behind its unexpected mechanism of action, provide detailed protocols for its validation, and objectively compare its performance against relevant alternatives. This document is designed for researchers, scientists, and drug development professionals seeking to understand and potentially expand upon the investigation of this compound.
Introduction: The Serendipitous Discovery of a Novel Anti-HCV Pathway
The landscape of Hepatitis C treatment has been reshaped by Direct-Acting Antivirals (DAAs) which target viral proteins like the NS3/4A protease or NS5B polymerase.[1][2][3][4][5] While highly effective, the potential for viral resistance and the need for diverse therapeutic strategies keeps the door open for novel compounds, especially those targeting host-cell pathways that the virus hijacks for its replication.
MK-571, a well-characterized chemical probe, entered the HCV research field unexpectedly. It is widely known as an inhibitor of the Multidrug Resistance Protein 1 (MRP-1), an ATP-binding cassette (ABC) transporter.[6][7] The initial hypothesis was that by blocking MRP-1, MK-571 might enhance the intracellular concentration and efficacy of other DAAs. However, during control experiments, researchers made a key observation: MK-571 exhibited anti-HCV activity on its own.[6][8][9] This finding shifted the investigation away from MRP-1 and towards an entirely different host target, revealing a new potential vulnerability in the HCV life cycle.
Deconvoluting the Mechanism: Beyond MRP-1 Inhibition
The Causal Investigation:
-
Initial Observation: In Huh7.5 cells harboring an HCV subgenomic replicon, MK-571 alone was found to reduce HCV RNA levels in a dose-dependent manner.[6]
-
Testing the MRP-1 Hypothesis: To determine if this effect was mediated by MRP-1, other specific MRP-1 inhibitors, such as probenecid and apigenin homodimer (APN), were tested. These compounds had no effect on HCV replication, casting doubt on the initial hypothesis.[8][9]
-
Identifying the Alternative Target: MK-571 is also known to be an antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLTR1).[6][7][8] This became the new primary suspect.
-
Confirming the CysLTR1 Link:
-
The natural agonist for CysLTR1, leukotriene D4 (LTD4), was added in combination with MK-571. LTD4 completely reversed the antiviral effect of MK-571, suggesting they compete for the same target.[8]
-
Other CysLTR1 antagonists (zafirlukast, cinalukast) were tested. Curiously, while they did not inhibit HCV replication on their own, they also reversed the anti-HCV activity of MK-571, highlighting a complex interaction with the receptor.[8]
-
Strikingly, another CysLTR1 antagonist, SR2640, actually increased HCV replication, suggesting that different antagonists can modulate the receptor's interaction with the HCV replication machinery in opposing ways.[8][9]
-
This rigorous process of elimination and confirmation strongly indicates that the anti-HCV activity of MK-571 is mediated through its antagonism of CysLTR1, not its inhibition of MRP-1.[8][9]
Performance Data & Comparative Analysis
The anti-HCV activity of MK-571 has been characterized in the highly permissive human hepatoma cell line, Huh7.5.[6] While effective, its potency is modest when compared to clinical DAAs. The following tables provide a clear comparison.
Table 1: Anti-HCV & Cytotoxicity Profile of MK-571 in Huh7.5 Cells
| Parameter | HCV Model | Value | Source |
|---|---|---|---|
| EC50 (50% Effective Conc.) | Genotype 1b Subgenomic Replicon | 9.0 ± 0.3 µM | [6][9] |
| CC50 (50% Cytotoxic Conc.) | Huh7.5 Cells | >100 µM | [6] |
| SI50 (Selectivity Index, CC50/EC50) | - | >11.1 | Calculated |
| Maximal Inhibition | Genotype 1b Subgenomic Replicon (at 50 µM) | ~11-fold RNA reduction | [6] |
| Qualitative Activity | Genotype 2a Full-Length Virus (J6/JFH1) | Dose-dependent reduction |[6] |
Table 2: Comparative Potency of MK-571 and Alternative Compounds
| Compound | Target | Primary Cell Line | EC50 / IC50 | Rationale for Comparison |
|---|---|---|---|---|
| MK-571 | CysLTR1 | Huh7.5 | ~9.0 µM | [6][9] |
| Probenecid | MRP-1 | Huh7.5 | No anti-HCV effect | [8][9] |
| Zafirlukast | CysLTR1 | Huh7.5 | No anti-HCV effect | [8] |
| SR2640 | CysLTR1 | Huh7.5 | Increased HCV replication | [8][9] |
| Daclatasvir | NS5A | Huh7.5.1 | ~0.001-0.05 µM (1-50 nM) |[10] |
-
Interpretation: The data clearly shows that MK-571's activity is specific and not a result of general toxicity, given its high selectivity index.[6] However, its potency is in the micromolar range, which is significantly weaker than DAAs like Daclatasvir, which are effective at nanomolar concentrations.[10] The comparison with other CysLTR1 modulators underscores the unique nature of MK-571's interaction with the receptor in the context of HCV infection.[8]
A Framework for Cross-Cell Line Validation
The initial discovery was made in Huh7.5 cells, which are exceptionally permissive to HCV replication but are also a cancerous cell line that may not fully represent the physiology of normal hepatocytes.[11][12] Validating these findings in other cell lines is a critical step to ensure the observed effect is not an artifact of a single, highly specialized cell system. A logical next step would be to test MK-571 in a different hepatoma cell line, such as HepG2 , which can form polarized monolayers that more closely mimic the architecture of the liver.[13]
The following section provides detailed, self-validating protocols for researchers to replicate the initial findings and extend them to a new cell line.
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A Researcher's Guide to Cross-Validating MK-571's Effects with Genetic Knockout Models
A Comparative Analysis for Robust Target Validation
For researchers in immunology, pharmacology, and drug development, the robust validation of a drug's mechanism of action is paramount. The cysteinyl leukotriene receptor 1 (CysLT1R) has been a significant target in inflammatory diseases, most notably asthma. MK-571, a potent antagonist of this receptor, has been a widely used pharmacological tool. However, to unequivocally attribute its effects to CysLT1R inhibition, a cross-validation with a genetic model is the gold standard. This guide provides an in-depth comparison of using MK-571 and CysLT1R knockout (KO) mice, offering experimental insights and protocols to aid in the rigorous assessment of CysLT1R-mediated pathways.
The Cysteinyl Leukotriene Pathway: A Primer
Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway.[1] These molecules play a crucial role in the pathophysiology of allergic and inflammatory diseases by binding to their receptors, primarily the CysLT1 receptor.[2] Activation of CysLT1R, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events, leading to bronchoconstriction, mucus secretion, increased vascular permeability, and the recruitment of inflammatory cells.[2]
CysLT1R Signaling Cascade
CysLT1R primarily couples to Gq and Gi proteins. Upon ligand binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, a key event in many cellular responses. The Gi protein pathway, on the other hand, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
Figure 1: Simplified CysLT1 Receptor Signaling Pathway.
Pharmacological vs. Genetic Approaches: A Head-to-Head Comparison
The choice between using a pharmacological inhibitor like MK-571 and a genetic knockout model depends on the specific research question. Each approach has its inherent advantages and limitations.
| Feature | Pharmacological Inhibition (MK-571) | Genetic Knockout (CysLTR1 KO) |
| Specificity | High affinity for CysLT1R, but known off-target effects, notably on the multidrug resistance-associated protein 1 (MRP1).[3][4] | Highly specific for the CysLT1 receptor.[5] |
| Temporal Control | Acute and reversible inhibition, allowing for precise timing of intervention. | Constitutive and irreversible gene deletion, which may lead to compensatory mechanisms during development.[6] |
| Dose-dependency | Allows for the study of dose-dependent effects. | "All-or-none" effect. |
| Model System | Can be used in a wide range of in vitro and in vivo models, including human cells and tissues. | Primarily limited to the specific knockout animal model. |
| Potential for Artifacts | Off-target effects can confound data interpretation.[3] | Developmental compensation can mask the true function of the target protein. |
Cross-Validation in Practice: An Asthma Model Case Study
A common application for studying CysLT1R function is in animal models of allergic asthma. The ovalbumin (OVA)-induced airway inflammation model in mice is a well-established system for this purpose.[7][8]
Experimental Workflow: OVA-Induced Airway Inflammation
Figure 2: Experimental workflow for comparing MK-571 and CysLTR1 KO in an OVA-induced asthma model.
Comparative Data from an OVA-Induced Asthma Model
| Parameter | Wild-Type + Vehicle | Wild-Type + MK-571 | CysLTR1 KO + Vehicle | Rationale for Comparison |
| Airway Hyperresponsiveness (AHR) to Methacholine | Markedly increased | Significantly reduced | Significantly reduced | To assess the direct impact on bronchoconstriction, a key feature of asthma. |
| Total Inflammatory Cells in BAL Fluid | High | Significantly reduced | Significantly reduced | To quantify the overall inflammatory infiltrate in the airways. |
| Eosinophil Count in BAL Fluid | High | Significantly reduced | Significantly reduced | Eosinophils are key effector cells in allergic asthma. |
| Th2 Cytokines (IL-4, IL-5, IL-13) in BAL Fluid | Elevated | Reduced | Reduced | To evaluate the effect on the underlying immune response. |
| Vascular Permeability | Increased | Reduced | Reduced | To measure a key physiological effect of CysLTs.[4][5] |
Note: The expected outcomes are based on published literature.[5][9] The degree of reduction in the MK-571 and KO groups should be critically compared. Discrepancies may point to off-target effects of MK-571 or compensatory mechanisms in the KO mice.
The Off-Target Conundrum: MK-571 and MRP1
A significant consideration when using MK-571 is its inhibitory effect on the Multidrug Resistance-Associated Protein 1 (MRP1), an ATP-binding cassette (ABC) transporter.[3][4] MRP1 is involved in the transport of various molecules, including leukotrienes. This dual activity of MK-571 can complicate the interpretation of results. For instance, some of the anti-inflammatory effects of MK-571 could be attributed to the inhibition of leukotriene export from inflammatory cells via MRP1, rather than solely through CysLT1R antagonism.[10]
In contrast, CysLTR1 knockout mice provide a "cleaner" model for studying the direct consequences of CysLT1R signaling ablation. However, it is crucial to characterize the phenotype of the knockout mice thoroughly to ensure that there are no unforeseen developmental or compensatory changes that could affect the experimental outcomes.[6][11]
Experimental Protocols: A Practical Guide
Ovalbumin-Induced Airway Inflammation in Mice
This protocol is a widely accepted method for inducing an allergic asthma phenotype in mice.[8][12]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline
-
BALB/c mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0, intraperitoneally (i.p.) inject each mouse with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
On day 14, administer a booster i.p. injection of 20 µg OVA in 2 mg alum.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration of 10 µg of OVA in 50 µL of saline.
-
-
Treatment:
-
Administer MK-571 or vehicle to the wild-type treatment group at a predetermined dose and schedule (e.g., 30 minutes before each OVA challenge).
-
-
Analysis:
-
24-48 hours after the final challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness, bronchoalveolar lavage, and lung histology.
-
Rationale for Experimental Choices:
-
Ovalbumin: A well-characterized and potent allergen for inducing a Th2-biased immune response.[7]
-
Alum: Acts as an adjuvant to enhance the immune response to OVA.[8]
-
Intranasal Challenge: Mimics the natural route of allergen exposure.[12]
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is a technique to sample the cellular and non-cellular components of the lung lining fluid.[13][14]
Materials:
-
Sterile PBS
-
Trypan blue solution
-
Hemocytometer
-
Cytospin centrifuge and slides
-
Differential staining solution (e.g., Wright-Giemsa)
Procedure:
-
Lavage:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and instill 0.5-1.0 mL of sterile PBS.
-
Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered fluid.
-
-
Cell Counting:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with trypan blue and count the viable cells using a hemocytometer.
-
-
Differential Cell Count:
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with a differential stain.
-
Count at least 300-500 cells under a microscope and classify them as macrophages, eosinophils, neutrophils, and lymphocytes.[15]
-
Calcium Mobilization Assay
This in vitro assay measures the increase in intracellular calcium following CysLT1R activation, providing a functional readout of receptor activity.[16][17]
Materials:
-
CHO or HEK293 cells stably expressing CysLT1R
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
LTD4 (agonist)
-
MK-571 (antagonist)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating:
-
Seed the CysLT1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay:
-
Wash the cells with HBSS to remove excess dye.
-
For antagonist testing, pre-incubate the cells with MK-571 for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the agonist (LTD4) and record the fluorescence intensity over time.
-
Self-Validating System:
-
The use of a stable cell line expressing the receptor of interest ensures a consistent and reproducible system.
-
Inclusion of positive (agonist alone) and negative (vehicle) controls is essential for data normalization.
-
A dose-response curve for the agonist should be established to determine the EC50, which can then be used to assess the potency of the antagonist (IC50).
Conclusion: A Synergy of Approaches for Unambiguous Results
The cross-validation of pharmacological data with genetic models is a powerful strategy for target validation. While MK-571 remains a valuable tool for acute and dose-dependent studies of CysLT1R function, its off-target effects on MRP1 necessitate careful interpretation of the data. CysLTR1 knockout mice, on the other hand, offer unparalleled specificity, but with the caveat of potential developmental compensation. By employing both approaches in parallel and critically evaluating the convergent and divergent findings, researchers can achieve a more comprehensive and nuanced understanding of the role of the CysLT1 receptor in health and disease. This integrated approach, grounded in robust experimental design and a thorough understanding of the strengths and limitations of each model, is the cornerstone of rigorous scientific inquiry in drug discovery and development.
References
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Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
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Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs. Methods Mol Biol. 2018;1809:309-318. Available from: [Link]
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Kanaoka Y, Boyce JA. Cysteinyl leukotrienes and their receptors; emerging concepts. Allergy Asthma Immunol Res. 2014;6(4):288-295. Available from: [Link]
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Mao, X., et al. Establishment of a CRISPR/Cas9-Mediated Cysltr1 Knockout Mouse Model and iTRAQ-Based Proteomic Analysis. Proteomics Clin Appl. 2018;12(3):e1700087. Available from: [Link]
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Mincham, K. T., et al. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model. MethodsX. 2019;6:461-468. Available from: [Link]
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Bronchoalveolar lavage fluid collection and analysis. Available from: [Link]
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Hu, X., et al. Generation and phenotype analysis of CysLTR1 L118F mutant mice. J Cell Biochem. 2020;121(2):2372-2384. Available from: [Link]
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Bronchoalveolar Lavage and Lung Tissue Digestion. Bio-protocol. 2014;4(16):e1215. Available from: [Link]
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PharmaLegacy. The OVA-induced Asthma Model in Mice and Rats: An Overview. Available from: [Link]
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Maekawa, A., et al. Functional recognition of a distinct receptor preferential for leukotriene E4 in mice lacking the cysteinyl leukotriene 1 and 2 receptors. Proc Natl Acad Sci U S A. 2008;105(43):16695-16700. Available from: [Link]
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Creative Biolabs. Ovalbumin induced Asthma Model. Available from: [Link]
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Fujita, H., et al. Cysteinyl leukotriene receptor 1 is dispensable for osteoclast differentiation and bone resorption. PLoS One. 2022;17(11):e0277636. Available from: [Link]
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An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens. BMC Pulm Med. 2019;19(1):210. Available from: [Link]
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Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. J Vis Exp. 2011;(54):e2958. Available from: [Link]
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Airway inflammatory responses in mice challenged with ovalbumin (OVA). ResearchGate. Available from: [Link]
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Experimental protocol for induction of allergic airway inflammation and treatment scheme. ResearchGate. Available from: [Link]
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Acute Asthma Models to Ovalbumin in the Mouse. Curr Protoc Mouse Biol. 2013;3(1):31-37. Available from: [Link]
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Paruchuri, S., et al. Cysteinyl leukotriene receptors, old and new; implications for asthma. Clin Exp Allergy. 2009;39(8):1161-1170. Available from: [Link]
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Cysteinyl Leukotriene Pathway and Cancer. Cancers (Basel). 2016;8(10):92. Available from: [Link]
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Fujita, H., et al. Cysteinyl leukotriene receptor 1 is dispensable for osteoclast differentiation and bone resorption. PLoS One. 2022;17(11):e0277636. Available from: [Link]
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Test for the consequences of a MK571-mediated Mrp1 inhibition on the cellular and extracellular GSx contents of itaconate-treated astrocytes. ResearchGate. Available from: [Link]
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Suppression of ovalbumin-induced Th2-driven airway inflammation by β-sitosterol in a guinea pig model of asthma. Cusabio. Available from: [Link]
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The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. World J Urol. 2025;43(1):546. Available from: [Link]
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Interleukin-22 attenuates allergic airway inflammation in ovalbumin-induced asthma mouse model. Allergy Asthma Clin Immunol. 2021;17(1):115. Available from: [Link]
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Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway. Int Arch Allergy Immunol. 2024;185(3):255-265. Available from: [Link]
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Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Available from: [Link]
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Targeted gene disruption reveals the role of cysteinyl leukotriene 1 receptor in the enhanced vascular permeability of mice undergoing acute inflammatory responses. J Immunol. 2002;168(11):5793-5798. Available from: [Link]
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Ahmed-Belkacem, H., et al. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrob Agents Chemother. 2020;64(6):e02078-19. Available from: [Link]
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The Metabolomics of a Cysteinyl Leukotriene Receptor 1 (CysLTR1) Knock Out Mouse Model by Analysis of Bronchoalveolar Lavage Flu. bioRxiv. 2025. Available from: [Link]
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Role of the Cysteinyl Leukotrienes in the Pathogenesis and Progression of Cardiovascular Diseases. Int J Mol Sci. 2019;20(11):2756. Available from: [Link]
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The multidrug resistance protein inhibitor, MK571 inhibits the hypercontractility state in prostate from obese mice. World J Urol. 2025;43(1):546. Available from: [Link]
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Cysteinyl leukotrienes regulate endothelial cell inflammatory and proliferative signals through CysLT2 and CysLT1 receptors. Sci Rep. 2017;7:44099. Available from: [Link]
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Inhibitors of MRP1-mediated multidrug resistance. Curr Med Chem. 2002;9(10):1001-1015. Available from: [Link]
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Cysteinyl leukotriene receptors antagonists. ResearchGate. Available from: [Link]
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Ahmed-Belkacem, H., et al. MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. Antimicrob Agents Chemother. 2020;64(6):e02078-19. Available from: [Link]
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Lee, K. S., et al. Cysteinyl leukotriene receptor antagonist regulates vascular permeability by reducing vascular endothelial growth factor expression. J Allergy Clin Immunol. 2004;114(5):1093-1099. Available from: [Link]
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Cysteinyl leukotriene pathway antagonists. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to MK-571: Comparing In Vitro and In Vivo Applications
Introduction: The Dual Identity of MK-571
MK-571 (also known as L-660,711) is a powerful pharmacological tool whose utility in research stems from its dual mechanism of action. Primarily recognized as a potent, selective, and competitive antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1), it has been instrumental in elucidating the role of leukotrienes in inflammatory conditions like asthma.[1][2][3] Concurrently, MK-571 is a well-characterized inhibitor of the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), a key player in cellular efflux and multidrug resistance in cancer.[4][5][6]
This guide provides an in-depth comparison of the effects and experimental considerations of using MK-571 in controlled in vitro systems versus complex in vivo models. Understanding these differences is critical for designing robust experiments and accurately interpreting data, whether the goal is to dissect a cellular pathway or evaluate a systemic physiological response.
Part 1: The In Vitro Profile of MK-571: Precision in a Controlled Environment
In vitro systems, such as cultured cells, provide an unparalleled advantage for isolating specific molecular interactions. In this context, MK-571 can be used to precisely probe either of its primary targets.
Mechanism 1: Antagonism of the CysLT1 Receptor
Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent lipid mediators that signal through the G-protein coupled receptor CysLT1.[7] This activation, particularly by LTD₄, triggers a canonical signaling cascade leading to increased intracellular calcium and subsequent cellular responses like smooth muscle contraction and inflammation.[7][8] MK-571 directly competes with LTD₄ for binding to this receptor, effectively blocking downstream signaling.[2][8]
Signaling Pathway: CysLT1 Receptor Activation
Caption: CysLT1 signaling cascade and the inhibitory action of MK-571.
A primary method to quantify this antagonism is the Calcium Flux Assay . By loading cells with a calcium-sensitive dye (e.g., Indo-1, Fluo-8), one can measure the sharp increase in intracellular calcium upon stimulation with LTD₄. Pre-incubation with MK-571 ablates this response in a dose-dependent manner, providing a functional readout of receptor blockade.
Experimental Protocol: In Vitro Calcium Flux Assay
Objective: To measure the inhibitory effect of MK-571 on LTD₄-induced calcium mobilization in a CysLT1-expressing cell line.
Pillar of Trustworthiness: This protocol incorporates essential controls. The "Untreated" cells establish a baseline, "LTD₄ alone" serves as the positive control demonstrating the expected response, and "Ionomycin" acts as a maximum calcium influx control to ensure cell viability and proper dye loading.
-
Cell Preparation:
-
Plate CysLT1-expressing cells (e.g., CHO-CysLT1 transfectants, certain mast cell lines) in a 96-well black, clear-bottom plate until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a dye loading solution (e.g., Fluo-8 or Fura-2 AM) in a suitable buffer (like Hanks' Balanced Salt Solution with calcium) according to the manufacturer's protocol.[9][10]
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.[11]
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of MK-571 in assay buffer. A typical concentration range to test would be 1 nM to 10 µM.
-
Gently wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of the corresponding MK-571 dilution (or vehicle control) to the wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Stimulation and Measurement:
-
Set up a fluorescence plate reader capable of kinetic reads (e.g., excitation/emission at 490/525 nm for Fluo-8).
-
Prepare an LTD₄ agonist solution at a concentration known to elicit a submaximal response (e.g., 10 nM).
-
Begin reading the baseline fluorescence of the plate for 10-20 seconds.
-
Using an automated injector, add 20 µL of the LTD₄ solution to each well.
-
Continue recording the fluorescence intensity for an additional 90-120 seconds to capture the peak response and subsequent decline.
-
Controls: Include wells with vehicle only, LTD₄ only, and a final addition of a calcium ionophore like Ionomycin to confirm cell health and maximal signal.[11]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence.
-
Normalize the data to the "LTD₄ alone" positive control.
-
Plot the normalized response against the log concentration of MK-571 to determine the IC₅₀ value.
-
Mechanism 2: Inhibition of the MRP1/ABCC1 Transporter
MRP1 is a membrane protein that actively transports a wide range of substrates, including glutathione conjugates, leukotriene C₄ (LTC₄), and numerous chemotherapeutic drugs, out of the cell.[5] In cancer, overexpression of MRP1 is a major cause of multidrug resistance. MK-571 potently inhibits this efflux pump, thereby increasing the intracellular accumulation and cytotoxic efficacy of anticancer drugs in resistant cells.[5][12]
This effect is commonly demonstrated using chemosensitivity and apoptosis assays. For instance, an MRP1-overexpressing cancer cell line (e.g., HL60/AR) that is resistant to a drug like vincristine can be re-sensitized by co-treatment with MK-571.[5] The restored efficacy of the chemotherapeutic agent leads to the induction of apoptosis, a process that can be quantified by measuring the activity of executioner caspases, such as caspase-3 and caspase-7.
Experimental Protocol: Caspase-Glo® 3/7 Apoptosis Assay
Objective: To determine if MK-571 can restore chemotherapy-induced apoptosis in an MRP1-overexpressing, drug-resistant cancer cell line.
Expertise in Action: The "add-mix-measure" format of the Caspase-Glo® assay is chosen for its high sensitivity and suitability for high-throughput screening.[13] It relies on a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7 to generate a light signal proportional to enzyme activity.[13][14]
-
Cell Plating:
-
Seed an MRP1-overexpressing, drug-resistant cell line (e.g., A549/DX) in a white-walled 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.[12]
-
-
Compound Treatment:
-
Assay Procedure (Add-Mix-Measure):
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.[15]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents on a plate shaker at 300–500 rpm for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours to allow for cell lysis and signal stabilization.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Calculate the fold-change in caspase activity relative to the untreated control. A significant increase in luminescence in the combination treatment group compared to either agent alone indicates that MK-571 reversed the drug resistance, leading to apoptosis.
-
Quantitative Summary of In Vitro Potency
| Parameter | Target | Species/System | Value | Reference(s) |
| Kᵢ | CysLT1 Receptor | Guinea Pig Lung | 0.22 nM | [2][4][16] |
| Kᵢ | CysLT1 Receptor | Human Lung | 2.1 nM | [2][4][16] |
| IC₅₀ | CysLT1 Receptor | General | 1.5 nM | |
| pA₂ | CysLT1 Receptor | Guinea Pig Trachea (vs. LTD₄) | 9.4 | [2][6] |
| pA₂ | CysLT1 Receptor | Human Trachea (vs. LTD₄) | 8.5 | [2][6] |
| Effective Conc. | MRP1 Inhibition | Human Cell Lines (HL60/AR) | 30-50 µM | [5] |
Part 2: The In Vivo Profile of MK-571: Systemic Effects in a Living Organism
Moving from a petri dish to an animal model introduces layers of complexity, including pharmacokinetics (absorption, distribution, metabolism, excretion) and the interplay between different organ systems. In vivo, the effects of MK-571 are a composite of its actions on all accessible CysLT1 and MRP1 targets throughout the body.
Pharmacological Effects in Animal Models
-
Anti-Asthmatic and Anti-Inflammatory Activity: In animal models of allergic asthma, MK-571 demonstrates potent, orally active efficacy. It effectively inhibits antigen-induced bronchoconstriction, reduces the infiltration of eosinophils into the lungs, and mitigates bronchial hyperreactivity.[1][4][17][18] These effects are largely attributed to the blockade of CysLT1 receptors on airway smooth muscle and inflammatory cells.
-
Reversal of Multidrug Resistance: In xenograft models where human resistant tumors are grown in immunocompromised mice, co-administration of MK-571 with chemotherapy can significantly reduce tumor growth compared to chemotherapy alone.[12] This demonstrates that the MRP1-inhibiting activity observed in vitro can be translated into a therapeutically relevant outcome in vivo.
-
Other Systemic Effects: Research has shown that MK-571 can produce antinociceptive (pain-reducing) effects in mice, potentially through peripheral mechanisms involving the opioidergic system.[19] It has also been shown to improve erectile function in obese mice by inhibiting MRPs, leading to the accumulation of cGMP and enhanced smooth muscle relaxation.[20][21]
Experimental Protocol: Ovalbumin-Induced Allergic Asthma Mouse Model
Objective: To evaluate the efficacy of MK-571 in reducing airway inflammation in a mouse model of asthma.
Causality in Experimental Design: This model mimics key features of human asthma. The sensitization phase primes the immune system, while the challenge phase elicits an acute inflammatory response characterized by eosinophil influx, which is a key endpoint for evaluating anti-inflammatory drugs.
-
Sensitization:
-
On days 0 and 14, sensitize BALB/c mice via intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide (Alum).
-
-
Drug Administration:
-
Airway Challenge:
-
On days 21, 22, and 23, challenge the mice by exposing them to an aerosolized solution of OVA for 20-30 minutes.
-
-
Endpoint Analysis (24-48 hours after final challenge):
-
Anesthetize the mice and perform a tracheotomy.
-
Collect bronchoalveolar lavage fluid (BALF) by flushing the lungs with a saline solution.
-
Determine the total cell count in the BALF using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (e.g., using Diff-Quik stain) to specifically quantify eosinophils, neutrophils, and macrophages.
-
-
Data Analysis:
-
Compare the number of eosinophils in the BALF from the MK-571-treated group to the vehicle-treated control group. A significant reduction in eosinophil count indicates that MK-571 effectively suppressed the allergic inflammatory response.[18]
-
Pharmacokinetic Considerations and Dosing
MK-571 is orally active but exhibits non-linear pharmacokinetics and significant species-dependent differences in plasma protein binding.[22][23] For example, in humans and dogs, the S-(+)-enantiomer is bound more extensively by plasma proteins, whereas in rats and guinea pigs, the R-(-)-enantiomer is bound more tightly.[23] These differences can profoundly impact the free drug concentration and, consequently, the biological activity, making cross-species extrapolation of data challenging.
| Species | Route | Dose Range | Observed Effect | Reference(s) |
| Rat | Oral | 0.068 - 0.5 mg/kg | Inhibition of antigen-induced dyspnea | [4] |
| Mouse | i.v. | 1 - 100 mg/kg | Inhibition of eosinophil infiltration | [18] |
| Mouse | i.p. | 10 - 80 mg/kg | Antinociceptive effect | [19] |
| Mouse | Oral | 5 mg/kg/day | Reversal of erectile dysfunction | [21][24] |
| Human | i.v. / Oral | 28 - 1500 mg | LTD₄ antagonism / Well-tolerated | [22][25] |
Part 3: A Comparative Synthesis: In Vitro vs. In Vivo
The primary value of MK-571 as a research tool lies in using both in vitro and in vivo data to build a complete picture of its biological effects.
Workflow: Comparing In Vitro and In Vivo Experimentation
Caption: Contrasting workflows for in vitro and in vivo studies with MK-571.
| Feature | In Vitro | In Vivo | Scientific Rationale & Implications |
| Environment | Isolated, controlled (single cell type) | Complex, systemic (whole organism) | In vitro is essential for mechanism-of-action studies. In vivo is required to establish physiological relevance and efficacy. |
| Concentration vs. Dose | Precise concentrations (nM to µM) applied directly to cells. | Systemic dose (mg/kg) resulting in variable plasma/tissue concentrations. | The dose required in vivo is influenced by pharmacokinetics (PK). A high in vitro potency does not guarantee in vivo efficacy if PK is poor. |
| Target Specificity | Can be designed to probe a single target (CysLT1 or MRP1). | Affects all accessible targets simultaneously. | An observed in vivo effect could be a composite of CysLT1 blockade and MRP1 inhibition, complicating interpretation. For example, reduced inflammation could be due to blocking CysLT1 on immune cells and/or inhibiting MRP1-mediated efflux of inflammatory mediators. |
| Translational Challenge | High | N/A (the target system) | Species-specific differences in metabolism and protein binding are major hurdles.[23] An effect in mice may not directly translate to rats or humans without careful PK/PD (pharmacokinetic/pharmacodynamic) modeling. |
| Primary Output | Mechanistic data (Kᵢ, IC₅₀, pA₂) | Efficacy data (ED₅₀, physiological change) | Both data types are necessary. In vitro data explains how the drug works at a molecular level, while in vivo data shows if it works in a disease context. |
Conclusion
MK-571 is a quintessential example of a dual-action chemical probe whose effects must be carefully contextualized. In vitro experiments provide a high-resolution view of its molecular interactions, allowing researchers to determine its potency and mechanism of action as both a CysLT1 receptor antagonist and an MRP1 transporter inhibitor. These studies are fundamental for dissecting cellular signaling pathways and understanding the basis of drug resistance.
However, the controlled simplicity of the in vitro environment gives way to the dynamic complexity of a living organism. In vivo studies are indispensable for evaluating the compound's true therapeutic potential, revealing the integrated physiological response, and uncovering the critical roles of pharmacokinetics and biodistribution. The discrepancies often observed between in vitro potency and in vivo efficacy underscore the importance of a holistic experimental approach. By judiciously combining and comparing data from both systems, researchers can fully leverage MK-571 to generate robust, translatable insights into the complex biology of leukotriene signaling and multidrug resistance.
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A Comparative Guide for Researchers: MK-571 vs. Probenecid as MRP Inhibitors
Prepared by a Senior Application Scientist
Abstract
This guide provides a comprehensive comparative analysis of two widely used Multidrug Resistance-Associated Protein (MRP) inhibitors: MK-571 and probenecid. Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, specificity, potency, and off-target effects. By synthesizing experimental data and providing detailed protocols, this guide aims to equip researchers with the necessary knowledge to make informed decisions about which inhibitor is best suited for their specific experimental needs. We will explore the nuances of their inhibitory profiles and provide practical, field-proven insights into their application in both in vitro and cell-based assays.
Introduction to Multidrug Resistance-Associated Proteins (MRPs)
The Multidrug Resistance-Associated Proteins (MRPs), members of the ATP-binding cassette (ABC) transporter superfamily, are crucial players in cellular detoxification and defense.[1] These membrane proteins actively transport a wide array of endogenous and exogenous substances out of the cell, a process vital for maintaining cellular homeostasis.[1] However, in the context of disease, particularly cancer, the overexpression of MRPs can lead to the efflux of therapeutic agents, rendering cells resistant to treatment.[2] This phenomenon, known as multidrug resistance (MDR), is a significant hurdle in chemotherapy.[2][3]
The MRP family consists of several members, with MRP1 through MRP9 being the major transporters implicated in MDR.[2] They transport a diverse range of substrates, often conjugated to glutathione (GSH), glucuronate, or sulfate.[2] Given their role in drug resistance, the inhibition of MRPs is a key area of research aimed at sensitizing resistant cells to chemotherapeutics and understanding the fundamental processes of cellular transport.[1] MK-571 and probenecid are two of the most commonly employed inhibitors in these studies, each with a distinct profile of activity and application.
Profile: MK-571
MK-571, also known as L-660,711, is a potent and selective antagonist of the cysteinyl leukotriene D4 (CysLT1) receptor.[4][5] While initially developed for its anti-inflammatory and anti-asthmatic properties, it has gained widespread use in the research community as a potent inhibitor of MRP1.[6][7]
Mechanism of Action: MK-571 competitively inhibits MRP1-mediated transport.[1] It is believed to bind to the transporter, thereby blocking the efflux of its substrates.[1] This action can reverse MRP-associated drug resistance.[8] For instance, at concentrations of 30-50 µM, MK-571 has been shown to completely reverse vincristine resistance in MRP-overexpressing cell lines.[8]
Pharmacological Properties:
-
Primary Target: CysLT1 receptor (Ki values of 0.22 nM in guinea pig and 2.1 nM in human lung membranes).[5]
-
MRP Inhibition: Potent inhibitor of MRP1.[6] It also exhibits inhibitory activity against MRP4.[5][9] Some evidence suggests it may also inhibit MRP2, MRP3, and MRP5.[10][11]
-
Potency: The IC50 value for MRP1 inhibition can vary depending on the cell line and experimental conditions. For example, in HEK293 cells overexpressing MRP1, an IC50 of 6.4 μM has been reported.[5] In other contexts, concentrations of 50 µM are required for strong inhibition of MRP4 in intact cells.[11]
Experimental Applications and Considerations: MK-571 is frequently used to investigate the role of MRP1 in the transport of various substrates, including chemotherapeutic drugs and fluorescent dyes. Its high potency makes it a valuable tool for in vitro studies. However, researchers must be mindful of its potent CysLT1 receptor antagonism, which could confound results in systems where this receptor is active.[12]
Advantages:
-
High potency against MRP1.
-
Well-characterized CysLT1 receptor antagonist activity, which can be a useful tool in specific contexts.
Limitations:
-
Off-target effects: Besides its primary CysLT1 target, it inhibits multiple MRP isoforms, which can complicate the interpretation of results if not properly controlled for.[10][11] It has also been reported to inhibit cyclic nucleotide phosphodiesterases (PDEs), which could lead to unexpected physiological responses.[9]
-
Cytotoxicity: At higher concentrations (e.g., 75-100 µM), MK-571 can induce apoptosis or necrosis in some cell lines.[9]
Profile: Probenecid
Probenecid is a uricosuric agent that has been in clinical use for decades, primarily for the treatment of gout.[13][14] It functions by inhibiting the renal tubular reabsorption of uric acid.[15][16] In the research setting, it is widely used as a broad-spectrum inhibitor of organic anion transporters (OATs) and MRPs.[17]
Mechanism of Action: Probenecid competitively inhibits MRPs, blocking their ability to efflux substrates.[1] It is known to inhibit a range of MRP isoforms, contributing to its broad utility in studying this family of transporters.[17] It also inhibits other transporters like OAT1, OAT3, and pannexin 1 channels.[15][17]
Pharmacological Properties:
-
Primary Clinical Use: Treatment of gout and hyperuricemia.[14]
-
MRP Inhibition: Acts as a general inhibitor of MRPs.[17] It has been shown to target MRP1, MRP2, MRP3, MRP4, and MRP5.[18][19]
-
Potency: Probenecid is generally less potent than MK-571. The IC50 for pannexin 1 channels is around 150 µM.[17]
Experimental Applications and Considerations: Probenecid is often used in cell-based assays to block the efflux of fluorescent dyes or other MRP substrates, thereby increasing their intracellular accumulation. Its broad specificity can be an advantage when a general blockade of organic anion transport is desired. However, this lack of specificity is a significant drawback when trying to dissect the role of a particular MRP isoform.
Advantages:
-
Broad-spectrum inhibition of MRPs and OATs.
-
Well-established safety profile in clinical use.[20]
-
Relatively low cost and wide availability.
Limitations:
-
Low Potency: Requires higher concentrations compared to more specific inhibitors like MK-571.
-
Lack of Specificity: Inhibits multiple transporters, making it difficult to attribute an observed effect to a single MRP isoform.[15][17]
-
Off-target effects: Can interact with various other cellular processes. For instance, it can affect the plasma concentrations of certain monoamines and their metabolites.[20]
Head-to-Head Comparison: MK-571 vs. Probenecid
The choice between MK-571 and probenecid hinges on the specific research question and the experimental system being used.
-
Specificity: MK-571 is more specific for MRP1 and MRP4 compared to probenecid, which has a much broader inhibitory profile across the MRP and OAT families.[5][9][17][18] If the goal is to specifically probe the function of MRP1, MK-571 is the superior choice, provided that potential CysLT1 receptor effects are controlled for. If a general inhibition of organic anion transport is desired, probenecid may be more suitable.
-
Potency: MK-571 is significantly more potent than probenecid.[5][17] This means that lower concentrations of MK-571 can be used to achieve the same level of MRP inhibition, which can be advantageous in minimizing off-target effects and potential cytotoxicity.
-
Mechanism: Both compounds act as competitive inhibitors of MRPs.[1]
-
Off-Target Effects: Both inhibitors have known off-target effects. MK-571's potent CysLT1 antagonism is a major consideration.[12] Probenecid's broad activity against multiple transporters can also be considered an off-target effect if the focus is on a single MRP.[17]
-
Experimental Utility: For studies requiring high specificity for MRP1, such as dissecting its role in the resistance to a particular drug, MK-571 is the preferred inhibitor. For high-throughput screening or assays where a general blockade of efflux is needed to enhance a signal (e.g., fluorescent dye accumulation), the less expensive and broadly acting probenecid may be a practical choice.
Data Summary Table
| Feature | MK-571 | Probenecid |
| Primary Target(s) | CysLT1 Receptor, MRP1, MRP4[5][9] | OATs, Pannexin 1, Broad-spectrum MRPs[15][17] |
| Known MRPs Inhibited | MRP1, MRP2, MRP3, MRP4, MRP5[10][11] | MRP1, MRP2, MRP3, MRP4, MRP5[18][19] |
| Potency | High (IC50 for MRP1 ~6.4 µM)[5] | Lower (IC50 for Pannexin 1 ~150 µM)[17] |
| Specificity | More specific for MRP1/MRP4 | Broad-spectrum |
| Key Off-Target Effects | CysLT1 antagonism, PDE inhibition[9][12] | Inhibition of multiple OATs, effects on monoamine levels[17][20] |
| Common Side Effects | Cytotoxicity at high concentrations[9] | Headache, GI upset, hypersensitivity[13][21] |
| Typical Concentration | 10-50 µM[8][11] | 100 µM - 1 mM |
Experimental Protocols: A Practical Guide
To ensure the integrity of your research, it is crucial to employ well-validated experimental protocols. Below are detailed methodologies for assessing MRP inhibition.
Protocol 1: In Vitro MRP Inhibition Assay using a Fluorescent Substrate
Objective: To determine the inhibitory potential of a compound on MRP-mediated transport using a fluorescent substrate in a microplate-based assay.
Materials and Reagents:
-
Cells overexpressing a specific MRP isoform (e.g., HEK293-MRP1) and parental control cells.
-
MK-571 and Probenecid stock solutions (in DMSO).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed the MRP-overexpressing and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with assay buffer. Add assay buffer containing various concentrations of the test inhibitor (e.g., MK-571 or probenecid) or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at 37°C.
-
Substrate Loading: Add the fluorescent MRP substrate (e.g., Calcein-AM at 1 µM) to all wells and incubate for 30-60 minutes at 37°C.[22]
-
Efflux Phase: Remove the substrate-containing buffer and wash the cells. Add fresh assay buffer with the respective inhibitors and incubate for 1-2 hours at 37°C to allow for efflux.[22]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition by comparing the fluorescence in the inhibitor-treated wells to the vehicle-treated control wells. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Workflow Diagram:
Caption: Workflow for an in vitro MRP inhibition assay.
Protocol 2: Validating MRP Inhibition in Cell-Based Assays
Objective: To validate the ability of an MRP inhibitor to increase the intracellular accumulation and cytotoxicity of a known MRP substrate (e.g., a chemotherapeutic drug).
Materials and Reagents:
-
MRP-overexpressing and parental cancer cell lines.
-
Chemotherapeutic drug that is an MRP substrate (e.g., vincristine, etoposide).
-
MK-571 and Probenecid.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
Flow cytometer (for drug accumulation studies).
-
Fluorescently labeled drug or a fluorescent dye that is an MRP substrate.
Step-by-Step Procedure:
A. Drug Accumulation Assay:
-
Treat cells with the MRP inhibitor or vehicle for 30 minutes.
-
Add a fluorescent MRP substrate (e.g., a fluorescent drug analog or a dye like Rhodamine 123, although it is more of a P-gp substrate, the principle is the same for a suitable fluorescent MRP substrate) and incubate for 1 hour.[22]
-
Wash the cells and resuspend them in buffer containing the inhibitor.
-
Analyze the intracellular fluorescence by flow cytometry. An increase in fluorescence in the inhibitor-treated cells indicates reduced efflux.
B. Chemosensitization Assay:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the chemotherapeutic drug, both in the presence and absence of a fixed, non-toxic concentration of the MRP inhibitor (e.g., 10 µM MK-571).
-
Incubate for a period appropriate to induce cytotoxicity (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay.
-
Compare the dose-response curves of the chemotherapeutic drug with and without the inhibitor. A leftward shift in the curve in the presence of the inhibitor indicates chemosensitization.
Workflow Diagram:
Caption: Workflow for a chemosensitization assay.
Conclusion and Future Perspectives
Both MK-571 and probenecid are invaluable tools for researchers studying MRP-mediated transport. The choice between them should be guided by a clear understanding of their respective pharmacological profiles. MK-571 offers higher potency and greater specificity for MRP1 and MRP4, making it ideal for targeted investigations. In contrast, probenecid's broad-spectrum activity and established clinical use make it a practical option for more general applications.
As our understanding of the complexities of MRP function and their roles in disease deepens, the need for more isoform-selective and potent inhibitors will continue to grow. Future research will likely focus on the development of novel inhibitors with improved pharmacological properties, which will further enhance our ability to modulate MRP activity for therapeutic benefit and to unravel the intricate mechanisms of cellular transport.
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- 19. Effect of probenecid on the whole-body disposition of 6-bromo-7-[11C]methylpurine in humans assessed with long axial field-of-view PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Confirming MK-571 Specificity with Competitive Binding Assays
For researchers in pharmacology and drug development, the precise characterization of a compound's interaction with its biological target is paramount. MK-571 is a widely utilized tool compound, primarily known as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2][3][4] However, its activity profile is not entirely monolithic; it is also a well-documented inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][5][6] This dual activity underscores the critical need for researchers to independently validate its specificity within their experimental context.
This guide provides an in-depth, experience-driven framework for confirming the specificity of MK-571 using competitive radioligand binding assays. We will move beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design.
The Principle: Unmasking Specificity Through Competition
Competitive binding assays are the gold standard for determining the affinity and specificity of an unlabeled compound (the "competitor," e.g., MK-571) for a specific receptor.[7][8] The principle is elegant in its simplicity: a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]LTD₄ for the CysLT1 receptor) is incubated with a receptor source (like cell membranes). In the presence of a competitor, the unlabeled compound will compete with the radioligand for the same binding site.
A potent and specific competitor will displace the radioligand at low concentrations. By measuring the reduction in bound radioactivity across a range of competitor concentrations, we can determine the inhibitor's concentration that displaces 50% of the specific radioligand binding—the IC₅₀ value. This value, in turn, is used to calculate the inhibition constant (Ki), a true measure of binding affinity.[7][9][10]
Caption: Mechanism of competitive binding at the CysLT1 receptor.
Experimental Design: The Foundation of Trustworthy Data
A successful assay is built on careful planning. The choices made here directly impact the quality and interpretability of your results.
-
Receptor Source Selection: The ideal source is a cell line or tissue membrane preparation with a high expression density of the target receptor and minimal expression of related, potentially cross-reactive receptors. For CysLT1, U937 cells or membrane preparations from guinea pig or human lung are commonly used.[2][11] It is crucial to also test against cells expressing CysLT2 to demonstrate selectivity, as both receptors can bind cysteinyl leukotrienes.[12][13]
-
Radioligand Choice: The radioligand must be specific and exhibit high affinity for the target. For the CysLT1 receptor, tritiated leukotriene D₄ ([³H]LTD₄) is the standard choice.[2][14] Its concentration should be at or below its dissociation constant (Kd) to ensure assay sensitivity.[15]
-
Competitor Selection (The Comparison): To truly understand specificity, MK-571 must be tested alongside other compounds.
-
Positive Controls: Known potent and selective CysLT1 antagonists like Montelukast and Zafirlukast.[11][14]
-
Negative/Specificity Controls: Compounds targeting related receptors (e.g., a CysLT2-selective antagonist, if available) and a known MRP1 inhibitor (like probenecid) to assess off-target effects.[16]
-
Endogenous Ligand: Unlabeled LTD₄ should be run as a benchmark for competition.
-
Detailed Protocol: A Step-by-Step Workflow for a CysLT1 Competitive Binding Assay
This protocol provides a robust framework. Optimization of incubation times, temperatures, and protein concentrations is always recommended.[15][17]
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- 17. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Antagonists: A Comparative Guide to MK-571 and its Methyl Ester Prodrug
For the Researcher Navigating Cellular Barriers: A guide to selecting the optimal tool for CysLT1 receptor antagonism and MRP inhibition.
In the intricate world of cellular signaling and drug transport, the choice of chemical tools can profoundly influence experimental outcomes. This guide offers a detailed comparison of the well-established leukotriene receptor antagonist, MK-571, and its less-characterized derivative, MK-571 methyl ester. We will delve into their distinct physicochemical properties, explore the strategic rationale for selecting one over the other, and provide a framework for their effective application in research.
Unveiling the Contenders: Structure and Function
MK-571 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1) and an inhibitor of the multidrug resistance-associated protein 1 (MRP1/ABCC1).[1][2] Its dual activity has made it a valuable tool in studying inflammatory pathways, asthma, and mechanisms of drug resistance.[3] The core of its functionality lies in its chemical structure, which features a carboxylic acid group crucial for its biological activity.
This compound, as its name implies, is a derivative where the carboxylic acid moiety of MK-571 has been esterified with a methyl group. This seemingly minor modification has significant implications for the compound's behavior, particularly its ability to traverse cellular membranes. While not as extensively studied as its parent compound, the methyl ester is designed to act as a prodrug, a strategy often employed to enhance the cellular uptake of pharmacologically active agents.[4][5]
| Feature | MK-571 | This compound |
| Chemical Name | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic acid | 3-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propanoic Acid Methyl Ester |
| Molecular Formula | C26H27ClN2O3S2 | C27H29ClN2O3S2 |
| Molecular Weight | 515.1 g/mol [6] | 529.11 g/mol |
| Primary Target | Cysteinyl Leukotriene Receptor 1 (CysLT1)[7][1] | Intracellularly converted to MK-571 to target CysLT1 |
| Secondary Target | Multidrug Resistance-Associated Protein 1 (MRP1)[2] | Intracellularly converted to MK-571 to target MRP1 |
The Decisive Difference: Physicochemical Properties and the Prodrug Advantage
The key distinction between MK-571 and its methyl ester lies in their polarity and, consequently, their ability to cross the lipid bilayer of cell membranes.
Solubility:
-
MK-571: The sodium salt of MK-571 is soluble in water and DMSO.[2] The free acid form is soluble in organic solvents like DMSO and ethanol.[6]
-
This compound: This derivative is generally more soluble in organic solvents such as dichloromethane and ethyl acetate, reflecting its increased lipophilicity.[8]
Cell Permeability: The Prodrug Strategy
At physiological pH, the carboxylic acid group of MK-571 is ionized, rendering the molecule negatively charged and limiting its passive diffusion across cell membranes. This can be a significant hurdle in cell-based assays where the target is intracellular or located within the membrane.
This is where the methyl ester form offers a strategic advantage. The esterification of the carboxylic acid neutralizes the negative charge and increases the molecule's overall lipophilicity.[4][5] This enhanced "greasiness" allows this compound to more readily penetrate the cell membrane.
Once inside the cell, ubiquitous intracellular esterases cleave the methyl ester group, reverting the molecule back to its active, carboxylic acid form (MK-571).[9] This intracellular conversion effectively "traps" the active compound where it can interact with its targets.
Caption: Prodrug strategy of this compound for enhanced cell permeability.
Mechanism of Action: A Shared Pathway Post-Conversion
Once intracellularly converted, the resulting MK-571 from the methyl ester prodrug follows the same mechanism of action as exogenously applied MK-571. It competitively binds to the CysLT1 receptor, preventing the binding of its natural ligands, the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This antagonism blocks the downstream signaling cascade that leads to inflammatory responses such as smooth muscle contraction, increased vascular permeability, and mucus secretion.
Caption: Simplified CysLT1 receptor signaling pathway and the antagonistic action of MK-571.
Experimental Considerations and Protocol Design
The choice between MK-571 and its methyl ester fundamentally depends on the experimental system and the location of the target.
When to Use MK-571:
-
Extracellular targets: For studies involving the extracellular domain of receptors or transporters.
-
Cell-free assays: In biochemical assays such as receptor binding studies or enzyme inhibition assays where cell membranes are not a barrier.
-
Permeabilized cells: When cell membranes are artificially permeabilized, allowing direct access to the intracellular space.
-
In vivo studies: MK-571 is orally active and has been used in animal models.[2]
When to Use this compound:
-
Intact cell-based assays: Ideal for experiments with live, non-permeabilized cells where the goal is to modulate intracellular targets.
-
Overcoming efflux pumps: While MK-571 itself inhibits MRP1, its charged nature can make it a substrate for other efflux pumps, limiting its intracellular accumulation. The neutral methyl ester may bypass some of these transporters.
-
Studying intracellular signaling cascades: To ensure the compound reaches intracellular signaling molecules involved in the CysLT1 pathway.
Experimental Protocol: A Comparative Cell-Based Assay
This protocol outlines a method to compare the efficacy of MK-571 and this compound in inhibiting LTD4-induced calcium mobilization in a cell line endogenously or exogenously expressing the CysLT1 receptor.
Objective: To determine the relative potency of MK-571 and this compound in an intact cell system.
Materials:
-
CysLT1-expressing cells (e.g., U937 cells or transfected HEK293 cells)
-
Cell culture medium
-
Fura-2 AM or other suitable calcium indicator dye
-
Leukotriene D4 (LTD4)
-
MK-571
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture CysLT1-expressing cells to an appropriate density.
-
On the day of the experiment, harvest the cells and resuspend them in HBSS.
-
-
Calcium Dye Loading:
-
Incubate the cells with Fura-2 AM at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Prepare serial dilutions of MK-571 and this compound in HBSS.
-
Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
-
Calcium Mobilization Assay:
-
Place the plate in the fluorometric reader and measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Add a pre-determined concentration of LTD4 (e.g., the EC80) to all wells simultaneously using an automated injector.
-
Immediately begin recording the fluorescence ratio over time to measure the intracellular calcium concentration change.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of each inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 for both MK-571 and this compound.
-
Expected Outcome:
It is anticipated that this compound will exhibit a lower IC50 value (i.e., higher potency) in this intact cell assay compared to MK-571. This is because a greater proportion of the methyl ester will cross the cell membrane and be converted to the active form intracellularly, leading to a higher effective concentration at the receptor.
Caption: Workflow for comparing the efficacy of MK-571 and its methyl ester.
Conclusion: Selecting the Right Tool for the Job
The choice between MK-571 and this compound is a strategic one that hinges on the experimental context. MK-571 remains the compound of choice for cell-free systems and applications where cell permeability is not a concern. However, for intact cell-based assays, particularly those investigating intracellular signaling events, this compound presents a compelling advantage as a cell-permeable prodrug. By understanding the fundamental chemical and biological differences between these two compounds, researchers can make a more informed decision, leading to more robust and interpretable experimental results.
References
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Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available at: [Link]
-
Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society. Available at: [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. Available at: [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available at: [Link]
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Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. Available at: [Link]
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MK571 inhibits phase-2 conjugation of flavonols by Caco-2/TC7 cells, but does not specifically inhibit their apical efflux. PMC - NIH. Available at: [Link]
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Pharmacology of L-660711 (MK-571): a novel potent and selective leukotriene D4 receptor antagonist. PubMed. Available at: [Link]
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Fast Release of Carboxylic Acid inside Cells. PMC - NIH. Available at: [Link]
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MK-571, a Cysteinyl Leukotriene Receptor 1 Antagonist, Inhibits Hepatitis C Virus Replication. PMC - PubMed Central. Available at: [Link]
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Plasma drug profiles and tolerability of MK-571 (L-660711), a leukotriene D4 receptor antagonist, in man. PubMed. Available at: [Link]
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Clinical experience with MK-571. A potent and specific LTD4 receptor antagonist. PubMed. Available at: [Link]
- US4185027A - Hydrolysis of methyl esters. Google Patents.
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The Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
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HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of MK-571 Methyl Ester: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of research compounds are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of MK-571 Methyl Ester, a compound often utilized in the study of leukotriene pathways and multidrug resistance. As a potent leukotriene receptor antagonist and an inhibitor of the multidrug resistance protein-1 (MRP1), both MK-571 and its derivatives warrant careful management as potentially hazardous materials.[1] This document is designed to empower researchers with the knowledge to manage this compound's waste stream confidently and in compliance with safety regulations.
Hazard Assessment and Core Principles of Disposal
All chemical waste must be managed from its point of generation to its final disposal.[6] It is crucial to treat all materials that have come into contact with this compound as hazardous waste.
Personnel Protective Equipment (PPE) and Safety Measures
Before beginning any work that will generate this compound waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is the first line of defense against accidental exposure.
Minimum PPE Requirements:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially cytotoxic compounds. |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and aerosols. |
| Lab Coat | Disposable or dedicated, with tight cuffs | Prevents contamination of personal clothing. |
| Respiratory Protection | Required if handling the neat oil outside of a certified chemical fume hood | A properly fitted respirator with organic vapor cartridges should be used to prevent inhalation of any aerosols or vapors. |
All handling of this compound, including the preparation of solutions and the disposal of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[7] The work area should be clearly designated as a hazardous drug handling area, and access should be restricted to authorized personnel.[4]
Step-by-Step Disposal Protocol
The disposal of this compound waste must be systematic to ensure safety and compliance. This process can be broken down into three key stages: Decontamination, Segregation, and Storage.
Decontamination of Labware and Surfaces
Any labware or surfaces that have come into contact with this compound must be decontaminated.
Step 1: Initial Rinse (for non-disposable labware)
-
Rinse glassware and equipment with a suitable organic solvent in which this compound is soluble, such as dichloromethane or ethyl acetate.[8]
-
This initial rinseate is considered hazardous waste and must be collected in a designated organic waste container. For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[9]
Step 2: Secondary Wash
-
After the initial solvent rinse, wash the labware with soap and water.
-
The aqueous wash can typically be disposed of down the drain, provided the initial decontamination was thorough and local regulations permit it.
Step 3: Surface Decontamination
-
Wipe down all work surfaces, including the inside of the fume hood, with a detergent solution followed by a solvent-moistened towel (e.g., 70% ethanol).
-
All wipes and disposable materials used for cleaning are considered contaminated and must be disposed of as solid hazardous waste.
Waste Segregation
Proper segregation of waste is critical to prevent dangerous chemical reactions and to ensure compliant disposal by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.
Waste Stream Categories for this compound:
| Waste Type | Description | Container Type |
| Liquid Organic Waste | Unused solutions, initial solvent rinses. | Clearly labeled, leak-proof, and chemically compatible container (e.g., glass or polyethylene). |
| Solid Waste | Contaminated gloves, pipette tips, vials, absorbent pads, and cleaning materials. | Lined, puncture-resistant container with a secure lid. |
| Sharps Waste | Contaminated needles and syringes. | Designated sharps container. |
Never mix incompatible waste streams. For example, do not mix aqueous waste with organic solvent waste.
Waste Storage and Labeling
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10] This area must be under the direct control of laboratory personnel and located at or near the point of waste generation.[11]
Labeling Requirements:
Each waste container must be clearly labeled with the following information as required by the Environmental Protection Agency (EPA):[6]
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (i.e., "this compound in [Solvent Name]")
-
The approximate percentages of each component
-
The specific hazards (e.g., "Toxic," "Cytotoxic")
-
The date the container was first used for waste accumulation
-
The name and contact information of the generating researcher or lab
Keep all waste containers securely closed except when adding waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Sources
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- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Navigating the Safe Handling of MK-571 Methyl Ester: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with MK-571 Methyl Ester. As a potent and selective leukotriene D4 receptor antagonist and an inhibitor of MRP1 and MRP4, its unique biochemical properties demand rigorous adherence to safety protocols to ensure personnel safety and experimental integrity.[1] This document, developed by senior application scientists, offers a deep dive into the necessary personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.
Hazard Assessment: Understanding the Risks
Before handling this compound, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the methyl ester form may vary between suppliers, the known hazards associated with the parent compound, MK-571, provide a strong basis for a conservative safety approach. The primary risks include:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: The compound poses a risk of serious damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3]
-
Reproductive Toxicity: MK-571 is suspected of damaging fertility or the unborn child.[2]
Given these hazards, a multi-layered PPE approach is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended, especially for prolonged handling or when working with solutions. | Nitrile provides good chemical resistance against a range of laboratory chemicals. Double-gloving offers an additional barrier and allows for safe removal of the outer glove if contamination occurs, without exposing the skin. |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect against splashes and aerosols. A face shield offers a secondary layer of protection for the entire face from splashes. |
| Body Protection | A fully buttoned laboratory coat, preferably a chemical-resistant disposable gown over personal clothing. | A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant gown provides a higher level of protection against permeation of the chemical. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling the powder form or creating aerosols.[4] Use in a well-ventilated area is mandatory. | An N95 respirator will filter out fine particles and prevent inhalation of the compound. For tasks with a higher risk of aerosol generation, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[5] |
Donning and Doffing PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound minimizes the risk of exposure at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
MK-571 sodium salt is typically stored at -20°C.[6][7] While the methyl ester's specific requirements may vary, refrigerated or frozen storage is a prudent measure to ensure stability.
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to control for inhalation hazards.
-
Use a dedicated set of non-sparking tools for weighing and transferring the powder.[8]
-
When dissolving, add the solvent to the solid slowly to avoid splashing. MK-571 sodium salt is soluble in DMSO and water.[6][9] The solubility of the methyl ester may differ, so consult the supplier's datasheet.
-
Prepare only the amount of solution needed for the experiment to minimize waste.
Experimental Use
-
Clearly label all vessels containing this compound.
-
Keep containers closed when not in use to prevent the release of vapors or dust.[8]
-
Work in a well-ventilated area, and for procedures with a high potential for aerosol generation, use a fume hood or a Class II Biosafety Cabinet.[4]
Emergency Procedures: Planning for the Unexpected
Spills
A prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination.
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- 2. merckmillipore.com [merckmillipore.com]
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- 5. americanchemistry.com [americanchemistry.com]
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- 7. MK-571|L-660711 | Leukotriene LTD4 antagonist | Hello Bio [hellobio.com]
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- 9. MK-571 sodium | Leukotriene Receptor | LTR | TargetMol [targetmol.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
